3-O-Methylfluorescein
Description
BenchChem offers high-quality 3-O-Methylfluorescein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-Methylfluorescein including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3'-hydroxy-6'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-24-13-7-9-17-19(11-13)25-18-10-12(22)6-8-16(18)21(17)15-5-3-2-4-14(15)20(23)26-21/h2-11,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXNYSZNOWTPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593129 | |
| Record name | 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65144-30-1 | |
| Record name | 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-O-Methylfluorescein: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-O-Methylfluorescein (3-OMF), a fluorescent probe with significant applications in cellular biology and drug discovery. We will delve into its core chemical structure, explore its physicochemical and spectral properties, and provide detailed protocols for its practical application in key research areas. This document is intended to serve as a valuable resource for researchers seeking to leverage the unique characteristics of this versatile fluorophore.
Unveiling the Core: Chemical Structure and Synthesis
3-O-Methylfluorescein, a derivative of the well-known fluorescein dye, possesses a strategic modification that influences its chemical behavior and applications.
Chemical Identity
-
IUPAC Name: 3'-Hydroxy-6'-methoxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one[1]
-
CAS Number: 65144-30-1, 70672-05-8[1]
-
Molecular Formula: C₂₁H₁₄O₅[2]
-
Molecular Weight: 346.33 g/mol [2]
The structure of 3-O-Methylfluorescein is characterized by the core xanthene scaffold, typical of fluorescein dyes, with a methyl group ether-linked to one of the phenolic hydroxyl groups. This seemingly minor alteration has profound effects on its properties and utility.
Synthesis of 3-O-Methylfluorescein
The synthesis of 3-O-Methylfluorescein can be achieved through the methylation of fluorescein. A general and effective method involves the reaction of fluorescein with a methylating agent in the presence of a suitable base.
Exemplary Synthesis Protocol: Methylation of Fluorescein
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
Fluorescein
-
Dimethyl sulfate (DMS) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a certified fume hood with appropriate personal protective equipment.
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Hydrochloric acid (HCl), dilute solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fluorescein in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The amount should be in molar excess to neutralize the phenolic protons of fluorescein.
-
Methylation: While stirring vigorously, slowly add dimethyl sulfate to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material (fluorescein) is consumed.
-
Workup: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the acetone under reduced pressure.
-
Purification: Dissolve the crude product in dichloromethane and wash with a dilute HCl solution to remove any unreacted base, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Chromatography: Purify the crude 3-O-Methylfluorescein by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane as the eluent.
-
Characterization: Confirm the identity and purity of the synthesized 3-O-Methylfluorescein using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality in Synthesis: The choice of a polar aprotic solvent like acetone facilitates the dissolution of the reactants and the Sₙ2 reaction. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups of fluorescein, generating the more nucleophilic phenoxide ions required for the reaction with dimethyl sulfate. The purification steps are crucial to remove unreacted starting materials, byproducts, and excess reagents to obtain a high-purity product suitable for sensitive fluorescence-based applications.
Physicochemical and Spectral Properties: The Foundation of Functionality
The utility of 3-O-Methylfluorescein as a fluorescent probe is dictated by its unique set of physicochemical and spectral properties.
Physicochemical Properties
| Property | Value/Description | Source |
| Appearance | Light red to brown powder | [3] |
| Solubility | Soluble in DMSO and methanol. | [2][3] |
| Stability | Stable for at least 2 years when stored at -20°C, protected from light and moisture. | [3] |
Spectral Properties
The spectral characteristics of 3-O-Methylfluorescein are central to its application in fluorescence-based assays. It is important to note that these properties can be influenced by the solvent environment.
| Parameter | Value | Conditions | Source |
| Excitation Maximum (λex) | ~485 nm | In aqueous buffer after enzymatic cleavage of 3-OMFP | [3] |
| Emission Maximum (λem) | ~525 nm | In aqueous buffer after enzymatic cleavage of 3-OMFP | [3] |
| Molar Extinction Coefficient (ε) | Data not readily available in searched literature. | ||
| Fluorescence Quantum Yield (Φf) | High | General description | [] |
Note on Spectral Data: The provided excitation and emission maxima are based on the product formed after enzymatic hydrolysis of 3-O-Methylfluorescein phosphate (OMFP). The spectral properties of pure 3-O-Methylfluorescein in various solvents may differ slightly. The fluorescence quantum yield is described as high, but a specific numerical value is not consistently reported in the available literature.
Applications in Research and Drug Discovery
The unique properties of 3-O-Methylfluorescein and its derivatives make them valuable tools in several areas of scientific research.
Fluorogenic Substrate for Phosphatase Activity
3-O-Methylfluorescein phosphate (OMFP) is a non-fluorescent molecule that, upon enzymatic cleavage of the phosphate group by phosphatases, yields the highly fluorescent 3-O-Methylfluorescein.[] This "turn-on" fluorescence provides a sensitive and continuous method for measuring phosphatase activity.
Experimental Workflow: Phosphatase Activity Assay
Caption: Workflow for a phosphatase activity assay using 3-O-Methylfluorescein phosphate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 3-O-Methylfluorescein phosphate (OMFP) in a suitable solvent such as DMSO.
-
Prepare a working solution of the phosphatase enzyme in an appropriate assay buffer (e.g., Tris-HCl or HEPES) at the desired pH.
-
Prepare the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the assay buffer to each well.
-
Add the phosphatase enzyme to the appropriate wells. Include control wells without the enzyme to measure background fluorescence.
-
-
Initiation of Reaction:
-
Add the OMFP substrate to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 525 nm.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.
-
The rate of fluorescence increase is directly proportional to the phosphatase activity.
-
Rationale for Experimental Choices: The use of a fluorogenic substrate provides high sensitivity, allowing for the detection of low levels of enzyme activity. The continuous nature of the assay enables kinetic studies. The choice of buffer and pH is critical as enzyme activity is highly pH-dependent.
Fluorescent Probe for Cytochrome P450 Enzymes
3-O-Methylfluorescein can serve as a selective fluorometric substrate for certain cytochrome P450 (CYP) isozymes, such as CYP2C19 and CYP1A1.[3] The O-demethylation of 3-O-Methylfluorescein by these enzymes produces fluorescein, which has distinct fluorescent properties, allowing for the measurement of CYP activity.
Potential as a pH Indicator
Conceptual Workflow for Intracellular pH Measurement
Caption: Conceptual workflow for intracellular pH measurement using a 3-O-Methylfluorescein ester.
General Protocol for Intracellular pH Measurement:
-
Cell Culture: Culture cells to be studied on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Probe Loading: Incubate the cells with a cell-permeant ester form of 3-O-Methylfluorescein (e.g., an acetoxymethyl ester) in a physiologically compatible buffer. Intracellular esterases will cleave the ester group, trapping the fluorescent 3-O-Methylfluorescein inside the cells.
-
Washing: Wash the cells with fresh buffer to remove any extracellular probe.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for 3-O-Methylfluorescein (e.g., excitation ~485 nm, emission ~525 nm).
-
Calibration: To obtain quantitative pH measurements, a calibration curve must be generated. This is typically done by treating the cells with a protonophore (e.g., nigericin) in buffers of known pH to equilibrate the intracellular and extracellular pH.
-
Image Analysis: Measure the fluorescence intensity of the cells at different known pH values to construct a calibration curve. Use this curve to convert the fluorescence intensity of the experimental cells into intracellular pH values.
Self-Validating System: The in-situ calibration step is critical for ensuring the trustworthiness of the measurements. By creating a standard curve within the same experimental setup, potential artifacts from the cellular environment, dye concentration, and instrument settings are accounted for, making the protocol a self-validating system.
Conclusion and Future Perspectives
3-O-Methylfluorescein is a valuable fluorescent tool with established applications in enzyme activity assays and potential for use in measuring intracellular pH and imaging specific cellular processes. Its methylated structure provides a unique handle for creating fluorogenic probes and for studying specific enzyme families. Further research to fully characterize its photophysical properties, including a precise quantum yield and molar extinction coefficient, and to determine its pKa value will undoubtedly expand its utility and lead to the development of new and improved assays for cellular and molecular research.
References
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PubChem. 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one. [Link]
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Introduction: The Significance of 3-O-Methylfluorescein in Modern Research
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The "Off-to-On" Switch: A Technical Guide to 3-O-Methylfluorescein as a Fluorogenic Probe
Introduction: Beyond Simple Reporters
In the landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular events. However, the ideal probe is not merely a persistent lantern but a smart device—one that illuminates only in the presence of a specific molecular trigger. This guide delves into the intricate mechanism and practical application of one such class of intelligent reporters: fluorogenic probes based on the 3-O-Methylfluorescein scaffold.
Unlike constitutively fluorescent molecules, these probes operate on a clever "off-to-on" principle. In their native state, they are chemically "caged" in a non-fluorescent form. Upon interaction with a target enzyme, typically a phosphatase, the cage is broken, unleashing the brilliant fluorescence of the fluorescein core. This targeted activation provides a high signal-to-noise ratio, enabling sensitive and real-time monitoring of enzymatic activity directly in complex biological samples. This guide will provide researchers, scientists, and drug development professionals with a deep understanding of the core mechanism, photophysical principles, and field-proven protocols for leveraging this powerful analytical tool.
Part 1: The Core Mechanism - Caging and Releasing Fluorescence
The functionality of 3-O-Methylfluorescein-based probes hinges on the elegant photophysics of the xanthene dye, fluorescein. The fluorescence of fluorescein is intrinsically linked to the chemical state of its phenolic hydroxyl group.
The Quenched State: Disruption of the Fluorophore
Fluorescein's intense green fluorescence arises from a large, planar, and resonant π-electron system across its xanthene core. This system readily absorbs light energy (around 490 nm) and efficiently re-emits it as lower-energy photons (around 515 nm). However, this fluorescence is critically dependent on the ability of the 3'-hydroxyl group to deprotonate, forming a highly resonant dianion.
By chemically modifying this crucial hydroxyl group—in this case, through methylation to create 3-O-Methylfluorescein—the extended conjugation required for fluorescence is disrupted. This modification locks the molecule in a non-fluorescent, lactone form. Even if a phosphate group is subsequently added to create 3-O-Methylfluorescein Phosphate (3-OMFP), a common substrate form, the core remains "caged" and non-emissive. This caged structure is essentially the "off" state of the probe.[1]
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} caption { label="Figure 1: Enzymatic Activation of 3-OMFP Probe"; fontname="sans-serif"; fontsize=10; } /dot
The "On" Switch: Enzymatic Dephosphorylation
The brilliance of this system lies in its specificity. The phosphate group on 3-OMFP serves as a recognition site and a substrate for phosphatase enzymes. When a phosphatase, such as a membrane-bound ATPase, encounters 3-OMFP, it catalyzes the hydrolysis of the phosphate ester bond.[2] This enzymatic cleavage is the critical activation step.
Once the phosphate is removed, the resulting 3-O-Methylfluorescein molecule is now free to undergo the structural rearrangement back to the highly fluorescent quinoid form. In an aqueous solution at neutral or alkaline pH, the molecule rapidly equilibrates to its anionic state, restoring the π-electron system and "uncaging" the fluorescence. The rate of this fluorescence increase is directly proportional to the rate of the enzymatic reaction, providing a real-time readout of enzyme activity.
Part 2: Field Application - Quantifying ATPase Activity
A primary application for 3-OMFP is the continuous, real-time measurement of the phosphatase activity of various ATPases, which play critical roles in cellular energy transduction and ion transport. The probe offers significant advantages over traditional colorimetric methods (e.g., malachite green assays that measure endpoint phosphate concentration) by providing kinetic data throughout the reaction.[3]
Target Enzymes: P-type ATPases
3-OMFP has proven to be a particularly effective substrate for P-type ATPases, such as:
-
Na+/K+-ATPase (Sodium-Potassium Pump): Essential for maintaining electrochemical gradients across the plasma membrane.
-
Ca2+-ATPase (Calcium Pump): Crucial for regulating intracellular calcium concentrations in the plasma membrane (PMCA) and sarcoplasmic/endoplasmic reticulum (SERCA).[2]
The phosphatase activity of these enzymes, which is an integral part of their reaction cycle, readily cleaves the phosphate from 3-OMFP.
Causality in Experimental Design: Self-Validating Protocols
A robust experimental design is self-validating. When using 3-OMFP, it is not enough to simply observe an increase in fluorescence. One must prove that this increase is a direct result of the target enzyme's activity. This is achieved through the strategic use of specific inhibitors and reaction conditions.
For instance, to isolate the activity of Na+/K+-ATPase, one would run parallel reactions with and without ouabain , a specific inhibitor of this pump.[4][5] The true Na+/K+-ATPase activity is the difference between the total activity and the activity remaining in the presence of ouabain.
Similarly, to measure Ca2+-ATPase activity, parallel experiments are conducted in the presence and absence of calcium, often using a calcium chelator like EGTA to create the calcium-free condition.[6] The Ca2+-dependent ATPase activity is the difference between the two rates.
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} caption { label="Figure 2: General Experimental Workflow for ATPase Assay"; fontname="sans-serif"; fontsize=10; } /dot
Part 3: Experimental Protocols & Data
The following sections provide a detailed, field-proven methodology for using 3-OMFP to measure ATPase activity.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂. Prepare fresh and store at 4°C.
-
3-OMFP Stock Solution: Dissolve 3-O-Methylfluorescein Phosphate (cyclohexylammonium salt) in high-quality DMSO to a concentration of 10-20 mM.[7] Store in small aliquots at -20°C, protected from light.
-
3-O-Methylfluorescein Standard: Prepare a 1 mM stock solution of 3-O-Methylfluorescein in DMSO. This will be used to generate a standard curve to convert fluorescence units to moles of product.
-
Enzyme Preparation: Prepare isolated membrane fractions (e.g., microsomes) from tissues or cells known to express the ATPase of interest. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Activators/Inhibitors:
-
CaCl₂ Stock: 10 mM in deionized water.
-
EGTA Stock: 10 mM in deionized water.
-
Ouabain Stock: 10 mM in deionized water or assay buffer.
-
Protocol: Measuring Ca2+-ATPase Activity
This protocol is designed for a 96-well microplate format and a fluorescence plate reader.
-
Standard Curve:
-
Prepare a series of dilutions of the 3-O-Methylfluorescein standard (e.g., 0 to 10 µM) in Assay Buffer.
-
Add 200 µL of each dilution to separate wells of a black, clear-bottom 96-well plate.
-
Read the fluorescence at an excitation of ~485 nm and an emission of ~525 nm.[7]
-
Plot fluorescence units versus concentration (µM) and perform a linear regression. The slope of this line will be your conversion factor.
-
-
Enzyme Assay:
-
For each enzyme sample, prepare at least two sets of reactions in triplicate: "Total Activity" and "Basal Activity".
-
Total Activity Wells: Add 170 µL of Assay Buffer, 10 µL of CaCl₂ stock (final concentration 0.5 mM), and 10 µL of your enzyme preparation (e.g., 5-20 µg of total protein).
-
Basal Activity Wells (EGTA Control): Add 170 µL of Assay Buffer, 10 µL of EGTA stock (final concentration 0.5 mM), and 10 µL of your enzyme preparation.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of a working dilution of 3-OMFP (e.g., 200 µM for a final concentration of 10 µM) to all wells.
-
Immediately begin reading the fluorescence kinetically at 37°C, with measurements every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each well, plot fluorescence units versus time (minutes).
-
Identify the initial, linear portion of the curve and calculate the slope (rate in FU/min).
-
Average the rates for your triplicates.
-
Calculate the rate of product formation (µM/min) by dividing the fluorescence rate (FU/min) by the slope from your standard curve (FU/µM).
-
Calculate the specific activity:
-
Rate (µmol/min/mg) = (Rate (µM/min) * Total Volume (L)) / Protein Amount (mg)
-
-
The specific Ca2+-ATPase activity is the difference between the specific activity in the "Total Activity" wells and the "Basal Activity" wells.
-
Quantitative Data Summary
The kinetic parameters of 3-OMFP can vary depending on the enzyme source and assay conditions. It is known for having a high affinity (low Km) compared to other substrates like p-nitrophenyl phosphate (NPP).
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| (Na+ + K+)-ATPase | 3-OMFP | ~10-20 µM | Higher than NPP | Canine Kidney Medulla | [6] |
| Ca2+-ATPase | 3-OMFP | - | Supports Ca2+ transport | Human Erythrocyte | [2] |
| Ca2+-ATPase (SERCA) | ATP | ~12-15 µM | ~1.7-7.0 µmol/min/mg | Rabbit Muscle | [8] |
| Alkaline Phosphatase | monoPAPs | ~0.9-2.1 (relative to PNPP) | - | Bovine Intestine | [9] |
Conclusion: A Precision Tool for Mechanistic Insights
3-O-Methylfluorescein-based probes, particularly 3-OMFP, represent a sophisticated class of reagents that transform a complex enzymatic reaction into a clear, quantifiable fluorescent signal. By understanding the fundamental "off-to-on" switching mechanism rooted in the photophysics of fluorescein, researchers can design elegant and robust assays. The power of this probe lies not just in its sensitivity but in its capacity for kinetic measurements, allowing for a deeper, real-time understanding of enzyme function. When coupled with self-validating protocols that employ specific inhibitors and controls, 3-OMFP becomes more than a reporter—it becomes a precision tool for dissecting molecular mechanisms, screening for novel drug candidates, and advancing our fundamental understanding of cellular physiology.
References
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Esmann, M., & Fedosova, N. U. (1993). Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+)-ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1152(2), 223-230. [Link]
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Huang, Z., et al. (2015). Fluorogenic Sequencing Using Halogen-fluorescein Labeled Nucleotides. Scientific Reports, 5, 12343. [Link]
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Gatto, C., & Milanick, M. A. (1993). 3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase. American Journal of Physiology-Cell Physiology, 264(6), C1561-C1567. [Link]
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Dzimiri, N., & Al-Khars, A. (2001). Ouabain binding, ATP hydrolysis, and Na+,K(+)-pump activity during chemical modification of brain and muscle Na+,K(+)-ATPase. Pharmacological Research, 43(3), 247-253. [Link]
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Edinburgh Instruments. (2024). What is Fluorescence Quenching? [Link]
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Bioworld Technology. (n.d.). Ca2+/Mg2+ ATPase Microplate Assay Kit User Manual. Bioworld Technology, Inc.[Link]
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Chan, K. M., Delfert, D., & Junger, K. D. (1986). A direct colorimetric assay for Ca2+-stimulated ATPase activity. Analytical Biochemistry, 157(2), 375-380. [Link]
-
Tian, J., et al. (2009). Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells. American Journal of Physiology-Renal Physiology, 297(3), F654-F663. [Link]
-
Uddin, M. J., et al. (2021). Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. Journal of Fluorescence, 31(5), 1489-1502. [Link]
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Assay Genie. (n.d.). Ca2+-ATPase Colorimetric Assay Kit Technical Manual. Assay Genie. [Link]
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Miller, E. W., et al. (2021). Phosphonofluoresceins: synthesis, spectroscopy, and applications. Journal of the American Chemical Society, 143(18), 7133-7141. [Link]
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Hui, D., Mayes, M. A., & Wang, G. (2012). Kinetic parameters of phosphatase: A quantitative synthesis. Soil Biology and Biochemistry, 55, 126-135. [Link]
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de la Fuente, M. C., et al. (2023). Isolation of the Sarcoplasmic Reticulum Ca2+-ATPase from Rabbit Fast-Twitch Muscle. Methods and Protocols, 6(5), 95. [Link]
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Vives-Rego, J., et al. (2004). Kinetics of alkaline phosphatase activity, and effect of phosphate enrichment: A case study in the NW African upwelling region. Marine Ecology Progress Series, 270, 1-13. [Link]
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Wikipedia. (n.d.). Quenching (fluorescence). [Link]
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Fiveable. (n.d.). Fluorescence quenching mechanisms. Photochemistry Class Notes. [Link]
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Schnell, S., & Maini, P. K. (2003). A century of enzyme kinetics: Reliability of the KM and vmax estimates. Comments on Theoretical Biology, 8(2-3), 169-187. [Link]
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Amsden, J. J., et al. (2022). Parameter Reliability and Understanding Enzyme Function. International Journal of Molecular Sciences, 23(1), 534. [Link]
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Lee, L. S., & Lee, L. S. (2012). Enzymatic Kinetic Parameters for Polyfluorinated Alkyl Phosphate Hydrolysis by Alkaline Phosphatase. Environmental Science & Technology, 46(12), 6699-6707. [Link]
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Introduction: The "Turn-On" Nature of 3-O-Methylfluorescein
An In-Depth Technical Guide to the Spectral Properties and Applications of 3-O-Methylfluorescein
This guide provides a comprehensive technical overview of 3-O-Methylfluorescein (OMF), focusing on its spectral properties, the principles governing its use, and field-proven methodologies for its application. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships between OMF's molecular characteristics and its powerful utility in biochemical assays.
3-O-Methylfluorescein, and its phosphorylated precursor 3-O-Methylfluorescein Phosphate (OMFP), represent a class of molecules known as fluorogenic substrates . Unlike traditional fluorescent probes that are always "on," the utility of OMF lies in its initial, non-fluorescent state. Its molecular structure renders it weakly fluorescent, providing a low-background starting point for sensitive assays. The powerful fluorescent signal associated with this molecule is generated only after enzymatic modification, creating a "turn-on" sensor system with a high signal-to-noise ratio.
This property makes OMF an invaluable tool for studying specific enzyme activity. In particular, it is a selective substrate for Cytochrome P450 2C19 (CYP2C19), a critical enzyme in drug metabolism.[1] The enzymatic O-demethylation of OMF yields the well-characterized and highly fluorescent molecule, fluorescein, allowing for continuous, real-time monitoring of enzyme kinetics.[1] Similarly, its phosphate derivative is a substrate for various phosphatases.[][3][4] This guide will dissect the properties that make OMF an exemplary fluorogenic probe and provide the technical foundation for its successful application.
Core Physicochemical and Spectral Characteristics
The defining characteristic of 3-O-Methylfluorescein is the methylation of the hydroxyl group on the xanthene ring. This modification disrupts the conjugated π-electron system responsible for the intense fluorescence seen in its parent molecule, fluorescein. While OMF, a light red to brown powder, does absorb light, its native fluorescence quantum yield is exceptionally low.[5] This feature is not a limitation but rather the central principle of its design; a substrate with minimal intrinsic fluorescence is essential for a high-sensitivity "turn-on" assay.
| Property | Data | Source(s) |
| IUPAC Name | 3'-hydroxy-6'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one | [6] |
| Synonyms | 3'-O-Methylfluorescein, OMF, Methylfluorescein | [5][6] |
| CAS Number | 70672-05-8, 65144-30-1 | [6] |
| Molecular Formula | C₂₁H₁₄O₅ | [6] |
| Molecular Weight | 346.34 g/mol | [6] |
| Appearance | Light red to brown solid/powder | [5] |
| Solubility | Soluble in DMSO and Methanol | [5] |
Upon enzymatic cleavage, the highly fluorescent product, fluorescein, is generated. The spectral properties of this product are well-defined and form the basis of the assay readout.
| Spectral Property (Fluorescein Product) | Value | Conditions | Source(s) |
| Absorption Max (λ_abs) | ~490 nm | Aqueous Buffer, pH > 8 | [7] |
| Emission Max (λ_em) | ~515 nm | Aqueous Buffer, pH > 8 | [8] |
| Fluorescence Lifetime (τ) | ~4.1 ns | Aqueous NaOH | [9] |
| Fluorescence Quantum Yield (Φ_f) | 0.92 - 0.95 | 0.1 M NaOH | [9] |
The Mechanism of Fluorogenic Activation
The conversion of the quiescent OMF substrate into the vibrant fluorescein reporter is an enzyme-catalyzed process. Understanding this mechanism is fundamental to designing robust and specific assays.
Enzymatic O-Demethylation by Cytochrome P450s
In the context of drug development and toxicology, OMF is a highly selective substrate for the CYP2C19 isozyme at low micromolar concentrations (≤1 µM).[1] The enzyme catalyzes the oxidative removal of the methyl group from the xanthene ring, liberating fluorescein as the product. The rate of fluorescein generation is directly proportional to the activity of the CYP2C19 enzyme.
Caption: Enzymatic conversion of OMF to Fluorescein by CYP2C19.
The Critical Influence of pH on the Fluorescent Product
The fluorescence of the resulting fluorescein molecule is exquisitely sensitive to pH.[7][8][10] This is due to the existence of several prototropic forms, each with a dramatically different fluorescence quantum yield.
-
Cationic (pH < 2): Moderately fluorescent.
-
Neutral (pH 2-4): Very weakly fluorescent (Φ_f ≈ 0.20).[8]
-
Monoanion (pH 4-6): Weakly fluorescent (Φ_f ≈ 0.30).[8]
Causality: For assay development, this pH dependence is a critical experimental parameter. To ensure maximum sensitivity and reproducibility, the reaction buffer must be maintained at a pH > 7.5. This guarantees that the vast majority of the generated fluorescein is in the high-quantum-yield dianion form, providing a stable and maximal signal that is directly proportional to the amount of product formed.
Experimental Methodologies & Protocols
The following protocols are designed as self-validating systems, incorporating best practices to ensure data integrity and reproducibility.
Protocol: Fluorometric Assay for CYP2C19 Inhibition
This protocol provides a framework for a high-throughput microplate assay to screen for potential inhibitors of CYP2C19 using 3-O-Methylfluorescein.
Principle: The rate of fluorescein production from OMF by human liver microsomes (a source of CYP2C19) is measured in the presence and absence of a test compound. A reduction in the rate of fluorescence increase indicates inhibition of the enzyme.
Step-by-Step Methodology:
-
Reagent Preparation:
-
OMF Stock Solution: Prepare a 1 mM stock solution of 3-O-Methylfluorescein in DMSO.
-
Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Human Liver Microsomes (HLMs): Thaw HLMs on ice and dilute to a working concentration of 0.2 mg/mL in the phosphate buffer.
-
Test Compound/Inhibitor: Prepare serial dilutions of the test compound and a known inhibitor (e.g., ticlopidine) in DMSO.
-
-
Assay Procedure (96-well black plate):
-
Step 2.1: Add 50 µL of the HLM solution to each well.
-
Step 2.2: Add 1 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells.
-
Step 2.3: Add 25 µL of the phosphate buffer.
-
Step 2.4 (Pre-incubation): Mix and pre-incubate the plate at 37°C for 10 minutes.
-
Step 2.5 (Reaction Initiation): Add 25 µL of the NADPH regenerating system to all wells.
-
Step 2.6 (Substrate Addition): Add 1 µL of a working OMF solution (e.g., 100 µM in buffer) to achieve a final concentration of 1 µM. Rationale: Using a substrate concentration near the K_m for the high-affinity component ensures selectivity for CYP2C19.[1]
-
Step 2.7 (Kinetic Read): Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with readings every minute.
-
Excitation Wavelength: 485 nm
-
Emission Wavelength: 525 nm
-
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent activity versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Sources
- 1. Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 3'-Hydroxy-6'-methoxy-3H-spiro(2-benzofuran-1,9'-xanthen)-3-one | C21H14O5 | CID 18364099 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Core Physicochemical & Spectroscopic Properties
An In-Depth Technical Guide to the Solubility and Stability of 3-O-Methylfluorescein
This guide provides an in-depth technical analysis of the solubility and stability of 3-O-Methylfluorescein (3-OMF), a versatile fluorescent probe used in various biochemical and cellular assays. As researchers, scientists, and drug development professionals, a comprehensive understanding of a probe's fundamental properties is paramount for generating reliable, reproducible data. This document moves beyond simple datasheet parameters to explain the causality behind experimental choices, offering both field-proven insights and robust, self-validating protocols.
3-O-Methylfluorescein is a derivative of fluorescein where one of the two phenolic hydroxyl groups is capped with a methyl ether. This seemingly minor modification has significant implications for its chemical behavior, particularly its enzymatic selectivity and environmental sensitivity. The methylation prevents the formation of the dianion species characteristic of fluorescein at physiological pH, altering its spectral properties and making it a substrate for specific O-dealkylating enzymes.
The core function of 3-OMF in many applications is as a pro-fluorophore. It is the reaction product when its non-fluorescent precursor, 3-O-methylfluorescein phosphate (OMFP), is hydrolyzed by phosphatases.[1][2] The resulting 3-OMF can then be detected by its fluorescence. Furthermore, 3-OMF itself is a substrate for cytochrome P450 isoforms like CYP2C19 and CYP1A1, which catalyze its O-demethylation to the highly fluorescent parent molecule, fluorescein.[1]
Below is a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₄O₅ | [3] |
| Molecular Weight | 346.3 g/mol | [3] |
| Appearance | Light red to brown powder | [1] |
| Excitation (Typical) | ~485 nm | [1][2] |
| Emission (Typical) | ~525 nm | [1][2] |
| XLogP3-AA | 3.7 | [3] |
Note: Excitation and emission maxima can be solvent and pH-dependent.
Caption: Chemical structure of 3-O-Methylfluorescein.
Solubility Profile: A Guide to Solvent Selection and Stock Preparation
The solubility of a fluorescent probe is a critical parameter that dictates its utility in biological assays, which are predominantly aqueous. The physicochemical properties of 3-OMF, particularly its calculated XLogP3 of 3.7, indicate a significant nonpolar character, predicting low intrinsic aqueous solubility.[3]
Causality of Solvent Performance
-
Polar Aprotic Solvents (DMSO, DMF): These are the recommended solvents for preparing high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is particularly effective. The high polarity of DMSO effectively solvates the polar functional groups (hydroxyl, ether, carbonyl) of 3-OMF, while its aprotic nature does not interfere with the molecule's hydrogen bond donor capacity. For the related compound 3-O-methylfluorescein phosphate, stock solutions of up to 20 mM can be prepared in DMSO with sonication, showcasing its superior solvating power.[]
-
Alcohols (Methanol, Ethanol): Alcohols are viable but generally inferior solvents compared to DMSO. While they can engage in hydrogen bonding, their overall solvating power for a molecule of this size and complexity is lower. Methanol has been reported as a solvent, but at lower concentrations than DMSO.[][5]
-
Aqueous Buffers: Direct dissolution of 3-OMF in aqueous buffers is not recommended and is likely to result in precipitation or the formation of micro-aggregates, which can cause artifacts in fluorescence measurements. A common practice is to prepare a concentrated stock in DMSO and then dilute it serially into the final aqueous assay buffer. It is crucial to ensure the final concentration of DMSO is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or toxicity in cellular systems.[6]
Qualitative Solubility Summary
| Solvent | Solubility | Recommendation |
| DMSO | Soluble / Sparingly Soluble | Primary choice for stock solutions (>10 mM) |
| Methanol | Slightly Soluble | Secondary choice for stock solutions (~1-4 mM) |
| Water / Aqueous Buffer | Poorly Soluble | Not recommended for initial dissolution |
Experimental Protocol: Determining Maximum Soluble Concentration
This protocol is adapted from the Standard Operating Procedure of the European Union Reference Laboratory (EURL ECVAM) for solubility determination by visual inspection.[7] It provides a self-validating system to establish the practical solubility limit in your specific solvents and buffers.
Caption: Workflow for assessing 3-OMF solubility.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh approximately 5 mg of 3-O-Methylfluorescein powder into a clean, amber glass vial.
-
Add a calculated volume of high-purity DMSO to achieve a high target concentration (e.g., 100 mM).
-
Cap the vial tightly and vortex thoroughly for 2-3 minutes.
-
Place the vial in a bath sonicator for 10-15 minutes to aid dissolution.
-
Visually inspect the solution against a bright light and a dark background. If any solid particles remain, add a further known volume of DMSO, recalculate the concentration, and repeat the vortexing/sonication until a clear solution is achieved. This defines your maximum stock concentration.
-
-
Aqueous Buffer Solubility Test:
-
From your clear DMSO stock, prepare a series of dilutions (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 1 mM) in DMSO.
-
For each dilution, add a small volume (e.g., 1-2 µL) to a pre-aliquoted volume of your final assay buffer (e.g., 998-999 µL) in a clear microcentrifuge tube to achieve your target final concentrations. Ensure the final DMSO concentration remains constant and low.
-
Include a "solvent blank" control containing only DMSO and buffer.
-
Mix gently by inversion or light vortexing.
-
Incubate the tubes under the same conditions as your planned experiment (e.g., 37°C for 1 hour).
-
After incubation, visually inspect each tube for any sign of precipitation, cloudiness, or opalescence. The highest concentration that remains perfectly clear is your working solubility limit.
-
Stability Profile: Ensuring Probe Integrity
The chemical stability of 3-OMF is crucial for the validity of experimental results. Degradation can lead to a loss of signal or the appearance of fluorescent artifacts. The primary factors influencing its stability are pH, light, and temperature.
pH-Dependent Stability and Fluorescence
Like its parent compound, fluorescein, the fluorescence of 3-OMF is pH-dependent. This is governed by the protonation state of the single remaining phenolic hydroxyl group. At alkaline pH, the hydroxyl group is deprotonated to form a phenolate anion. This anionic form possesses an extended π-conjugated system, resulting in strong fluorescence. At acidic pH, the hydroxyl group is protonated, which disrupts the conjugation and leads to significantly reduced fluorescence (quenching).
Caption: pH-dependent equilibrium of 3-O-Methylfluorescein.
Photostability
Fluorescent molecules are susceptible to photobleaching, a process where repeated excitation leads to irreversible photochemical destruction and loss of fluorescence. While fluorescein derivatives are generally considered photostable for standard fluorometry, they can degrade under intense or prolonged illumination, such as in fluorescence microscopy or high-throughput screening.[8] The primary mechanism often involves the generation of reactive oxygen species (ROS), like singlet oxygen, which then attack the fluorophore's xanthene core.[8]
Mitigation Strategies:
-
Minimize Exposure: Use the lowest possible excitation intensity and shortest exposure times required to obtain a good signal-to-noise ratio.
-
Use Photoprotective Reagents: Commercially available anti-fade reagents can be added to samples, especially for microscopy, to quench ROS.
-
Store in the Dark: Both solid powder and solutions should be protected from light at all times.
Thermal and Chemical Stability
-
Storage: 3-O-Methylfluorescein is stable as a solid powder and in DMSO stock solutions when stored correctly. The consensus recommendation is to store the material at -20°C , protected from light and moisture.[1][2] Under these conditions, the compound is reported to be stable for at least two years.[1][2]
-
Freeze-Thaw Cycles: For DMSO stock solutions, it is advisable to aliquot the main stock into smaller, single-use volumes to minimize the number of freeze-thaw cycles. Repeated cycling can introduce moisture and potentially accelerate degradation.
-
Chemical Degradation: The xanthene core of fluorescein derivatives can be susceptible to cleavage under harsh conditions (e.g., strong oxidizing agents or extreme pH). While specific degradation products for 3-OMF are not well-documented, analogous flavonoid compounds are known to undergo heterocyclic ring-opening.[9] It is prudent to avoid exposing the probe to strong oxidizing or reducing agents unless it is part of the intended reaction mechanism.
Experimental Protocol: Assessing Solution Stability
This protocol provides a framework for testing the stability of your 3-OMF working solutions under your specific experimental conditions. It is based on best practices for stability testing of small molecules.[10][11]
Methodology:
-
Preparation:
-
Prepare a fresh, accurately quantified stock solution of 3-OMF in DMSO.
-
Dilute the stock to a typical working concentration (e.g., 1 µM) in your final assay buffer. Prepare a sufficient volume for all time points.
-
Divide the solution into multiple identical aliquots in separate, sealed tubes. One set of tubes will be for "Control" conditions, and other sets for "Stress" conditions.
-
-
Incubation Conditions:
-
T=0 Measurement: Immediately measure the fluorescence intensity of three replicate aliquots. This is your baseline reading.
-
Control Storage: Store one set of aliquots under ideal conditions (e.g., protected from light at 4°C).
-
Stress Conditions: Store other sets under conditions you wish to test, for example:
-
Light Exposure: On the benchtop under ambient light.
-
Elevated Temperature: In an incubator at 37°C.
-
Freeze-Thaw: Subject a set to multiple cycles of freezing at -20°C and thawing at room temperature.[11]
-
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove three replicate aliquots from each condition.
-
Allow them to equilibrate to room temperature.
-
Measure the fluorescence intensity using a calibrated fluorometer with fixed settings for excitation/emission wavelengths and gain.
-
-
Data Analysis:
-
For each condition and time point, calculate the mean and standard deviation of the fluorescence intensity.
-
Normalize the data by expressing the mean fluorescence at each time point as a percentage of the mean fluorescence at T=0.
-
Plot the percentage of remaining fluorescence versus time for each condition. A significant decline (>10-15%) in fluorescence under a specific condition indicates instability.
-
Summary and Key Recommendations
-
Solvent of Choice: Use high-purity DMSO for preparing concentrated stock solutions of 3-O-Methylfluorescein.
-
Working Solutions: Always prepare fresh working solutions by diluting the DMSO stock into a well-buffered aqueous solution immediately before use. Verify the final DMSO concentration is non-inhibitory for your system.
-
Confirm Solubility: Empirically determine the solubility limit in your specific assay buffer to prevent probe precipitation and data artifacts.
-
Control pH: Maintain a constant, slightly alkaline pH (typically 7.4-8.0) to ensure consistent and maximal fluorescence.
-
Storage is Critical: Store the solid compound and DMSO stock solutions at -20°C, tightly sealed and protected from light, to ensure long-term stability. Aliquot stocks to minimize freeze-thaw cycles.
-
Minimize Photobleaching: Protect all solutions from unnecessary light exposure and use minimal excitation energy during fluorescence measurements.
By adhering to these principles and employing the provided protocols, researchers can ensure the reliability and integrity of their data when using 3-O-Methylfluorescein as a fluorescent probe.
References
- Echarte, M. M., et al. (1993). 3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1148(1), 143-149.
-
National Institute of Standards and Technology. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
- Dodge, A., et al. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs.
- Fant, K. (2021). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
-
BBMRI-ERIC. (n.d.). SOP for sample stability test. Retrieved from [Link]
- Zheng, Q., & Lavis, L. D. (2017). Development of Photostable Fluorophores for Molecular Imaging. Current Opinion in Chemical Biology, 39, 32-38.
- Wang, S., et al. (2021).
- Fortes, P. A., & Fink, R. N. (1983). Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+)-ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 728(3), 313-320.
-
Reddit. (2019). What solvents are DMSO/DMF miscible with? Retrieved from [Link]
- Hoppe, H. G. (1993). Use of Fluorogenic Model Substrates for Extracellular Enzyme Activity (EEA) Measurement of Bacteria. In P. F. Kemp, B. F. Sherr, E. B. Sherr, & J. J. Cole (Eds.), Handbook of Methods in Aquatic Microbial Ecology. Lewis Publishers.
- Sorokin, A., & Meunier, B. (1996). Oxidative Degradation of Polychlorinated Phenols Catalyzed by Metallosulfophthalocyanines. Chemistry – A European Journal, 2(10), 1308–1317.
- Johnson, I., & Spence, M. T. Z. (Eds.). (n.d.). Molecular Probes™ Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18364099, 3'-Hydroxy-6'-methoxy-3H-spiro(2-benzofuran-1,9'-xanthen)-3-one. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP for Stability Studies of Finished Goods. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Journal of Materials Chemistry C. (Example of a relevant journal for photophysical studies).
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved from [Link]
-
Pharma Devils. (n.d.). SOP for Stability Study Policy. Retrieved from [Link]
- Lavis, L. D., & Raines, R. T. (2014). Lessons in Organic Fluorescent Probe Discovery. ACS Chemical Biology, 9(4), 855–864.
- Liu, Y., et al. (2024). Myricetin Inhibits Photodegradation of Profenofos in Water: Pathways and Mechanisms. Toxics, 12(2), 143.
- Lee, J., et al. (2025). Behind the paper: The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials.
- Dehghani, A., & Martinez, M. N. (2022). Predicting Solubility of Newly-Approved Drugs (2016–2020) with a Simple ABSOLV and GSE(Flexible-Acceptor) Consensus Model Outperforming Random Forest Regression. Pharmaceutics, 14(2), 403.
-
GMPSOP. (n.d.). Stability & Trial Testing Procedure (pharmaceuticals). Retrieved from [Link]
- Zhang, T., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Frontiers in Microbiology, 14.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]
- Butenin, A. V., & Kogan, B. Y. (1979). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. Optics and Spectroscopy, 47(5), 573-574.
- Padmanabhan, R., et al. (2016). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS ONE, 11(10), e0163853.
- Promega Corporation. (2003). ProFluor™ PKA Assay: Excellent Z´-Factor Values Mean Reliable Results. Cell Notes, (5), 2-3.
- ResearchGate. (n.d.). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. (Example of a relevant scientific article).
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The Genesis of a Fluorescent Workhorse: A Technical History of 3-O-Methylfluorescein
Foreword: The Unseen Catalyst in Modern Drug Discovery
In the landscape of drug discovery and development, the tools that enable us to visualize and quantify the intricate dance of molecules are paramount. Among these, fluorogenic probes stand out for their sensitivity and elegance. This in-depth guide delves into the discovery and history of a particularly influential, yet often overlooked, molecule: 3-O-Methylfluorescein (OMF). While its parent, fluorescein, is a celebrated fluorescent dye, the strategic addition of a simple methyl group to the 3-hydroxyl position unlocked a new realm of possibilities, particularly in the critical field of drug metabolism. This document will trace the lineage of OMF, from the foundational discovery of fluorescein to the nuanced applications that have made it an indispensable tool for researchers, scientists, and drug development professionals. We will explore not just the "what" and "how," but the crucial "why" behind its synthesis and application, providing a comprehensive understanding of its scientific journey and enduring legacy.
The Progenitor: A Legacy of Light - The Discovery of Fluorescein
The story of 3-O-Methylfluorescein begins with its celebrated parent molecule, fluorescein. In 1871, the German chemist Adolf von Baeyer, a future Nobel laureate, first synthesized this vibrant orange-yellow dye.[1][2] His pioneering work involved the condensation of phthalic anhydride with resorcinol, a reaction that laid the groundwork for a new class of xanthene dyes.[3][4] This discovery was a landmark in the burgeoning field of synthetic organic chemistry and quickly found industrial applications.[1] The remarkable property of fluorescein, its intense green fluorescence in alkaline solutions, was not just a novelty but a beacon for future scientific exploration.[4]
The initial synthesis by von Baeyer was a relatively harsh process, often involving high temperatures and the use of zinc chloride as a catalyst.[3][5] Over the years, synthetic methods have been refined, with milder catalysts and solvents being introduced to improve yields and simplify the procedure.[5] The fundamental principle, however, remains a testament to von Baeyer's ingenuity.
The true potential of fluorescein in the biomedical field began to be realized with the synthesis of derivatives like fluorescein isothiocyanate (FITC) in the 1940s, which allowed for the covalent labeling of proteins and antibodies.[1] This innovation revolutionized cell biology and diagnostics. It was this spirit of modifying the core fluorescein structure to imbue it with new functionalities that would eventually lead to the creation of 3-O-Methylfluorescein.
The Birth of a Probe: The Emergence of 3-O-Methylfluorescein
While the exact first synthesis of 3-O-Methylfluorescein is not prominently documented as a singular "discovery" in the same vein as its parent molecule, its creation arose from the logical progression of research into fluorogenic substrates for enzymatic assays. The core concept behind a fluorogenic probe is that the molecule is initially non-fluorescent or weakly fluorescent. Upon interaction with a specific enzyme, a chemical bond is cleaved, releasing the parent fluorophore in its highly fluorescent state.[6] This "turn-on" mechanism provides a highly sensitive method for detecting and quantifying enzyme activity.
The strategic placement of a methyl group on one of the hydroxyl groups of fluorescein created a molecule, 3-O-Methylfluorescein, that is essentially a "caged" or "masked" version of a highly fluorescent species. The methyl ether is not fluorescent. However, enzymatic O-demethylation removes the methyl group, yielding the highly fluorescent fluorescein anion. This principle made OMF an attractive candidate for developing assays for O-dealkylating enzymes, a critical class of enzymes in drug metabolism.
The synthesis of fluorescein ethers, including methylated derivatives, became a subject of interest as researchers explored ways to modulate the dye's properties for various applications. While a definitive "first synthesis" paper for 3-O-Methylfluorescein is elusive in historical records, its use as a substrate in enzymatic assays began to appear in the scientific literature as high-throughput screening methods gained prominence in the pharmaceutical industry.
The Rise to Prominence: A Selective Tool for Cytochrome P450 Research
The true impact of 3-O-Methylfluorescein became evident in the field of drug metabolism, specifically in the study of cytochrome P450 (CYP) enzymes. These enzymes are a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including the majority of clinically used drugs. Understanding how a new drug candidate is metabolized by different CYP isoforms is a critical step in drug development to predict potential drug-drug interactions and patient-specific metabolic profiles.
Early research into fluorogenic probes for CYPs explored various derivatives of coumarin and fluorescein.[6] 3-O-Methylfluorescein emerged as a particularly valuable tool for its selectivity towards a specific CYP isoform: CYP2C19 .
The Causality of Selectivity: Why 3-O-Methylfluorescein for CYP2C19?
The utility of a fluorogenic probe is directly tied to its selectivity for a particular enzyme. While many fluorescent substrates are metabolized by multiple P450 isozymes, which can limit their usefulness, studies demonstrated that the O-demethylation of 3-O-Methylfluorescein to fluorescein is selectively catalyzed by CYP2C19, especially at lower substrate concentrations (≤1 µM). At higher concentrations, other CYPs can contribute to its metabolism. This selectivity is attributed to the specific size and shape of the CYP2C19 active site, which can accommodate the 3-O-Methylfluorescein molecule in an orientation that facilitates the O-demethylation reaction.
The workflow for a typical CYP2C19 inhibition assay using 3-O-Methylfluorescein is illustrated below:
Quantitative Data and Assay Parameters
The kinetic parameters of 3-O-Methylfluorescein O-demethylation by human liver microsomes often exhibit two-enzyme kinetics, with a high-affinity component primarily attributed to CYP2C19 and a low-affinity component associated with other CYPs.
| Parameter | High-Affinity Component (CYP2C19) | Low-Affinity Component |
| Apparent Km (µM) | ~1.14 ± 0.90 | ~57.0 ± 6.4 |
| Apparent Vmax (pmol/mg/min) | ~11.3 ± 4.6 | ~258 ± 6 |
| Table 1: Representative kinetic parameters for 3-O-Methylfluorescein O-demethylation in human liver microsomes. |
These data underscore the importance of using a low substrate concentration (typically around 1 µM) to ensure the assay is selective for CYP2C19 activity.
Beyond P450s: The Phosphorylated Counterpart and Broader Applications
The versatility of the methylated fluorescein scaffold was further expanded with the synthesis of its phosphorylated derivative, 3-O-Methylfluorescein Phosphate (OMFP) , also known as MFP. This compound serves as a fluorogenic substrate for phosphatases.[7]
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3-O-Methylfluorescein CAS number and molecular weight
An In-Depth Technical Guide to 3-O-Methylfluorescein for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 3-O-Methylfluorescein (OMF), a key fluorescent molecule in biochemical and pharmaceutical research. We delve into its fundamental physicochemical properties, including its CAS number and molecular weight, and explore its spectroscopic characteristics. The guide details its primary application as the fluorescent product in enzymatic assays, particularly those involving its non-fluorescent precursor, 3-O-Methylfluorescein Phosphate (OMFP). A detailed, field-proven protocol for a fluorescence-based enzyme inhibition assay is provided, emphasizing the causal logic behind experimental choices to ensure data integrity. This document serves as an essential resource for researchers, scientists, and drug development professionals leveraging fluorescent technologies for high-throughput screening and enzyme kinetics.
Introduction to 3-O-Methylfluorescein
Fluorescein and its derivatives are cornerstones of fluorescence spectroscopy and imaging due to their high quantum yields and strong absorption of light in the visible spectrum.[1] 3-O-Methylfluorescein (OMF), also known as 3′-hydroxy-6′-methoxyspiro[2-benzofuran-3,9′-xanthene]-1-one, is a notable derivative that has carved out a specific and critical niche in biochemical assays.[2] Unlike its parent compound, OMF is most frequently utilized not as a direct label, but as the highly fluorescent reporter molecule generated from an enzyme-catalyzed reaction.
Its primary precursor, 3-O-Methylfluorescein Phosphate (OMFP), is a non-fluorescent substrate. Upon enzymatic cleavage of the phosphate group by enzymes like phosphatases or through O-demethylation by Cytochrome P450 isozymes, the resulting OMF molecule exhibits strong fluorescence.[][4][5] This "turn-on" fluorescence mechanism forms the basis of highly sensitive and continuous assays for quantifying enzyme activity, making it an invaluable tool in drug discovery for high-throughput screening (HTS) of potential inhibitors.[][6]
Physicochemical and Spectroscopic Properties
Accurate characterization of a fluorophore is fundamental to its effective application. The properties of 3-O-Methylfluorescein are summarized below.
Core Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₄O₅ | [2][4] |
| Molecular Weight | 346.33 g/mol | [2][4][5][7] |
| CAS Number | 65144-30-1 and 70672-05-8 | [2][4][5] |
| Appearance | Light red to brown powder | [4][5] |
| Solubility | Soluble in DMSO and Methanol | [4][5][7] |
| Storage | Store at -20°C, protected from light and moisture. Stable for at least 2 years under these conditions. | [4][5] |
A Note on CAS Numbers: Chemical suppliers interchangeably use CAS numbers 65144-30-1 and 70672-05-8 for 3-O-Methylfluorescein, which may refer to specific isomers (e.g., 3'-O-Methylfluorescein vs. 3-O-Methylfluorescein). Researchers should verify the specific isomer if structural specificity is critical for their application.
Spectroscopic Profile
The utility of OMF stems from its robust fluorescent properties, which are observed upon its generation from a non-fluorescent precursor.
-
Maximum Excitation Wavelength (λex): ~485 nm
-
Maximum Emission Wavelength (λem): ~525 nm
These spectral characteristics make OMF compatible with standard fluorescence plate readers and microscopy filter sets designed for fluorescein (FITC), allowing for its broad adoption without requiring specialized equipment. The molecule's rigid, coplanar structure contributes to its ability to generate a strong fluorescent signal upon excitation.[]
Synthesis and Purification Overview
The synthesis of the core fluorescein structure is classically achieved via a Friedel-Crafts acylation reaction, specifically the Pechmann condensation, between phthalic anhydride and resorcinol.[1] The synthesis of derivatives like 3-O-Methylfluorescein involves modifications of this core process, using substituted starting materials. Contemporary methodologies have advanced to include multicomponent reactions and metal-catalyzed cross-coupling, which allow for more efficient construction of complex derivatives with precise control over substitution patterns.[8]
Following synthesis, purification is critical to ensure the removal of starting materials and byproducts that could interfere with assays. High-Performance Liquid Chromatography (HPLC) is the standard method for achieving the high purity (typically ≥97%) required for sensitive biochemical applications.[4][5]
Applications in Research & Drug Development
The primary power of OMF lies in its application as a reporter in fluorogenic assays. This approach is central to screening for enzyme inhibitors and characterizing enzyme kinetics.
Phosphatase Activity Assays
The most common application involves the substrate 3-O-Methylfluorescein Phosphate (OMFP). OMFP is a stable, non-fluorescent molecule that is an excellent substrate for a wide range of phosphatases.
Mechanism of Action: A phosphatase enzyme hydrolyzes the phosphate ester bond of OMFP. This reaction releases the phosphate group and generates the highly fluorescent 3-O-Methylfluorescein. The rate of fluorescence increase is directly proportional to the rate of enzymatic activity. This allows for real-time monitoring of the enzymatic process.[]
Cytochrome P450 (CYP) Enzyme Assays
OMF is also a validated substrate for studying certain Cytochrome P450 enzymes, which are critical in drug metabolism. Specifically, the O-demethylation of OMF is catalyzed by CYP isozymes.
Mechanism of Action: At low substrate concentrations (≤1 µM), this reaction is highly selective for the CYP2C19 isozyme.[9] The enzymatic removal of the methyl group from OMF also yields a fluorescent product (fluorescein), allowing for a highly specific assay for CYP2C19 activity and inhibition. This selectivity is crucial for screening drug candidates for potential drug-drug interactions mediated by this enzyme.[9]
Experimental Protocol: CYP2C19 Inhibition Assay
This protocol provides a robust method for screening compounds for inhibitory activity against human CYP2C19 using OMF as a fluorogenic substrate. It is designed for a 96-well microtiter plate format, suitable for HTS.
Pillar of Trustworthiness: This protocol incorporates self-validating controls. A positive control (known inhibitor) ensures the assay can detect inhibition, while a negative control (vehicle) establishes the baseline enzyme activity. This dual-control system validates the results of each experimental run.
Materials and Reagents
-
Enzyme: Human liver microsomes (HLMs) or recombinant human CYP2C19
-
Substrate: 3-O-Methylfluorescein (OMF), 20 mM stock in DMSO
-
Buffer: 100 mM Tris buffer, pH 7.4
-
Cofactor: NADPH regenerating system
-
Test Compounds: Dissolved in DMSO
-
Positive Control Inhibitor: Ticlopidine (selective CYP2C19 inhibitor)
-
Selective Inhibitor (for HLM): Sulfaphenazole (to inhibit CYP2C9 activity at higher OMF concentrations)[9]
-
Plate: Black, flat-bottom 96-well microtiter plate
-
Instrumentation: Fluorescence plate reader with 485 nm excitation and 525 nm emission filters
Step-by-Step Methodology
-
Prepare Reagent Master Mix: In a conical tube, prepare a master mix containing the Tris buffer, NADPH regenerating system, and the enzyme (HLMs or recombinant CYP2C19). The final concentration of enzyme must be optimized based on its activity.
-
Causality Explanation: Preparing a master mix ensures that each well receives the exact same concentration of buffer and enzyme, minimizing well-to-well variability. The NADPH system is essential as it provides the reducing equivalents required for CYP450 catalytic activity.
-
-
Aliquot Test Compounds and Controls:
-
Add 1 µL of test compound dilutions (in DMSO) to the appropriate wells.
-
Add 1 µL of Ticlopidine to the positive control wells.
-
Add 1 µL of DMSO to the negative control (vehicle) and "no enzyme" wells.
-
Causality Explanation: A small volume of DMSO (typically ≤1% of the final assay volume) is used to ensure compound solubility without significantly impacting enzyme activity.
-
-
Add Enzyme Master Mix: Add 100 µL of the reagent master mix to all wells except the "no substrate" controls.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Causality Explanation: This pre-incubation step allows the test compounds to interact with and bind to the enzyme before the reaction is initiated, which is critical for accurately measuring inhibitory potential, especially for time-dependent inhibitors.
-
-
Initiate the Reaction: Prepare a working solution of OMF substrate in Tris buffer. For a selective CYP2C19 assay, a final concentration of 1 µM OMF is recommended.[9] Add 100 µL of the OMF working solution to all wells to start the reaction.
-
Causality Explanation: The reaction is initiated by the addition of the substrate. Using a substrate concentration near the Michaelis constant (Km) makes the assay sensitive to competitive inhibitors. For OMF and CYP2C19, the high-affinity Km is approximately 1.14 µM.[9]
-
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Read the fluorescence intensity (Ex: 485 nm, Em: 525 nm) every minute for 30-60 minutes.
-
Causality Explanation: A kinetic reading is superior to a single endpoint reading because it provides the reaction rate (slope of fluorescence vs. time). This is a more accurate measure of enzyme activity and is less prone to artifacts from fluorescent compounds or timing errors.
-
Data Analysis Workflow
Conclusion
3-O-Methylfluorescein is a powerful and versatile tool in the arsenal of researchers in drug discovery and biochemistry. While not typically used as a standalone fluorescent label, its role as the "turn-on" reporter molecule in enzymatic assays is indispensable. Its high quantum yield, favorable spectroscopic properties, and the well-characterized selectivity of its precursors for specific enzyme classes (phosphatases and CYP2C19) make it an ideal choice for developing sensitive, continuous, and high-throughput assays. Understanding the principles behind its application and the causal logic of the associated experimental protocols, as detailed in this guide, is paramount for generating reliable and reproducible data.
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Sudsakorn, S., et al. (2007). Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes. Drug Metabolism and Disposition, 35(5), 841-847. [Link]
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Enyedi, Á., et al. (1991). 3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase. The Journal of biological chemistry, 266(25), 16441–16445. [Link]
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International Scientific Organization. A review of synthesis of fluorescein based advanced materials. [Link]
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Musumeci, T., et al. (2021). Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field. Pharmaceutics, 13(9), 1383. [Link]
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ResearchGate. Exploiting fluorescein based drug conjugates for fluorescent monitoring in drug delivery. [Link]
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An In-depth Technical Guide to the Safe Handling of 3-O-Methylfluorescein in the Laboratory
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-O-Methylfluorescein, a fluorescent probe utilized in various fluorimetric studies.[1][2][3] Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development and other related disciplines.
Understanding 3-O-Methylfluorescein: Properties and Applications
3-O-Methylfluorescein is a synthetic organic compound that serves as a fluorescent probe.[1][2] It is notably used as a selective fluorometric substrate for cytochrome P450 enzymes, particularly CYP2C19 and CYP1A1.[2][4] In biochemical assays, its derivative, 3-O-Methylfluorescein phosphate (OMFP), is hydrolyzed by phosphatases to yield 3-O-Methylfluorescein, which can then be detected by its fluorescence at an excitation of approximately 485 nm and an emission of around 525 nm.[1][2]
| Physicochemical Properties | |
| Molecular Formula | C21H14O5[1] |
| Molecular Weight | 346.33 g/mol [1] |
| Appearance | Light red to brown powder[1][2] |
| Solubility | Soluble in DMSO and methanol.[1][5][6] |
| Storage | Long-term storage at -20°C is recommended for stability.[1][2] The compound should be protected from light and moisture.[1][2] |
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with 3-O-Methylfluorescein is the foundation of safe laboratory practice.
GHS Classification
Globally Harmonized System (GHS) classifications for 3-O-Methylfluorescein indicate the following hazards:
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[7] | Warning | GHS07[1] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] | Warning | GHS07[1] |
This table summarizes the primary hazards. Always refer to the most current Safety Data Sheet (SDS) for the specific product in use.
Toxicological Profile
While specific toxicological data for 3-O-Methylfluorescein is limited, the GHS classification of "Harmful if swallowed" necessitates careful handling to avoid ingestion.[7] The parent compound, fluorescein, has been associated with adverse reactions in clinical use, including nausea, vomiting, and hypersensitivity reactions.[8] Although 3-O-Methylfluorescein is a derivative, a cautious approach is warranted. The material is not classified as a skin irritant, but good hygiene practices should always be followed to minimize exposure.[8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with 3-O-Methylfluorescein.
Engineering Controls
-
Ventilation: All manipulations of powdered 3-O-Methylfluorescein should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize the risk of inhaling fine particles.[9][10]
-
Designated Work Area: Establish a designated area for handling 3-O-Methylfluorescein to prevent cross-contamination of other laboratory spaces.[11]
Personal Protective Equipment (PPE)
The following PPE must be worn when handling 3-O-Methylfluorescein:
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to protect against splashes and airborne particles.[8][12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation before use and to wash hands thoroughly after removing them.[8]
-
Protective Clothing: A laboratory coat must be worn to protect street clothing and prevent skin contact.[9][13]
Caption: Personal Protective Equipment (PPE) workflow for handling 3-O-Methylfluorescein.
Safe Handling and Experimental Protocols
General Handling Practices
-
Avoid direct contact with the skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in the designated work area.[7][14]
-
Avoid the formation of dust when handling the solid compound.[8] Combustible dust clouds may form an explosive mixture with air.[8]
-
Keep containers tightly closed when not in use.[9]
Step-by-Step Protocol for Stock Solution Preparation
-
Preparation: Ensure all necessary PPE is worn and the chemical fume hood is operational.
-
Weighing: Carefully weigh the desired amount of 3-O-Methylfluorescein powder.
-
Dissolution: In the fume hood, add the appropriate solvent (e.g., DMSO) to the powder.[1][2] Mix gently until fully dissolved.
-
Storage: Store the stock solution in a clearly labeled, tightly sealed container at -20°C, protected from light.[1][2]
Caption: Workflow for preparing a 3-O-Methylfluorescein stock solution.
Emergency Procedures
First Aid Measures
-
If Swallowed: Rinse mouth with water. Seek medical attention.[7]
-
In Case of Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12][15]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[7]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[7]
Spill Response
-
Minor Spills: For small spills, clean up immediately.[8] Wear appropriate PPE. Absorb with an inert material and place in a suitable container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[8]
Storage and Waste Disposal
Storage
Store 3-O-Methylfluorescein in a cool, dry, and well-ventilated area in its original, tightly sealed container.[8][9] Long-term storage at -20°C is recommended for optimal stability.[1][2] Protect from light and moisture.[1][2]
Waste Disposal
All waste containing 3-O-Methylfluorescein must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8][16] Do not dispose of down the drain.[9] Empty containers may retain product residue and should be treated as hazardous until properly decontaminated.[8] The first rinse of a container should be collected as hazardous waste.[16]
Conclusion
3-O-Methylfluorescein is a valuable tool in scientific research. By understanding its properties and potential hazards, and by rigorously adhering to the safety protocols outlined in this guide, researchers can ensure a safe laboratory environment while achieving reliable and reproducible results.
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SAFETY DATA SHEET 3'-Fluorescein CPG. Glen Research. [Link]
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How to Use a Fluorescence Microscope and What Are the Safety Considerations. Scopelab. [Link]
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Safety Data Sheet (FLUORESCENCE DYE). JMN Specialties, Inc. [Link]
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Safe Laboratory Practices & Procedures. National Institutes of Health. [Link]
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Toxicity of Organic Fluorophores Used in Molecular Imaging: Literature Review. Clinical Cancer Research. [Link]
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Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]
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GHS Classification Summary. PubChem. [Link]
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GHS Hazardous Chemical Information List. Safe Work Australia. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Fluoroscein toxicity – Rare but dangerous. Indian Journal of Anaesthesia. [Link]
-
GOOD LABORATORY SAFETY PRACTICES. Kansas State University. [Link]
-
Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. Drexel University. [Link]
-
Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes. Drug Metabolism and Disposition. [Link]
-
Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+) -ATPase. Biochimica et Biophysica Acta. [Link]
-
3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase. Biochemistry. [Link]
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Basic principles of fluorescence with 3-O-Methylfluorescein
An In-Depth Technical Guide to the Core Principles of Fluorescence Featuring 3-O-Methylfluorescein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescence spectroscopy is a cornerstone of modern biological research and drug discovery, offering unparalleled sensitivity and specificity for probing molecular interactions and enzymatic activities. This guide provides an in-depth exploration of the fundamental principles of fluorescence, using 3-O-Methylfluorescein (OMF) as a model fluorophore. We delve into the photophysical phenomena governing fluorescence, including the mechanisms of excitation and emission, Stokes shift, and quenching. This theoretical foundation is coupled with practical, field-proven methodologies for the application of OMF and its derivatives in critical assays, such as enzymatic activity screens and fluorescence polarization-based binding studies. By explaining the causality behind experimental design and providing self-validating protocols, this document serves as a comprehensive resource for both seasoned researchers and those new to fluorescence applications, aiming to empower them to design, execute, and interpret fluorescence-based experiments with confidence and scientific rigor.
The Photophysical Basis of Fluorescence
Fluorescence is a luminescence phenomenon where a molecule, known as a fluorophore, absorbs a photon of light, promoting an electron to an excited singlet state. The subsequent return of this electron to the ground state results in the emission of a photon. This process is nearly instantaneous, occurring within nanoseconds of absorption. The principles governing this process are best visualized through the Jablonski diagram.[1][2][3]
The Jablonski Diagram: A Molecular Journey
The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[4][5]
-
Absorption (Excitation): A molecule in its ground electronic state (S₀) absorbs a photon, elevating it to a higher-energy excited singlet state (S₁ or S₂). This is a very fast process, occurring on the femtosecond timescale.
-
Vibrational Relaxation & Internal Conversion: The excited molecule rapidly loses excess vibrational energy as heat to its surroundings, relaxing to the lowest vibrational level of the S₁ state. This non-radiative process is much faster than fluorescence emission.[4]
-
Fluorescence Emission: From the lowest vibrational level of S₁, the electron returns to one of the vibrational levels of the ground state (S₀), emitting a photon in the process. Because some energy was lost via vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon.[6]
-
Intersystem Crossing & Phosphorescence: In some cases, the electron in the S₁ state can undergo a spin conversion to an excited triplet state (T₁). The subsequent emission of a photon from the T₁ state is known as phosphorescence, which is a much slower process than fluorescence.
Caption: A simplified Jablonski diagram illustrating key electronic transitions.
Key Fluorescence Parameters
-
Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum.[6][7] A larger Stokes shift is generally desirable as it simplifies the optical setup required to separate the emitted fluorescence from the excitation light, leading to improved signal-to-noise ratios.[8][9]
-
Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon.
-
Fluorescence Quenching: This refers to any process that decreases the fluorescence intensity of a sample.[10][11] Quenching can occur through various mechanisms, including dynamic quenching (collisional), static quenching (formation of a non-fluorescent complex), and energy transfer (FRET or Dexter).[12][13] Understanding potential quenching mechanisms is critical for accurate data interpretation.
3-O-Methylfluorescein: A Versatile Fluorophore
3-O-Methylfluorescein (OMF) is a derivative of the widely used fluorescein molecule.[14] The key structural difference is the methylation of the hydroxyl group at the 3' position. This modification imparts specific properties that make it a valuable tool in various biochemical assays. While fluorescein's fluorescence is highly pH-dependent, the methylation in OMF makes it useful as a substrate in enzymatic reactions that cleave a modifying group to release the fluorescent product.[15][16]
| Property | Value | Source |
| Excitation Maxima (λex) | ~490 nm | [15] |
| Emission Maxima (λem) | ~514 nm | [15] |
| Extinction Coefficient | > 70,000 M⁻¹cm⁻¹ | General Fluorescein Property |
| Common Applications | Enzyme Substrate, HTS | [15][] |
Causality of Methylation: The methylation of the hydroxyl group renders the parent molecule significantly less fluorescent. Enzymatic removal of a larger chemical group attached to the molecule (often via a phosphate or other cleavable linker) yields the highly fluorescent 3-O-methylfluorescein. This "off-to-on" switching mechanism is the basis for its use as a fluorogenic substrate.
Application I: Fluorogenic Enzyme Assays for HTS
A primary application of OMF derivatives is in high-throughput screening (HTS) to identify enzyme inhibitors or activators, a critical step in drug discovery.[15][18] The most common derivative for this purpose is 3-O-Methylfluorescein Phosphate (OMFP), which acts as a substrate for phosphatases.[]
Principle of the Assay
OMFP is essentially non-fluorescent. In the presence of a phosphatase enzyme (e.g., alkaline phosphatase), the phosphate group is hydrolyzed, releasing the highly fluorescent 3-O-methylfluorescein. The rate of increase in fluorescence is directly proportional to the enzyme's activity. Potential inhibitors will slow this reaction, resulting in a lower fluorescence signal.[]
Caption: Workflow for an OMFP-based phosphatase inhibition assay.
Self-Validating Experimental Protocol: Phosphatase Inhibition Assay
This protocol is designed for a 96-well microplate format but can be scaled.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., 50 mM Tris, 100 mM NaCl, 10 mM MgCl₂, pH 8.0 for alkaline phosphatase). The choice of buffer is critical as enzyme activity is highly dependent on pH and ionic strength.
- Enzyme Stock: Prepare a concentrated stock of the phosphatase in Assay Buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for the desired assay duration.
- Substrate (OMFP) Stock: Dissolve 3-O-Methylfluorescein Phosphate in DMSO to create a 10 mM stock solution.[] Store at -20°C.
- Test Compounds/Controls: Prepare serial dilutions of test compounds in DMSO. Include a known inhibitor as a positive control and DMSO alone as a negative (100% activity) control.
2. Assay Procedure:
- Compound Plating: Add 1 µL of test compound dilutions, positive control, or DMSO to the appropriate wells of a 96-well black, flat-bottom plate.
- Enzyme Addition: Add 50 µL of a 2X enzyme solution (e.g., 2 nM final concentration) in Assay Buffer to all wells.
- Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows test compounds to bind to the enzyme before the substrate is introduced, which is crucial for identifying competitive and non-competitive inhibitors.
- Reaction Initiation: Prepare a 2X substrate solution (e.g., 20 µM OMFP final concentration) in Assay Buffer. Add 50 µL of this solution to all wells to start the reaction. The final volume is now 101 µL. The substrate concentration should ideally be at or near the enzyme's Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
- Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature. Measure fluorescence intensity every 60 seconds for 30 minutes.
- Excitation: 485 nm
- Emission: 520 nm
3. Data Analysis:
- For each well, calculate the reaction rate (slope) of the linear portion of the fluorescence intensity vs. time plot.
- Normalize the rates by subtracting the rate of "no enzyme" wells (background).
- Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Rate_Compound / Rate_DMSO))
- Plot % Inhibition vs. compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Application II: Fluorescence Polarization (FP) Binding Assays
FP is a powerful technique for studying molecular interactions in real-time without the need for separation steps.[19] It is widely used in drug discovery to measure the binding affinity of small molecules to larger proteins.[20]
Principle of the Assay
The assay relies on the difference in the rate of molecular rotation (tumbling) between a small, fluorescently labeled molecule (the "tracer") and the much larger complex it forms when bound to a protein.[21]
-
When the tracer (e.g., a peptide labeled with a 3-OMF derivative) is free in solution, it tumbles rapidly. If excited with plane-polarized light, the emitted light becomes largely depolarized.
-
When the tracer binds to a large protein, its tumbling is significantly slowed. The emitted light, therefore, remains highly polarized.
-
By measuring the change in polarization, one can determine the fraction of bound vs. free tracer and thereby calculate the binding affinity (Kd). A significant difference in molecular weight between the tracer and the binding partner is essential for a robust assay window.[22]
Caption: Principle of Fluorescence Polarization (FP) assay.
Self-Validating Experimental Protocol: Competitive FP Binding Assay
This protocol describes how to determine the affinity of an unlabeled compound by its ability to displace a 3-OMF-labeled tracer from a target protein.
1. Reagent Preparation:
- FP Buffer: A buffer that ensures protein stability and solubility (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
- Target Protein: Prepare serial dilutions of the target protein in FP Buffer.
- Tracer: Use a pre-labeled ligand with a 3-OMF derivative. The tracer concentration should be kept constant and low (typically 1-5 nM) to avoid ligand depletion artifacts.
- Test Compounds/Controls: Prepare serial dilutions of unlabeled test compounds in DMSO.
2. Assay Procedure:
- Determine Optimal Protein Concentration: First, perform a saturation binding experiment. In a 384-well black plate, add a fixed concentration of the tracer (e.g., 2 nM) to wells containing serial dilutions of the target protein. Measure FP to find the protein concentration that gives ~80% of the maximum binding signal (the EC₈₀). This concentration will be used for the competition assay.
- Competition Assay:
- Add 1 µL of test compound dilutions or DMSO controls to the wells.
- Add 10 µL of a 2X solution of the target protein (at its pre-determined EC₈₀ concentration) in FP Buffer.
- Add 10 µL of a 2X solution of the tracer (e.g., 4 nM for a 2 nM final concentration) in FP Buffer.
- Incubation: Incubate the plate for 1 hour at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
- Measurement: Read the plate on an FP-capable microplate reader using appropriate filters for the 3-OMF fluorophore. The reader measures the intensity of emitted light parallel (Iv) and perpendicular (Ih) to the plane of excitation light and calculates the polarization (P) or anisotropy (A).
3. Data Analysis:
- The primary data is typically reported in millipolarization (mP) units.
- Plot the mP values against the log of the unlabeled compound's concentration.
- Fit the resulting sigmoidal curve to determine the IC₅₀, the concentration of the unlabeled compound that displaces 50% of the bound tracer.
- The IC₅₀ can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the tracer's binding affinity (Kd).
Instrumentation and Best Practices
A reliable fluorescence measurement requires a properly configured instrument, whether it's a cuvette-based spectrofluorometer or a microplate reader.[23][24]
Caption: Basic components of a fluorescence detection system.
Best Practices for Scientific Integrity:
-
Controls are Non-Negotiable: Always include appropriate controls. For enzyme assays, this means "no enzyme" and "no substrate" wells. For HTS, include positive and negative controls on every plate.[25]
-
Check for Autofluorescence: Test compounds can be inherently fluorescent. Always run a control plate with compounds and buffer alone (no enzyme or tracer) to identify and flag interfering compounds.
-
Mind the Inner Filter Effect: At high concentrations, the fluorophore or other components can absorb the excitation or emission light, leading to a non-linear decrease in signal. Work within a concentration range where fluorescence is linear with fluorophore concentration.
-
Instrument Calibration: Ensure the instrument is properly calibrated and maintained. Use appropriate standards to check for lamp intensity and wavelength accuracy.[26]
Conclusion
3-O-Methylfluorescein and its derivatives exemplify the power of fluorogenic probes in modern research. By understanding the core photophysical principles of fluorescence and the specific chemical causality behind a probe's design, researchers can harness these tools for highly sensitive and robust assays. The methodologies detailed here for enzymatic screening and binding analysis provide a framework for generating high-quality, reproducible data. When executed with rigorous attention to controls and potential artifacts, fluorescence-based assays using probes like OMF are indispensable for accelerating progress in both fundamental science and therapeutic development.
References
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Creative BioMart. (n.d.). 3-O-Methylfluorescein phosphate cyclohexylammonium salt CAS 21233-09-0. Retrieved from [Link]
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Corradi, J. P., et al. (1993). 3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
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Cohen, L., et al. (2007). Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes. Drug Metabolism and Disposition. Available at: [Link]
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Miller, E. W., et al. (2022). Phosphonofluoresceins: synthesis, spectroscopy, and applications. ChemRxiv. Available at: [Link]
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Chemistry LibreTexts. (2023). Jablonski diagram. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence measurements experimental setup. Retrieved from [Link]
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Wilson, A. J., & T motionless. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available at: [Link]
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Edinburgh Instruments. (2024). What is Fluorescence Quenching?. Retrieved from [Link]
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Wikipedia. (n.d.). Stokes shift. Retrieved from [Link]
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ResearchGate. (n.d.). A typical layout of the experiment setup for fluorescence measurements.... Retrieved from [Link]
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Chemistry LibreTexts. (2024). 10.3.2: The Stokes Shift. Retrieved from [Link]
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International Scientific Organization. (n.d.). A review of synthesis of fluorescein based advanced materials. Retrieved from [Link]
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Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
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ResearchGate. (2025). Exploiting fluorescein based drug conjugates for fluorescent monitoring in drug delivery. Retrieved from [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
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HORIBA. (n.d.). What is the Jablonski Diagram?. Retrieved from [Link]
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FluoroFinder. (2022). Newsletter: Designing a Fluorescence Microscopy Experiment. Retrieved from [Link]
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MDPI. (n.d.). Fluorescence Polarization-Based Bioassays: New Horizons. Retrieved from [Link]
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PMC. (n.d.). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. Retrieved from [Link]
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Korea Journal Central. (n.d.). Synthesis of Novel Fluorescent Dye Based on Fluorescein. Retrieved from [Link]
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Bitesize Bio. (2024). Fluorescence 101: A Beginners Guide to Excitation/Emission, Stokes Shift, Jablonski and More!. Retrieved from [Link]
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Fiveable. (n.d.). Fluorescence quenching mechanisms. Retrieved from [Link]
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University of Arizona. (2003). Principles of Fluorescence. Retrieved from [Link]
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ResearchGate. (2025). A new group of fluorescent pH-indicators for an extended pH-range. Retrieved from [Link]
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YouTube. (2020). Jablonski Diagrams Explained: Fluorescence, Phosphorescence, Intersystem Crossing and Internal Conv. Retrieved from [Link]
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Molecular Expressions. (n.d.). Introduction to Fluorescence. Retrieved from [Link]
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UltraScan Resources. (2024). Fluorescence Binding Titration Experimenti Design. Retrieved from [Link]
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BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]
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MDPI. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Retrieved from [Link]
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University of Basel. (n.d.). Fluorescence Quenching. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Utilizing 3-O-Methylfluorescein as a Fluorogenic Substrate for Cytochrome P450 2C19
Introduction: The Critical Role of CYP2C19 in Drug Metabolism and the Utility of 3-O-Methylfluorescein
Cytochrome P450 2C19 (CYP2C19), a member of the cytochrome P450 monooxygenase family, plays a pivotal role in the metabolic clearance of a significant number of clinically prescribed drugs.[1] This enzyme is primarily expressed in the liver and intestine, where it catalyzes the Phase I biotransformation of a wide array of xenobiotics, including anticonvulsants and antiplatelet agents.[1] Given its central role in drug disposition, the characterization of CYP2C19 activity and its potential for drug-drug interactions (DDIs) is a cornerstone of modern drug discovery and development.[2][3] Fluorometric high-throughput screening assays have become indispensable tools for this purpose, offering sensitivity and efficiency.[2]
3-O-Methylfluorescein (3-OMF) has emerged as a valuable fluorogenic substrate for monitoring CYP2C19 activity.[2][4][5] The enzymatic O-dealkylation of the non-fluorescent 3-OMF molecule by CYP2C19 yields the highly fluorescent product, fluorescein. This conversion can be monitored in real-time, providing a direct measure of enzyme activity. The key to the successful application of 3-OMF lies in understanding its kinetic properties and ensuring assay conditions that favor selectivity for CYP2C19, as other P450 isoforms can contribute to its metabolism at higher concentrations.[2][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-O-Methylfluorescein as a substrate for CYP2C19. We will delve into the underlying principles, provide detailed, field-proven protocols for activity and inhibition assays, and offer insights into data interpretation.
Principle of the Assay: A Fluorogenic Transformation
The fundamental principle of the CYP2C19 assay using 3-O-Methylfluorescein is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product. This process, known as O-dealkylation, is catalyzed by CYP2C19 in the presence of NADPH and molecular oxygen. The resulting fluorescein can be excited with light at approximately 485 nm and emits light at around 530 nm, allowing for sensitive detection and quantification.
Caption: Workflow for the CYP2C19 Activity Assay.
Protocol 2: CYP2C19 Inhibition Assay
This protocol is designed to screen for and characterize potential inhibitors of CYP2C19.
1. Reagent Preparation:
-
Follow the reagent preparation steps outlined in Protocol 1.
-
Test Compound/Inhibitor Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Test Compound/Inhibitor Working Solutions: Prepare a series of dilutions of the test compounds in Assay Buffer.
2. Assay Procedure (IC₅₀ Determination):
-
Add 40 µL of Assay Buffer to each well of a black, clear-bottom 96-well plate.
-
Add 10 µL of the test compound/inhibitor working solutions (or vehicle control) to the appropriate wells.
-
Add 25 µL of the diluted enzyme preparation to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes. This pre-incubation step is crucial for identifying time-dependent inhibitors.
-
Initiate the reaction by adding 25 µL of the 2X 3-OMF working solution to each well.
-
Measure the fluorescence as described in Protocol 1 (either kinetically or as an endpoint).
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response model to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of CYP2C19 activity.
Caption: Workflow for the CYP2C19 Inhibition Assay.
Self-Validating Systems and Quality Control
To ensure the trustworthiness and reliability of your results, incorporate the following self-validating measures and quality controls into your experimental design:
-
Positive Control Inhibitor: Always include a known CYP2C19 inhibitor (e.g., ticlopidine) to confirm that the assay can detect inhibition.
-
No-Enzyme Control: Include wells without the enzyme preparation to determine the background fluorescence.
-
Vehicle Control: Include wells with the solvent used to dissolve the test compounds to account for any solvent effects.
-
Linearity of Reaction: Confirm that the enzyme concentration and incubation time are within the linear range of the assay.
-
Standard Curve: A fluorescein standard curve should be run with each experiment to ensure accurate quantification. An r² value of ≥ 0.98 is generally acceptable. [7]
Conclusion and Future Perspectives
3-O-Methylfluorescein is a robust and sensitive fluorogenic substrate for the assessment of CYP2C19 activity and inhibition. By adhering to the principles of concentration-dependent selectivity and implementing the detailed protocols provided, researchers can generate high-quality, reliable data crucial for drug metabolism and DDI studies. Future advancements may focus on the development of even more selective fluorogenic probes for CYP2C19 and other P450 isoforms, further refining our ability to predict the metabolic fate of new chemical entities.
References
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Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes. Drug Metabolism and Disposition. [Link]
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Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. MDPI. [Link]
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Phenoconversion of CYP3A4, CYP2C19 and CYP2D6 in Pediatrics, Adolescents and Young Adults With Lymphoma: Rationale and Design of the PEGASUS Study. PubMed Central. [Link]
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Development and Validation of a Rapid Point-of-Care CYP2C19 Genotyping Platform. The Journal of Molecular Diagnostics. [Link]
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Development of New Coumarin-Based Profluorescent Substrates for Human Cytochrome P450 Enzymes. Semantic Scholar. [Link]
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Stereoselective Inhibition of CYP2C19 and CYP3A4 by Fluoxetine and Its Metabolite: Implications for Risk Assessment of Multiple Time-Dependent Inhibitor Systems. ResearchGate. [Link]
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Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. National Center for Biotechnology Information. [Link]
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The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics. National Center for Biotechnology Information. [Link]
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Microplate Enzyme Assay Using Fluorescence Original Reference. University of California, Davis. [Link]
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O-Dealkylation of fluoxetine in relation to CYP2C19 gene dose and involvement of CYP3A4 in human liver microsomes. PubMed. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed Central. [Link]
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FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. Drug Metabolism and Disposition. [Link]
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Optical substrates for drug-metabolizing enzymes: Recent advances and future perspectives. Acta Pharmaceutica Sinica B. [Link]
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3 Enzyme Assays. Wiley-Blackwell. [Link]
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Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. Charles River. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. [Link]
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Fluorescence CYP Inhibition Assays. BioIVT. [Link]
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Evaluation of the cytochrome P450 2C19 and 3A4 inhibition potential of the complement factor 5a receptor 1 antagonist ACT‐1014‐6470 in vitro and in vivo. National Center for Biotechnology Information. [Link]
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CYP2C19 Testing: An Opportunity to Improve Patient Care. Diasorin. [Link]
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Application Note: 3-O-Methylfluorescein Phosphate (3-OMFP) for High-Throughput Screening of Phosphatase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The study of cellular signaling is a cornerstone of modern drug discovery. Reversible protein phosphorylation, governed by the delicate interplay between kinases and phosphatases, is a primary mechanism controlling a vast array of cellular processes. Its dysregulation is a hallmark of numerous diseases, including cancer, diabetes, and autoimmune disorders.[1] Consequently, protein phosphatases, particularly protein tyrosine phosphatases (PTPs), have emerged as critical therapeutic targets.[2][3] Identifying modulators of these enzymes from vast chemical libraries necessitates robust, sensitive, and scalable high-throughput screening (HTS) assays.
This document provides a comprehensive guide to the use of 3-O-Methylfluorescein Phosphate (3-OMFP), a fluorogenic substrate that has become a staple in the HTS field for its reliability and superior performance characteristics. We will delve into the mechanistic underpinnings of the assay, provide detailed, field-tested protocols for inhibitor screening, and discuss the critical aspects of assay validation and data interpretation that ensure the generation of high-quality, actionable data.
The Assay Principle: From Non-Fluorescent to Highly Detectable
The power of the 3-OMFP assay lies in its elegant simplicity. The substrate, 3-OMFP, is a chemically modified fluorescein molecule that is rendered non-fluorescent by the presence of a phosphate group.[4] In this state, the electronic properties of the fluorophore are quenched. When a phosphatase enzyme is present and active, it catalyzes the hydrolysis of the phosphate group from the 3-OMFP molecule.[4][5] This enzymatic cleavage releases the highly fluorescent product, 3-O-Methylfluorescein (3-OMF).[4]
The resulting increase in fluorescence intensity is directly proportional to the amount of 3-OMF produced, which in turn is a direct measure of the phosphatase's enzymatic activity.[4] This allows for a continuous, real-time monitoring of the reaction, making it ideal for identifying inhibitory compounds that slow or halt the generation of the fluorescent signal.
The excitation and emission maxima for 3-OMF are typically around 485 nm and 515-525 nm, respectively, which is compatible with standard fluorescence plate readers used in HTS laboratories.[6][7]
Caption: Enzymatic conversion of non-fluorescent 3-OMFP to fluorescent 3-OMF.
Advantages of 3-OMFP in High-Throughput Screening
The choice of substrate is a critical decision in assay development. While other substrates like p-nitrophenylphosphate (pNPP) exist, 3-OMFP offers several distinct advantages for HTS campaigns:
-
High Sensitivity: Fluorescence-based assays are inherently more sensitive than absorbance-based assays, allowing for the use of lower enzyme concentrations and conserving precious reagents.[2]
-
Reduced Compound Interference: Assays relying on UV-Vis absorbance, such as the pNPP assay, are prone to interference from colored compounds in screening libraries. The distinct spectral properties of 3-OMF make it less susceptible to such optical interference, reducing the rate of false positives.[2]
-
Continuous Kinetic Monitoring: The assay can be run in a kinetic mode, allowing for the measurement of initial reaction velocities. This provides richer data for mechanistic studies of enzyme inhibition compared to simple endpoint reads.
-
Miniaturization: The high sensitivity and robust signal window of the 3-OMFP assay make it highly amenable to miniaturization into 384- and 1536-well plate formats, significantly increasing throughput and reducing costs.[3][8]
One key consideration is that 3-OMFP has limited aqueous solubility and is typically dissolved in an organic solvent like DMSO.[2] This is generally manageable as the final DMSO concentration in the assay is kept low (<5%) to avoid impacting enzyme activity.[2]
Detailed Protocol: HTS for Protein Tyrosine Phosphatase (PTP) Inhibitors
This protocol provides a robust framework for a 384-well plate-based HTS assay to identify inhibitors of a generic PTP. All steps should be performed at room temperature unless otherwise specified.
Materials and Reagents
-
Enzyme: Purified recombinant PTP of interest.
-
Substrate: 3-O-Methylfluorescein Phosphate (3-OMFP).
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Positive Control Inhibitor: A known inhibitor of the PTP, e.g., sodium orthovanadate.
-
Assay Buffer: e.g., 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Tween-20. Note: Optimal buffer conditions may vary depending on the specific PTP.
-
Stop Solution: 0.45 M EDTA, pH 8.0.[6]
-
Plates: Black, solid-bottom 384-well assay plates.
-
Instrumentation: Automated liquid handler, fluorescence microplate reader.
Reagent Preparation
-
Assay Buffer (1X): Prepare fresh and keep on ice. The inclusion of a reducing agent like DTT is crucial for the catalytic cysteine of PTPs.[8]
-
Enzyme Stock (2X Final Concentration): Dilute the PTP enzyme to a 2X working concentration in cold assay buffer. The optimal concentration should be determined empirically (see Section 4) but is often in the low nanomolar range (e.g., 1-10 nM final concentration).[8]
-
Substrate Stock (2X Final Concentration): Prepare a 2X working solution of 3-OMFP in assay buffer. The final concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific PTP, which is often in the low micromolar range (e.g., 25 µM final concentration).[6] Due to solubility limits, a high-concentration stock of 3-OMFP may first need to be prepared in DMSO and then diluted.[2]
-
Compound Plates: Prepare serial dilutions of test compounds and controls in 100% DMSO.
Assay Workflow
Caption: A typical HTS workflow for screening PTP inhibitors using 3-OMFP.
Step-by-Step Procedure (Final Volume: 20 µL):
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer ~50 nL of test compounds, positive control inhibitor, or 100% DMSO (for high and low signal controls) into the appropriate wells of a 384-well plate.[8]
-
Enzyme Addition: Add 10 µL of the 2X enzyme solution to all wells except the "no-enzyme" control wells. To these, add 10 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at room temperature. This allows the test compounds to interact with the enzyme before the substrate is introduced.[6]
-
Reaction Initiation: Add 10 µL of the 2X 3-OMFP substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate in the dark for a predetermined time (e.g., 20-40 minutes). The optimal incubation time is the period during which the uninhibited reaction remains in the linear phase of signal generation.
-
Reaction Termination (Optional): For endpoint assays, the reaction can be stopped by adding 5 µL of the EDTA stop solution.[6] This chelates divalent cations that may be required by some phosphatases and can also shift the pH, effectively halting the reaction. For kinetic reads, this step is omitted.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation set to ~485 nm and emission to ~525 nm.
Assay Validation: Ensuring Data Integrity
Before embarking on a full-scale HTS campaign, the assay must be rigorously validated to ensure it is robust, reproducible, and suitable for screening.[9]
Key Optimization Parameters
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal well above background but remains within the linear range of the instrument during the desired assay window.
-
Substrate Concentration (Kₘ Determination): Perform a substrate titration at a fixed enzyme concentration to determine the Kₘ of 3-OMFP for the target enzyme. Running the HTS at a substrate concentration equal to the Kₘ value provides a good balance for detecting competitive and non-competitive inhibitors.[6]
-
DMSO Tolerance: Assess the effect of various DMSO concentrations (e.g., 0.5% - 5%) on enzyme activity to establish the maximum tolerable concentration that does not significantly inhibit the enzyme.
Performance Metrics for HTS
The quality of an HTS assay is quantified using statistical parameters. The Z'-factor is the most widely accepted metric for assay quality.[9][10] It assesses the separation between the high signal (uninhibited enzyme) and low signal (fully inhibited enzyme or no enzyme) controls, while also accounting for the signal variation within these controls.
Z'-Factor Calculation: Z' = 1 - [ (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ]
Where:
-
Mean_high and SD_high are the mean and standard deviation of the high signal control (e.g., enzyme + substrate + DMSO).
-
Mean_low and SD_low are the mean and standard deviation of the low signal control (e.g., enzyme + substrate + potent inhibitor).
| Parameter | Formula | Acceptance Criteria | Interpretation |
| Signal-to-Background (S/B) | Mean_high / Mean_low | > 5 | Measures the dynamic range of the assay. |
| Z'-Factor | 1 - [ (3*(SD_high + SD_low)) / |Mean_high - Mean_low| ] | > 0.5 | Indicates an excellent assay suitable for HTS. A value between 0 and 0.5 is acceptable but may lead to higher variability. |
These parameters should be calculated from a plate uniformity study where columns of high and low controls are run across an entire plate.[9]
Caption: Logical workflow for HTS assay validation.
Data Analysis and Hit Confirmation
-
Normalization: Raw fluorescence data should be normalized to the plate's internal controls. The percent inhibition for each test compound is calculated as follows:
% Inhibition = 100 * [ (Signal_high - Signal_compound) / (Signal_high - Signal_low) ]
-
Hit Identification: A "hit" is defined as a compound that produces a percent inhibition value exceeding a certain threshold (e.g., >50% or > 3 standard deviations from the mean of the neutral controls).
-
Dose-Response Confirmation: Primary hits must be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀ value). This involves a serial dilution of the hit compound, and the resulting percent inhibition values are plotted against the logarithm of the compound concentration. The data is then fitted to a four-parameter logistic equation to derive the IC₅₀.[3][6]
Conclusion
The 3-O-Methylfluorescein Phosphate-based assay provides a sensitive, robust, and scalable platform for the high-throughput screening of phosphatase inhibitors.[3] Its superior optical properties minimize compound interference, and its amenability to miniaturization makes it a cost-effective choice for large-scale screening campaigns.[2][8] By following the detailed protocols for execution and rigorous validation outlined in this guide, researchers can confidently identify and characterize novel modulators of phosphatase activity, paving the way for new therapeutic discoveries.
References
- BenchChem. Application Note: High-Throughput Screening for Phosphatase Inhibitors using O-Methyl-O-(N-Butylfluorescein)phosphate. [URL: https://www.benchchem.
- Tole, S. A., & Pollack, S. J. (2017). In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase. Bio-protocol, 7(22), e2621. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5768222/]
- Sergienko, E., & Luan, Z. (2014). High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators. In Protein Tyrosine Phosphatases (pp. 131-150). Humana Press, Totowa, NJ. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4412217/]
- Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9553093/]
- BenchChem. Application Notes and Protocols for O-phospho-D-tyrosine in Protein Tyrosine Phosphatase (PTP) Assays. [URL: https://www.benchchem.
- Echarte, M. M., et al. (1998). 3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase. Analytical Biochemistry, 258(1), 63-70. [URL: https://pubmed.ncbi.nlm.nih.gov/9537699/]
- Hegar, A. R., & Judah, J. D. (1983). Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+)-ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 732(3), 675-682. [URL: https://pubmed.ncbi.nlm.nih.gov/6309831/]
- Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. ResearchGate. [URL: https://www.researchgate.
- Sudsakorn, S., et al. (2007). Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes. Drug Metabolism and Disposition, 35(5), 841-847. [URL: https://pubmed.ncbi.nlm.nih.gov/17332142/]
- Lee, S., et al. (2022). Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip. Micromachines, 13(9), 1494. [URL: https://www.mdpi.com/2072-666X/13/9/1494]
- Chemodex. 3'-O-Methylfluorescein. [URL: https://www.chemodex.com/en/M0098]
- Hill, H. D., Summer, G. K., & Waters, M. D. (1968). An automated fluorometric assay for alkaline phosphatase using 3-O-methylfluorescein phosphate. Analytical Biochemistry, 24(1), 9-17. [URL: https://pubmed.ncbi.nlm.nih.gov/5665203/]
- Coussens, N. P., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [URL: https://www.ncbi.nlm.nih.gov/books/NBK83783/]
- Florida State University. Basic Concepts in Fluorescence. [URL: https://micro.magnet.fsu.edu/primer/techniques/fluorescence/fluorescenceintro.html]
- Moodle@Units. The fluorescence process. [URL: https://moodle.units.it/pluginfile.php/305777/mod_resource/content/1/Lezione%201%20-%20Fluorescence.pdf]
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Live-Cell Imaging with 3-O-Methylfluorescein Derivatives: An In-Depth Technical Guide
This guide provides a comprehensive overview and detailed protocols for utilizing 3-O-methylfluorescein (OMF) derivatives in live-cell imaging applications. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying principles, practical methodologies, and critical considerations for employing these powerful fluorogenic probes to investigate cellular dynamics.
The Rationale for Esterase-Activated Probes in Live-Cell Imaging
Live-cell imaging offers a dynamic window into the intricate processes of cellular life. A key challenge in this field is the development of probes that are non-toxic, highly specific, and provide a strong signal-to-noise ratio. Esterase-activated probes, such as 3-O-methylfluorescein derivatives, have emerged as a valuable toolset that addresses these requirements.
The core principle of these probes lies in their chemical design. They are typically synthesized as non-fluorescent esters that can readily cross the intact plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the ester groups, releasing the parent fluorophore, 3-O-methylfluorescein. This enzymatic conversion is the critical "on-switch" for fluorescence, as the liberated molecule is highly fluorescent. This mechanism ensures that a strong fluorescent signal is predominantly observed in viable cells with active metabolism and intact cell membranes, making these probes excellent indicators of cell health and enzymatic activity.[1]
Mechanism of Fluorescence Activation
The fluorescence activation of 3-O-methylfluorescein derivatives is a two-step process that is intrinsically linked to cellular viability.
Initially, the non-polar, non-fluorescent 3-O-methylfluorescein derivative readily diffuses across the cell membrane. Inside the cell, active esterase enzymes hydrolyze the ester bonds, releasing the polar, fluorescent 3-O-methylfluorescein. This cleaved fluorophore is then trapped within the cell, leading to an accumulation of signal in viable cells. Dead or dying cells, with compromised membrane integrity and diminished esterase activity, are unable to effectively cleave the probe and retain the fluorescent product, thus remaining non-fluorescent.[2]
Key 3-O-Methylfluorescein Derivatives and Their Applications
While several derivatives can be synthesized, two primary forms are commonly encountered in research, distinguished by the ester group attached to the fluorescein core.
| Derivative | Activating Enzyme(s) | Primary Application | Key Characteristics |
| 3-O-Methylfluorescein Diacetate (MFDA) | General intracellular esterases | Cell viability and cytotoxicity assays | Rapidly cleaved, good indicator of general metabolic activity. |
| 3-O-Methylfluorescein Phosphate (OMFP) | Phosphatases (e.g., Ca2+-ATPase) | Monitoring specific enzyme activity | Substrate for specific phosphatases, allowing for targeted enzyme activity studies. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for using 3-O-methylfluorescein diacetate (MFDA) for live-cell viability imaging. This protocol is analogous to well-established methods for fluorescein diacetate (FDA) and Calcein AM.[3][4]
Reagent Preparation
Critical Note: 3-O-Methylfluorescein diacetate (MFDA) is susceptible to hydrolysis. Therefore, it is crucial to use anhydrous dimethyl sulfoxide (DMSO) for preparing the stock solution and to prepare the working solution immediately before use.
-
MFDA Stock Solution (1-5 mM):
-
Dissolve the appropriate amount of MFDA powder in high-quality, anhydrous DMSO to create a 1 to 5 mM stock solution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
-
-
MFDA Working Solution (1-10 µM):
-
Immediately before use, dilute the MFDA stock solution in a physiologically compatible buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) or serum-free cell culture medium to the desired final working concentration.
-
The optimal working concentration can vary between cell types and should be determined empirically, typically within the range of 1-10 µM.
-
Staining Protocol for Adherent Cells
-
Cell Culture: Plate adherent cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells once with warm PBS or serum-free medium. This step removes any residual serum esterases that could cleave the MFDA extracellularly.
-
Staining: Add the freshly prepared MFDA working solution to the cells, ensuring complete coverage of the cell monolayer.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light. The optimal incubation time may vary depending on the cell type and should be determined experimentally.
-
Post-Staining Wash: Aspirate the MFDA working solution and wash the cells twice with warm PBS or serum-free medium to remove any excess, uncleaved probe.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~490 nm, Emission: ~515 nm).
Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest suspension cells and centrifuge at a low speed (e.g., 100-300 x g) for 5 minutes to pellet the cells.
-
Washing: Discard the supernatant and resuspend the cell pellet in warm PBS or serum-free medium. Repeat the centrifugation and resuspension step to ensure complete removal of serum.
-
Staining: Resuspend the washed cell pellet in the MFDA working solution at a concentration of approximately 1 x 10^6 cells/mL.
-
Incubation: Incubate the cell suspension at 37°C for 15-30 minutes, protected from light.
-
Post-Staining Wash: Pellet the cells by centrifugation, discard the supernatant, and resuspend the cells in fresh, warm culture medium or imaging buffer.
-
Imaging: Transfer the stained cell suspension to a suitable imaging vessel (e.g., a slide with a coverslip) and proceed with fluorescence microscopy.
Key Considerations and Troubleshooting
For reliable and reproducible results, several factors must be carefully considered:
-
Phototoxicity: Fluorescein and its derivatives can generate reactive oxygen species upon excitation, which can be harmful to cells.[5][6] To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time required to obtain a good signal.
-
Probe Concentration and Incubation Time: The optimal probe concentration and incubation time are critical and cell-type dependent.[7] High concentrations or prolonged incubation can lead to cytotoxicity or probe-induced artifacts. It is highly recommended to perform a titration experiment to determine the optimal conditions for your specific cell line.
-
pH Sensitivity: The fluorescence of fluorescein is pH-dependent, with optimal fluorescence in the physiological pH range. Ensure that the imaging buffer is adequately buffered to maintain a stable pH.
-
Signal Leakage: While the cleaved 3-O-methylfluorescein is more polar than its esterified precursor, some leakage from cells can occur over time. For time-lapse imaging experiments, this should be taken into consideration.
Concluding Remarks
3-O-Methylfluorescein derivatives represent a versatile and reliable class of fluorogenic probes for live-cell imaging. Their activation mechanism, which is dependent on intracellular esterase activity, provides a direct link between fluorescence signal and cell viability. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively employ these probes to gain valuable insights into the dynamic processes of living cells.
References
- Jones, K. H., & Senft, J. A. (1985). An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 33(1), 77–79.
-
Logos Biosystems. (2023). The Ultimate Guide to Cell Viability Measurement. Retrieved from [Link]
-
NCBI. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (2025). Classification of phytoplankton cells as live or dead using the vital stains fluorescein diacetate and 5-chloromethylfluorescein diacetate. Retrieved from [Link]
- Robertson, T. A., Bunel, F., & Roberts, M. S. (2013). Fluorescein Derivatives in Intravital Fluorescence Imaging. Cells, 2(3), 591–606.
- Icha, J., Weber, M., & Rohde, J. (2016). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 38(S1), S56-S65.
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ibidi GmbH. (2015). Application Note 33: Live/dead staining with FDA and PI. Retrieved from [Link]
- Urano, Y., Sakabe, M., Kosaka, N., Tsuji, A., & Nagano, T. (2011). Activated molecular probes for enzyme recognition and detection. Theranostics, 1, 194-209.
- Royal Society of Chemistry. (2021). Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging. Analyst, 146(23), 7208-7214.
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Neuro Probe, Inc. (n.d.). Incubation Time. Retrieved from [Link]
- Johnson, I. (2010). Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans. Islets, 2(3), 155–164.
- PubMed. (2023). Esterase Specific Fluorescent Probe: Mechanistic Understanding Using QM/MM Calculation and Cell States Discrimination. Chemistry – A European Journal, e202300244.
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Single Use Support. (2023). How to measure and improve cell viability? Retrieved from [Link]
- Robertson, T. A., Bunel, F., & Roberts, M. S. (2013). Fluorescein Derivatives in Intravital Fluorescence Imaging. Cells, 2(3), 591–606.
- Icha, J., Weber, M., & Rohde, J. (2016). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 38(S1), S56-S65.
-
Dojindo Molecular Technologies, Inc. (n.d.). Live Cell Staining -Cellstain- FDA. Retrieved from [Link]
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ResearchGate. (2013). Versatile synthesis of probes for high-throughput enzyme activity screening. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Materials Chemistry C. Retrieved from [Link]
-
Abcam. (2019). Fluorescent microscopy troubleshooting: high background. Retrieved from [Link]
- Dean, K. M., & Palmer, A. E. (2014). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Physiology, 29(5), 328–340.
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
OUCI. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Retrieved from [Link]
-
Evident. (n.d.). Fluorescence Microscopy Errors. Retrieved from [Link]
-
Single Use Support. (2023). How to measure and improve cell viability? Retrieved from [Link]
-
JETIR. (2025). A REVIEW ON FLUORESCEIN, FLUORESCEIN DERIVATIVES AND THEIR APPLICATIONS. Retrieved from [Link]
- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. Photochemistry and photobiology, 75(4), 327–334.
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
ResearchGate. (2021). How to ensure the result of cell viability assay? Retrieved from [Link]
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Application Notes and Protocols for 3-O-Methylfluorescein in Drug Metabolism Studies
Introduction: Unveiling Drug Metabolism with a Fluorogenic Probe
In the landscape of preclinical drug development, a thorough understanding of a compound's metabolic fate is paramount. A significant portion of this metabolism is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. Among these, CYP2C19 is a key player, responsible for the biotransformation of a wide array of clinically important drugs. Consequently, the early identification of compounds that inhibit or are metabolized by CYP2C19 is crucial for predicting potential drug-drug interactions (DDIs). 3-O-Methylfluorescein (OMF) has emerged as a valuable tool in this endeavor, serving as a selective fluorogenic substrate for CYP2C19, enabling rapid and sensitive assessment of its activity.
This comprehensive guide provides an in-depth exploration of the application of 3-O-Methylfluorescein in drug metabolism studies. We will delve into the underlying scientific principles, present detailed, field-proven protocols for activity and inhibition assays, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for high-throughput screening and detailed kinetic analysis of CYP2C19-mediated drug metabolism.
Principle of the Assay: A Reaction that Shines a Light on Metabolism
The utility of 3-O-Methylfluorescein as a probe for drug metabolism lies in its transformation from a non-fluorescent molecule into a highly fluorescent product upon enzymatic activity. The core of this assay is the O-demethylation of OMF, a reaction primarily catalyzed by CYP2C19 at specific substrate concentrations.
In this enzymatic reaction, CYP2C19, in the presence of NADPH as a cofactor, cleaves the methyl group from the OMF molecule. This O-demethylation results in the formation of fluorescein, a well-characterized and highly fluorescent compound. The intensity of the fluorescent signal produced is directly proportional to the rate of fluorescein formation, and thus, to the activity of the CYP2C19 enzyme. By measuring the increase in fluorescence over time, one can quantify the rate of the enzymatic reaction. This principle forms the basis for both direct measurement of CYP2C19 activity and for assessing the inhibitory potential of test compounds.
It is crucial to note that the selectivity of OMF for CYP2C19 is concentration-dependent. At lower concentrations (≤1 µM), OMF is a relatively selective substrate for CYP2C19.[1] However, at higher concentrations (≥10 µM), other P450 isozymes, such as CYP2C9, can also contribute to its metabolism.[1] Therefore, assay conditions must be carefully optimized to ensure the specific measurement of CYP2C19 activity.
Figure 1: Enzymatic conversion of non-fluorescent OMF to fluorescent fluorescein by CYP2C19.
Key Reagents and Equipment
Reagents:
-
3-O-Methylfluorescein (OMF)
-
Recombinant human CYP2C19 (e.g., in microsomes)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Sulfaphenazole (CYP2C9 inhibitor)
-
Known CYP2C19 inhibitor (e.g., Ticlopidine, for positive control)
-
Test compound(s)
-
Acetonitrile or Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Fluorescein (for standard curve)
-
Black, flat-bottom 96-well plates (for fluorescence assays)
Equipment:
-
Fluorescence microplate reader with excitation and emission filters for fluorescein (Excitation: ~485 nm, Emission: ~525 nm)
-
Incubator (37°C)
-
Multichannel pipette
-
Standard laboratory equipment (vortex mixer, centrifuge, etc.)
Protocols
Protocol 1: Preparation of Reagents and Stock Solutions
-
Rationale: Proper preparation and storage of stock solutions are critical for assay consistency and reproducibility. Organic solvents like DMSO are often used to dissolve hydrophobic compounds, but their final concentration in the assay must be kept low to avoid inhibiting enzyme activity.
-
OMF Stock Solution (1 mM): Dissolve 3-O-Methylfluorescein in DMSO. For example, to prepare a 1 mM stock solution, dissolve 3.46 mg of OMF (MW: 346.33 g/mol ) in 10 mL of DMSO. Store in amber vials at -20°C.
-
Sulfaphenazole Stock Solution (2 mM): Dissolve sulfaphenazole in a suitable solvent (e.g., methanol or DMSO). Store at -20°C.
-
Test Compound and Positive Control Stock Solutions (e.g., 10 mM): Dissolve the test compound(s) and a known CYP2C19 inhibitor (e.g., ticlopidine) in DMSO to create a high-concentration stock. Store at -20°C.
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 7.4.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions. Keep on ice during use.
Protocol 2: Determining the IC50 of a Test Compound for CYP2C19 Inhibition
This protocol is designed for a 96-well plate format to determine the concentration of a test compound that causes 50% inhibition (IC50) of CYP2C19 activity.
Figure 2: General workflow for determining the IC50 of a test compound.
Step 1: Plate Setup
-
Prepare a plate map to designate wells for the vehicle control (no inhibitor), positive control (known inhibitor), and a range of concentrations of your test compound. It is recommended to perform all measurements in duplicate or triplicate.
Step 2: Serial Dilution of Test Compound
-
Perform serial dilutions of your test compound stock solution in a separate 96-well plate or in tubes. A common starting point is a high concentration (e.g., 100 µM) with 1:3 or 1:5 serial dilutions. Also, prepare dilutions of the positive control inhibitor.
Step 3: Reaction Mixture Preparation
-
Prepare a master mix containing the reaction buffer, recombinant CYP2C19, OMF, and sulfaphenazole. The final concentrations in the reaction well should be:
-
OMF: 1 µM
-
Sulfaphenazole: 2 µM
-
CYP2C19: A pre-determined concentration that yields a linear reaction rate for at least 30 minutes.
-
Potassium Phosphate Buffer: 100 mM, pH 7.4
-
-
Dispense the master mix into the appropriate wells of the black 96-well plate.
Step 4: Addition of Inhibitors
-
Add a small volume (e.g., 1-2 µL) of the serially diluted test compound, positive control, or vehicle (e.g., DMSO) to the respective wells. The final concentration of the organic solvent should be kept low (typically ≤ 1%).
Step 5: Pre-incubation
-
Pre-incubate the plate at 37°C for 5-10 minutes. This allows the test compounds to interact with the enzyme before the reaction is initiated.
Step 6: Reaction Initiation and Incubation
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
Step 7: Fluorescence Measurement
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) over a period of 15-60 minutes, taking readings every 1-2 minutes. This kinetic reading allows for the determination of the initial reaction velocity.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition:
-
Determine the average reaction rate for the vehicle control (V_control).
-
For each concentration of the test compound, calculate the percent inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
Sources
Measuring Intracellular pH Using 3-O-Methylfluorescein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
Intracellular pH (pHi) is a tightly regulated parameter critical for a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1][2] Dysregulation of pHi is a hallmark of various pathological states, including cancer, making it a key area of investigation in biomedical research and drug discovery.[3] This document provides a detailed guide to the principles and application of 3-O-Methylfluorescein (OMF) for the ratiometric measurement of pHi. While specific photophysical data for OMF is not extensively published, its structural similarity to fluorescein allows for the adaptation of well-established protocols. This guide will leverage proven methodologies for fluorescein-based dyes, such as BCECF, to provide a robust starting point for experimental design.[4][5] Users must empirically validate the optimal spectral settings and pKa for OMF in their specific experimental system.
Introduction: The Critical Role of Intracellular pH
The cytosolic pH of most mammalian cells is maintained within a narrow range of 7.0-7.4, while the pH of organelles can vary significantly, with lysosomes maintaining an acidic environment of ~4.5-6.0.[1][6] These pH gradients are essential for cellular function and are maintained by a complex interplay of ion transporters, channels, and metabolic processes. The ability to accurately measure pHi in live cells provides a powerful tool to study cellular physiology, screen for compounds that modulate pH-regulating proteins, and understand disease mechanisms.[][8]
Fluorescent probes have become the gold standard for pHi measurement due to their high sensitivity, spatial and temporal resolution, and applicability to high-throughput screening platforms.[9][10] 3-O-Methylfluorescein, a derivative of the classic fluorophore fluorescein, offers a potential tool for these measurements.
Principle of Measurement
The use of 3-O-Methylfluorescein for intracellular pH sensing is based on the pH-dependent equilibrium of its phenolic group. Like other fluorescein derivatives, the fluorescence properties of OMF are expected to change with protonation state.[11][12]
Mechanism of Action (Inferred)
Fluorescein and its derivatives exhibit a pH-dependent shift in their excitation spectrum.[4][13] At alkaline pH, the phenolic hydroxyl group is deprotonated, resulting in a dianionic form that absorbs maximally around 490 nm and is highly fluorescent. Upon acidification, protonation of the phenol group (pKa ~6.4 for fluorescein) leads to a monoanionic form with a blue-shifted absorption maximum (~450 nm) and significantly reduced fluorescence intensity when excited at 490 nm.[11]
This pH-dependent shift in the excitation spectrum allows for ratiometric pH measurement . By measuring the fluorescence emission at a single wavelength (e.g., ~525-535 nm) while alternating between two excitation wavelengths—one sensitive to pH changes (e.g., ~490 nm) and one near the isosbestic point where absorption is pH-independent (e.g., ~440 nm)—a ratio can be calculated. This ratio is directly proportional to the pHi and provides a robust measurement that corrects for variables such as dye concentration, cell path length, and photobleaching.
The methylation of the 3'-hydroxyl group in OMF will likely alter the pKa relative to fluorescein. Therefore, the optimal pH-sensitive and isosbestic excitation wavelengths must be determined experimentally.
Intracellular Delivery
For intracellular measurements, OMF must be introduced into the cytosol. This is typically achieved via two main strategies:
-
Esterified Pro-drug: A non-polar, cell-permeant ester derivative (e.g., an acetoxymethyl (AM) ester) of OMF could be synthesized. Once inside the cell, ubiquitous intracellular esterases would cleave the ester groups, trapping the polar, fluorescent OMF in the cytoplasm.
-
Enzymatic Generation: The cell-permeant, non-fluorescent precursor, 3-O-Methylfluorescein Phosphate (OMFP), can be loaded into cells. Intracellular phosphatases then hydrolyze the phosphate group to generate the fluorescent OMF in situ.
Materials and Reagents
Key Reagents
| Reagent | Supplier | Purpose |
| 3-O-Methylfluorescein Phosphate (OMFP) | Various | Cell-permeant precursor |
| 3-O-Methylfluorescein (OMF) | Various | Standard for calibration curve |
| Nigericin sodium salt | Various | K+/H+ ionophore for calibration |
| Valinomycin | Various | K+ ionophore (optional, for flow cytometry) |
| Pluronic® F-127 | Various | Dispersing agent for AM esters (if used) |
| Probenecid | Various | Inhibitor of organic anion transporters |
| DMSO, anhydrous | Various | Solvent for stock solutions |
| HEPES | Various | Buffering agent |
| KCl, NaCl, MgCl2, CaCl2, Glucose | Various | Components for physiological buffers |
Buffer Compositions
-
Loading Buffer (HBSS): Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4.
-
High K+ Calibration Buffers: 130 mM KCl, 20 mM NaCl, 1 mM MgSO4, 10 mM HEPES. Prepare a set of buffers and adjust pH precisely with HCl/KOH to cover a range from ~6.0 to 8.0 (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
Experimental Protocols
Protocol 1: Intracellular pH Measurement by Fluorescence Microscopy
This protocol is adapted from established methods for BCECF-AM and assumes the use of OMFP as the cell-loading agent.
Step 1: Cell Preparation
-
Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2) overnight to allow for adherence.
Step 2: Dye Loading
-
Prepare a 10 mM stock solution of OMFP in anhydrous DMSO.
-
Prepare a fresh loading solution by diluting the OMFP stock solution into serum-free medium or HBSS to a final concentration of 1-10 µM.
-
Causality: Serum contains esterases and phosphatases that can hydrolyze the probe extracellularly. A serum-free medium is crucial for efficient intracellular loading.
-
-
Wash the cells twice with warm HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Optimization Note: The optimal loading concentration and time will vary by cell type and should be determined empirically to achieve sufficient signal without causing cellular stress or compartmentalization.
-
Step 3: De-esterification/Hydrolysis and Washing
-
Remove the loading solution.
-
Wash the cells three times with warm HBSS to remove extracellular probe.
-
Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete hydrolysis of the phosphate group by intracellular phosphatases.
Step 4: In Situ Calibration
-
Prepare a working solution of 10 µM nigericin in the high K+ calibration buffer of a specific pH.
-
At the end of the experiment, perfuse the cells with the nigericin-containing high K+ buffers, starting from one end of the pH range (e.g., pH 8.0) and moving sequentially to the other (e.g., pH 6.0).
-
Causality: Nigericin is a K+/H+ ionophore that, in the presence of high extracellular K+, equilibrates the intracellular K+ and H+ concentrations with the extracellular environment, effectively clamping the pHi to the pH of the external buffer.
-
-
Acquire fluorescence ratio images at each pH point after the signal has stabilized (typically 2-5 minutes).
-
At the end, acquire a background image from a cell-free region.
Step 5: Data Acquisition
-
Mount the dish/coverslip on the stage of an inverted fluorescence microscope equipped with an excitation filter wheel, a suitable objective (e.g., 20x or 40x), and a sensitive camera.
-
Set the emission filter to ~535 nm.
-
Acquire pairs of images by rapidly alternating the excitation wavelength between the pH-sensitive wavelength (start with ~490 nm) and the isosbestic wavelength (start with ~440 nm).
-
Record the fluorescence intensity changes over time in response to experimental stimuli.
Protocol 2: Intracellular pH Measurement by Flow Cytometry
This protocol is adapted from established methods for BCECF.[3]
Step 1: Cell Preparation
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., HBSS).
Step 2: Dye Loading
-
Add OMFP stock solution to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light, with occasional gentle mixing.
Step 3: Washing
-
Centrifuge the cells (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, warm HBSS.
-
Repeat the wash step twice to ensure complete removal of extracellular probe.
-
Resuspend the final cell pellet in HBSS at a concentration of 1 x 10^6 cells/mL and keep on ice until analysis.
Step 4: In Situ Calibration
-
Prepare a set of tubes, each containing 1 mL of a different high K+ calibration buffer (pH 6.0 to 8.0).
-
Add nigericin (final concentration 10 µM) and valinomycin (final concentration 10 µM) to each tube.
-
Causality: Valinomycin is a K+ ionophore that further ensures the rapid equilibration of intracellular and extracellular K+ concentrations.
-
-
Aliquot ~100 µL of the loaded cell suspension into each calibration tube.
-
Incubate for 5-10 minutes at room temperature before analysis.
Step 5: Data Acquisition
-
Use a flow cytometer equipped with a 488 nm laser and a 405 nm or 445 nm laser if available.
-
Set up detectors to measure emission in the green channel (e.g., FITC channel, ~530/30 nm).
-
For each sample, acquire data, recording the fluorescence intensity from both the 488 nm excitation (pH-sensitive) and the 405/445 nm excitation (near-isosbestic).
-
Analyze the data by gating on the live cell population and calculating the ratio of the two fluorescence intensities for each cell.
Data Analysis
-
Background Subtraction: For microscopy data, subtract the average background fluorescence from all measurements.
-
Ratio Calculation: Calculate the ratio of the fluorescence intensities (F_pH-sensitive / F_isosbestic) for each time point or for each cell in the flow cytometry data.
-
Generate Calibration Curve: Plot the mean fluorescence ratio obtained from the nigericin-clamped cells against the corresponding pH of the calibration buffer.
-
Fit the Data: Fit the calibration data to a sigmoidal dose-response (variable slope) equation to determine the parameters of the curve, including the pKa.
-
Calculate Experimental pHi: Use the fitted calibration curve to convert the experimental fluorescence ratios from your stimulated cells into pHi values.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Insufficient dye loading (concentration or time).- Dye extrusion by organic anion transporters. | - Increase OMFP concentration or incubation time.- Load at a lower temperature (e.g., room temp) to slow extrusion.- Add probenecid (1-2.5 mM) to the loading buffer. |
| High Background Signal | - Incomplete washing.- Extracellular hydrolysis of OMFP in the medium. | - Increase the number of wash steps.- Ensure loading is performed in serum-free medium. |
| Dye Compartmentalization | - Overloading of the dye.- Cell stress or toxicity. | - Reduce dye concentration and/or incubation time.- Check cell viability post-loading (e.g., with Trypan Blue). |
| Poor Calibration Curve | - Nigericin not working effectively.- Incorrect K+ concentration in buffers. | - Use fresh nigericin stock.- Ensure high K+ concentration (~130-140 mM) is used to clamp the membrane potential. |
| Phototoxicity/Bleaching | - Excessive excitation light intensity or exposure time. | - Reduce laser power/lamp intensity.- Use a neutral density filter.- Decrease exposure times and/or frequency of acquisition. |
References
A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be provided upon final compilation.
Sources
- 1. 3'-O-Methylfluorescein - CAS-Number 70672-05-8 - Order from Chemodex [chemodex.com]
- 2. mdpi.com [mdpi.com]
- 3. 3'-O-Methylfluorescein | 70672-05-8 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 3'-O-Methylfluorescein CAS#: 70672-05-8 [amp.chemicalbook.com]
- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Utilizing 3-O-Methylfluorescein Phosphate to Quantify Ca²⁺-ATPase Activity
An Application Guide for Researchers and Drug Development Professionals
This document provides a detailed protocol and technical insights for the application of 3-O-Methylfluorescein Phosphate (3-OMFP) in the kinetic analysis of Ca²⁺-ATPase. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind key experimental choices, ensuring robust and reproducible results.
Scientific Introduction: The Central Role of Ca²⁺-ATPases
Calcium ions (Ca²⁺) are ubiquitous intracellular messengers that govern a vast array of cellular functions, from muscle contraction and neurotransmission to gene expression.[1][2] The precise control of cytosolic Ca²⁺ concentrations is therefore critical for cellular viability and function.[2] Cells maintain a steep electrochemical gradient, with intracellular free Ca²⁺ concentrations kept at nanomolar levels (~100 nM) compared to the millimolar concentrations found extracellularly.[3]
This homeostasis is primarily managed by a sophisticated network of pumps and channels, among which the Ca²⁺-ATPases are paramount.[2][4] These P-type ATPases utilize the energy from ATP hydrolysis to actively transport Ca²⁺ against its concentration gradient, either out of the cell or into intracellular stores.[1] The major classes of Ca²⁺-ATPases include:
-
Plasma Membrane Ca²⁺-ATPases (PMCAs): Located in the plasma membrane, these pumps are essential for extruding Ca²⁺ from the cytoplasm into the extracellular space.[1][5]
-
Sarco/Endoplasmic Reticulum Ca²⁺-ATPases (SERCAs): Found in the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types, SERCAs sequester Ca²⁺ into these intracellular storage compartments.[1][5]
Given their critical roles, the dysregulation of Ca²⁺-ATPase activity is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making them significant targets for therapeutic drug development.[2]
Assay Principle: A Fluorogenic Approach to Measuring Enzyme Activity
Traditional methods for measuring ATPase activity, such as colorimetric assays that detect inorganic phosphate (Pi), can be cumbersome and are often endpoint assays.[6] The use of 3-O-Methylfluorescein Phosphate (3-OMFP) offers a highly sensitive, continuous fluorogenic assay well-suited for kinetic studies and high-throughput screening (HTS).[7][][9]
The Mechanism: 3-OMFP is a non-fluorescent molecule. The Ca²⁺-ATPase, in its enzymatic cycle, exhibits phosphatase activity, hydrolyzing the phosphate group from the 3-OMFP substrate. This cleavage reaction releases the highly fluorescent product, 3-O-Methylfluorescein (3-OMF).[][9][10] The rate of increase in fluorescence intensity is directly proportional to the Ca²⁺-ATPase activity. This method is noted for its superior kinetic parameters, including a lower Michaelis constant (Km) and higher maximum velocity (Vmax) compared to other substrates like p-nitrophenyl phosphate (NPP).[11]
Caption: Enzymatic hydrolysis of 3-OMFP by Ca²⁺-ATPase.
The fluorescence of the 3-OMF product can be monitored in real-time using a fluorescence plate reader or spectrophotometer, typically with an excitation wavelength of ~485 nm and an emission wavelength of ~515-525 nm.[][9]
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, which is ideal for screening and kinetic analysis.
| Reagent | Recommended Storage | Rationale / Key Consideration |
| 3-O-Methylfluorescein Phosphate (3-OMFP) | -20°C, protected from light[12] | The fluorogenic substrate. Light-sensitive. Prepare stock in DMSO.[][12] |
| Purified Ca²⁺-ATPase Source | -80°C | e.g., purified PMCA, SERCA, or membrane fractions like SR vesicles.[13] |
| Assay Buffer | 4°C | e.g., 50 mM Tris-HCl, pH 7.4. Buffer choice can impact enzyme activity.[14] |
| ATP (Adenosine 5'-triphosphate) | -20°C | Energy source for the pump. Ensure it is phosphate-free. |
| CaCl₂ | Room Temperature | Activates the enzyme. Precise concentration is critical. |
| EGTA | Room Temperature | Chelator used to control free Ca²⁺ concentration and for "no Ca²⁺" controls. |
| MgCl₂ | Room Temperature | Essential cofactor for ATPase activity.[14] |
| Calmodulin (optional) | -20°C | Required for full activation of most PMCA isoforms.[7][15] |
| Thapsigargin (optional) | -20°C | A specific inhibitor for SERCA pumps, used for control experiments.[16] |
| 3-O-Methylfluorescein (3-OMF) | -20°C, protected from light | Used to generate a standard curve for quantifying product formation. |
| 96-well black, clear-bottom microplates | N/A | Black walls minimize light scatter and well-to-well crosstalk. |
-
10X Assay Buffer: 500 mM Tris-HCl, 1 M KCl, 50 mM MgCl₂. Adjust to pH 7.4 at the desired reaction temperature (e.g., 37°C). Store at 4°C. The rationale for including Mg²⁺ is its role as an essential cofactor for ATP binding and hydrolysis.[14]
-
3-OMFP Stock Solution (10 mM): Dissolve 3-OMFP (e.g., cyclohexylammonium salt, MW ~525.49 g/mol ) in high-quality, anhydrous DMSO.[17] Aliquot and store at -20°C, protected from light.[12]
-
ATP Stock Solution (100 mM): Dissolve ATP in water and adjust the pH to ~7.0 with NaOH. Aliquot and store at -20°C to prevent degradation.
-
Ca²⁺/EGTA Buffers: To precisely control the free Ca²⁺ concentration, it is crucial to prepare Ca²⁺/EGTA buffers. Use a calcium chelation calculator (e.g., MaxChelator) to determine the required amounts of CaCl₂ and EGTA for your desired free Ca²⁺ levels at the specific pH and temperature of your assay.
-
Enzyme Preparation: Dilute the Ca²⁺-ATPase source to the desired working concentration in an appropriate buffer (e.g., 1X Assay Buffer) immediately before use. Keep on ice. The optimal concentration must be determined empirically (see Section 4.1).
The following steps describe a typical kinetic assay in a final volume of 200 µL per well.
-
Prepare Master Mix: For each condition, prepare a master mix containing all components except the initiating reagent (typically ATP or 3-OMFP). This ensures consistency across replicate wells. A typical reaction mixture (1X) would be:
-
20 µL of 10X Assay Buffer
-
Ca²⁺/EGTA buffer to achieve desired free [Ca²⁺]
-
X µL of enzyme preparation
-
Deionized water to 180 µL
-
-
Set Up Controls: It is essential to include the following controls to ensure the validity of the results:
-
No-Enzyme Control: Master mix without any enzyme. This measures the background fluorescence and non-enzymatic hydrolysis of 3-OMFP.
-
No-Ca²⁺ Control: Master mix with enzyme but with EGTA added to chelate any trace Ca²⁺. This measures the basal, Ca²⁺-independent phosphatase activity of the enzyme.[7]
-
Inhibitor Control: Master mix with enzyme and a specific inhibitor (e.g., thapsigargin for SERCA). This confirms that the observed activity is specific to the target Ca²⁺-ATPase.[16]
-
-
Plate Layout: Add 180 µL of the appropriate master mixes to the wells of a 96-well black microplate.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.
-
Initiate the Reaction: Initiate the reaction by adding 20 µL of the starting reagent (e.g., 2 mM ATP solution for a final concentration of 200 µM, or 100 µM 3-OMFP for a final concentration of 10 µM). The choice of initiating reagent depends on the experimental design.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) every 30-60 seconds for 15-30 minutes.
Caption: High-level workflow for the Ca²⁺-ATPase kinetic assay.
-
Plot Data: For each well, plot fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes).
-
Determine Reaction Rate: Identify the initial, linear portion of the curve. The slope of this line represents the initial reaction rate (V) in RFU/min.
-
Correct for Background: Subtract the rate obtained from the no-enzyme control from all other rates.
-
Generate Standard Curve: To convert RFU/min to a quantitative measure (e.g., nmol/min), create a standard curve using known concentrations of the fluorescent product, 3-OMF.
-
Prepare a series of dilutions of 3-OMF in the final assay buffer.
-
Measure the fluorescence of each standard.
-
Plot RFU versus concentration (nmol) and determine the linear regression equation.
-
-
Calculate Specific Activity: Use the standard curve to convert the background-corrected reaction rates from RFU/min to nmol/min. Normalize this value to the amount of protein added to each well (mg) to obtain the specific activity (nmol/min/mg).
Key Experimental Considerations and Self-Validation
A robust protocol is a self-validating system. The following points are critical for ensuring data integrity.
The amount of enzyme used must be in the linear range, where doubling the enzyme concentration results in a doubling of the reaction rate.[14][18] It is essential to perform an enzyme titration experiment to determine the optimal concentration that yields a steady rate for the desired duration of the assay.
The relationship between reaction velocity and substrate concentration should follow Michaelis-Menten kinetics. To determine the Km for 3-OMFP, measure the initial reaction rates at various substrate concentrations. For routine assays, using a 3-OMFP concentration that is saturating (e.g., 5-10 times the Km) will make the reaction rate dependent primarily on the enzyme concentration and independent of minor substrate fluctuations.
The controls described in step 3.3 are non-negotiable. A significant difference between the Ca²⁺-activated rate and the rates in the "No-Ca²⁺" and "Inhibitor" wells validates that the measured activity is attributable to the specific pumping action of the Ca²⁺-ATPase being studied.
Application in Drug Discovery: Inhibitor Screening
This protocol is readily adaptable for HTS to identify and characterize Ca²⁺-ATPase inhibitors.
-
Primary Screen: Test compounds from a library at a single, fixed concentration.
-
Dose-Response Analysis: For "hit" compounds, perform the assay with a serial dilution of the inhibitor to determine its potency.
-
IC₅₀ Calculation: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency.[9]
By adhering to the principles and detailed steps outlined in this guide, researchers can confidently employ the 3-OMFP assay to generate high-quality, reproducible data on Ca²⁺-ATPase activity, accelerating research and development in this critical area of cell biology.
References
-
Huang, Z. (1987). Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+)-ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 902(1), 131-139. Available at: [Link]
-
Wikipedia. (n.d.). Calcium ATPase. Retrieved from: [Link]
-
Patsnap Synapse. (2024). What are Ca2+-ATPases inhibitors and how do they work? Retrieved from: [Link]
-
Echarte, M. M., & Rossi, J. P. (1993). 3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase. Analytical Biochemistry, 214(1), 221-227. Available at: [Link]
-
Oh, J., et al. (2024). Crucial roles of calcium ATPases and phosphoinositides: Insights into pathophysiology and therapeutic strategies. Cellular Signalling, 116, 111075. Available at: [Link]
-
Karimi, M., & Tadayyon, M. (2012). Mechanisms of Ca2+ Homeostasis. In Regulation of Vascular Smooth Muscle Function. Morgan & Claypool Life Sciences. Available at: [Link]
-
Carafoli, E., & Brini, M. (2018). The Plasma Membrane Ca2+ ATPase and the Plasma Membrane Sodium Calcium Exchanger Cooperate in the Regulation of Cell Calcium. Cold Spring Harbor Perspectives in Biology, 10(3), a029212. Available at: [Link]
-
Lee, A. G. (2004). Binding of Ca2+ to the (Ca(2+)-Mg2+)-ATPase of sarcoplasmic reticulum: kinetic studies. The Biochemical journal, 370(Pt 3), 743–754. Available at: [Link]
-
Guerini, D., et al. (2009). Fluorescence polarization assay for calmodulin binding to plasma membrane Ca2+-ATPase: dependence on enzyme and Ca2+ concentrations. Analytical Biochemistry, 385(1), 125-130. Available at: [Link]
-
Sielaff, H., et al. (2004). Kinetics of Ca2+ Binding to the SR Ca-ATPase in the E1 State. Biophysical Journal, 87(5), 3323-3334. Available at: [Link]
-
Kim, H., et al. (2022). Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip. Micromachines, 13(9), 1493. Available at: [Link]
-
Assay Genie. (n.d.). Ca2+-ATPase Activity Assay Kit (MAES0213). Retrieved from: [Link]
-
Innova Biosciences. (2014). ATPase assay kit. Retrieved from: [Link]
-
Li, L., et al. (2015). In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase. Journal of visualized experiments : JoVE, (99), e52822. Available at: [Link]
-
Drago, I., et al. (2017). Novel approach for quantification of endoplasmic reticulum Ca2+ transport. American Journal of Physiology. Cell Physiology, 312(3), C288-C300. Available at: [Link]
-
ResearchGate. (n.d.). Kinetische Untersuchungen der SR-Ca-ATPase. Retrieved from: [Link]
-
Chan, K. M., & Delfert, D. (1987). A direct colorimetric assay for Ca2+-stimulated ATPase activity. Analytical Biochemistry, 162(2), 375-380. Available at: [Link]
-
Corpening, J. W., et al. (2019). Restoration of Sarcoplasmic Reticulum Ca 2+ ATPase (SERCA) Activity Prevents Age-Related Muscle Atrophy and Weakness in Mice. International Journal of Molecular Sciences, 20(24), 6296. Available at: [Link]
-
Tierno, M. B., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4511. Available at: [Link]
-
BPS Bioscience. (n.d.). Fluorogenic Assay Kits. Retrieved from: [Link]
-
Froud, R. J., & Lee, A. G. (1986). A kinetic model for the Ca2+ + Mg2+-activated ATPase of sarcoplasmic reticulum. The Biochemical journal, 237(1), 217–227. Available at: [Link]
-
Geromella, M. S., et al. (2023). Measuring SERCA-mediated calcium uptake in mouse muscle homogenates. STAR protocols, 4(1), 101987. Available at: [Link]
-
ResearchGate. (n.d.). Conformational changes of the Ca2+-ATPase as early events of Ca2+ release from sarcoplasmic reticulum. Retrieved from: [Link]
-
ResearchGate. (n.d.). Fluorogenic substrates for beta-D-galactosidases and phosphatases derived from fluorescein (3,6-dihydroxyfluoran) and its monomethylether. Retrieved from: [Link]
-
Elabscience. (n.d.). Ca2+-ATPase Activity Assay Kit (E-BC-K212-S). Retrieved from: [Link]
-
ResearchGate. (n.d.). Measuring SERCA-mediated calcium uptake in mouse muscle homogenates. Retrieved from: [Link]
-
Expedeon. (n.d.). High Throughput Colorimetric ATPase Assay Kit. Retrieved from: [Link]
-
Sirsat, T. S., et al. (2019). Sarcoplasmic reticulum Ca2+-ATPase (SERCA) activity during the transition to endothermy in an altricial bird. Journal of Experimental Biology, 222(Pt 12), jeb201655. Available at: [Link]
-
Oberholzer, A. E., et al. (2016). Structural and functional basis of protein phosphatase 5 substrate specificity. Proceedings of the National Academy of Sciences, 113(30), E4346-E4355. Available at: [Link]
-
Journal of the American Chemical Society. (2022). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Retrieved from: [Link]
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- 3. The Plasma Membrane Ca2+ ATPase and the Plasma Membrane Sodium Calcium Exchanger Cooperate in the Regulation of Cell Calcium - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cellular Uptake and Localization of 3-O-Methylfluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Cellular Dynamics with 3-O-Methylfluorescein
3-O-Methylfluorescein (3-OMF) is a versatile fluorogenic probe with significant potential in cellular biology and drug discovery. As a derivative of fluorescein, its utility is rooted in its fluorescent properties, which can be harnessed to investigate various cellular processes. While extensively recognized as a product of enzymatic reactions, particularly in assays for cytochrome P450 enzymes like CYP2C19, its intrinsic behavior as a cellular probe remains a compelling area of investigation.[1] These application notes provide a comprehensive guide for researchers to explore the cellular uptake and subcellular localization of 3-OMF. We will delve into the theoretical underpinnings of its transport across the plasma membrane and offer detailed protocols for its visualization and analysis using standard laboratory techniques.
The core hypothesis for the cellular uptake of 3-OMF, a small, moderately lipophilic molecule, is a passive diffusion mechanism. This process is governed by the physicochemical properties of the molecule and the cellular environment, particularly the pH gradient between the extracellular medium and intracellular compartments. Understanding this mechanism is crucial for the robust application of 3-OMF as an intracellular probe, for instance, in studying enzyme activity, intracellular pH, or as a model for drug uptake.[2]
Physicochemical Properties of 3-O-Methylfluorescein
A thorough understanding of the properties of 3-OMF is fundamental to designing and interpreting cellular uptake experiments.
| Property | Value/Description | Significance for Cellular Uptake |
| Molecular Weight | ~346.33 g/mol | Small size facilitates passive diffusion across the cell membrane. |
| Structure | Methylated derivative of fluorescein | The methyl group increases lipophilicity compared to fluorescein, potentially enhancing membrane permeability. |
| Fluorescence | Excitation: ~485 nm, Emission: ~525 nm | Enables detection using standard fluorescence microscopy and flow cytometry filter sets.[] |
| Solubility | Soluble in DMSO and ethanol | Stock solutions should be prepared in an appropriate organic solvent.[] |
| pKa | Expected to be in the acidic to neutral range | The ionization state, influenced by pH, will affect its membrane permeability and intracellular trapping. |
Proposed Mechanism of Cellular Uptake and Localization
The cellular uptake of 3-OMF is likely a multi-step process driven by passive diffusion and pH partitioning. This model provides a framework for experimental validation.
Figure 1: Proposed mechanism of 3-OMF cellular uptake and localization.
Mechanism Explained:
-
Passive Diffusion: In the slightly alkaline extracellular medium (pH ~7.4), a significant fraction of 3-OMF exists in a less charged, more lipophilic state, allowing it to passively diffuse across the lipid bilayer of the plasma membrane.
-
Intracellular Trapping in the Cytosol: The cytosol is typically slightly more acidic than the extracellular environment (pH ~7.2). Upon entering the cytosol, 3-OMF may become deprotonated, increasing its polarity and hindering its efflux back across the plasma membrane, leading to its accumulation and fluorescence.
-
Sequestration in Acidic Organelles: 3-OMF that reaches more acidic organelles, such as lysosomes (pH ~4.5-5.0), will become protonated.[4] This can lead to its trapping within these compartments, a phenomenon known as ion trapping. The fluorescence of fluorescein derivatives can be pH-sensitive, and researchers should characterize the fluorescence of 3-OMF at different pH values.
Experimental Protocols
These protocols provide a starting point for investigating the cellular uptake and localization of 3-OMF. Optimization may be required depending on the cell type and experimental setup.
Protocol 1: Live-Cell Imaging of 3-O-Methylfluorescein Uptake by Fluorescence Microscopy
This protocol allows for the direct visualization of 3-OMF entry into live cells and its subcellular distribution.
Materials:
-
3-O-Methylfluorescein (3-OMF)
-
Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)
-
Cultured cells grown on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)[5]
-
Hoechst 33342 or other nuclear stain (optional)
-
Lysosomal stain (e.g., LysoTracker™ Red) (optional)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for at least 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 3-OMF in high-quality, anhydrous DMSO. Store protected from light at -20°C.
-
On the day of the experiment, dilute the 3-OMF stock solution in pre-warmed live-cell imaging medium to a final working concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the 3-OMF working solution to the cells and incubate at 37°C, 5% CO₂.
-
To observe the kinetics of uptake, acquire images at various time points (e.g., 5, 15, 30, and 60 minutes).
-
For co-localization studies, incubate with organelle-specific dyes (e.g., LysoTracker™ Red) according to the manufacturer's instructions. A nuclear counterstain like Hoechst 33342 can also be added in the final 10-15 minutes of incubation.
-
-
Imaging:
-
Mount the dish or slide on the fluorescence microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂ if performing a time-lapse experiment.[6]
-
Use the appropriate filter set to visualize 3-OMF fluorescence (Excitation/Emission: ~485/525 nm).
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[7][8]
-
Expected Results:
-
A time-dependent increase in intracellular fluorescence, indicating cellular uptake.
-
The pattern of fluorescence will reveal the subcellular localization. A diffuse cytoplasmic signal suggests cytosolic accumulation, while punctate staining may indicate sequestration in organelles like lysosomes.
Workflow Diagram:
Figure 2: Workflow for live-cell imaging of 3-OMF uptake.
Protocol 2: Quantitative Analysis of 3-O-Methylfluorescein Uptake by Flow Cytometry
Flow cytometry enables the rapid quantification of 3-OMF uptake in a large population of cells.[9]
Materials:
-
3-O-Methylfluorescein (3-OMF)
-
DMSO
-
Cell culture medium
-
Suspension or adherent cells
-
Flow cytometer with a 488 nm laser
-
Propidium iodide (PI) or other viability dye
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in culture medium.
-
For adherent cells, use a gentle dissociation reagent (e.g., TrypLE™) and ensure complete dissociation into single cells.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 3-OMF in DMSO.
-
Prepare a series of working solutions of 3-OMF in culture medium at different concentrations (e.g., 0.1, 1, 5, 10, 20 µM) to assess dose-dependency.
-
-
Staining:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add the 3-OMF working solutions to the respective tubes. Include a vehicle control (DMSO only).
-
Incubate the cells at 37°C, 5% CO₂ for a defined period (e.g., 30 minutes). For kinetic studies, vary the incubation time.
-
(Optional) To investigate the uptake mechanism, pre-incubate cells with inhibitors of endocytosis (e.g., cytochalasin D for macropinocytosis) before adding 3-OMF.[10]
-
After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of cold PBS containing a viability dye like PI to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.[11]
-
Collect fluorescence emission in the green channel (e.g., 530/30 nm filter).
-
Gate on the live cell population based on forward and side scatter and viability dye exclusion.
-
Record the mean fluorescence intensity (MFI) of the live cell population for each condition.
-
Data Analysis:
-
Plot the MFI against the 3-OMF concentration to determine the dose-response curve.
-
Plot the MFI against time to analyze the uptake kinetics.
-
Compare the MFI of inhibitor-treated cells to the control to elucidate the uptake mechanism.
Workflow Diagram:
Figure 3: Workflow for quantitative analysis of 3-OMF uptake by flow cytometry.
Trustworthiness and Self-Validation
To ensure the reliability of your findings, incorporate the following controls and validation steps into your experiments:
-
Vehicle Control: Always include a control where cells are treated with the same concentration of DMSO used to dilute the 3-OMF stock solution.
-
Unstained Control: An unstained cell sample is essential for setting the baseline fluorescence and for proper gating in flow cytometry.
-
Viability Assay: Confirm that the concentrations of 3-OMF and any inhibitors used are not cytotoxic using a standard cell viability assay (e.g., MTT or trypan blue exclusion).
-
Temperature Control: Perform uptake experiments at both 37°C and 4°C. Active transport and endocytosis are energy-dependent processes that are significantly inhibited at lower temperatures, whereas passive diffusion is less affected.[10] A marked reduction in uptake at 4°C would support an active transport or endocytic mechanism over simple passive diffusion.
-
pH Manipulation: To test the ion trapping hypothesis, you can manipulate intracellular and extracellular pH using ionophores like nigericin and valinomycin and observe the effect on 3-OMF accumulation and localization.[12]
Conclusion
3-O-Methylfluorescein holds promise as a fluorescent probe for interrogating cellular functions. The protocols and theoretical framework presented here provide a robust foundation for researchers to investigate its cellular uptake and localization. By systematically applying these methodologies and incorporating rigorous controls, scientists can confidently elucidate the behavior of 3-OMF within living cells, paving the way for its application in high-throughput screening and detailed mechanistic studies in drug development and cell biology. The adaptability of these protocols allows for their integration into various research contexts, from basic academic inquiry to advanced preclinical drug evaluation.
References
- Vertex AI Search. (n.d.). 3-O-Methylfluorescein phosphate cyclohexylammonium salt.
- PubMed. (2007). Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes.
- Stratech. (n.d.). Intracellular pH.
- AAT Bioquest. (2025). Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL.
- a4cell. (2022). Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry.
- Creative Biolabs. (n.d.). Flow Cytometry Protocol & Troubleshooting.
- PMC - NIH. (n.d.). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles.
- Molecular Expressions. (n.d.). Fluorescence Microscopy.
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- Journal of Cell Science. (2012). Live-cell microscopy – tips and tools.
- Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Cells.
- ResearchGate. (2016). Is there any list of fluorophore molecules that mimic drugs for loading-release studies?.
Sources
- 1. Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. stratech.co.uk [stratech.co.uk]
- 5. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence Microscopy [micro.magnet.fsu.edu]
- 6. emulatebio.com [emulatebio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 9. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 12. Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry - a4cell [a4cell.com]
Application Notes & Protocols: Leveraging 3-O-Methylfluorescein for Sensitive Detection of Sulfatase Activity
Introduction: The Critical Role of Sulfatases and the Need for Robust Detection Methods
Sulfatases (EC 3.1.6) are a ubiquitous class of enzymes that catalyze the hydrolysis of sulfate esters from a wide array of biological molecules, including steroids, carbohydrates, and proteins. This enzymatic activity is fundamental to numerous physiological processes, such as hormone regulation, cell signaling, and the degradation of glycosaminoglycans.[1] Given their importance, it is not surprising that dysfunctional sulfatase activity is implicated in a variety of pathological conditions, including lysosomal storage disorders and hormone-dependent cancers.[1] Consequently, the ability to accurately and sensitively detect sulfatase activity is of paramount importance for both basic research and the development of novel therapeutics.
Fluorogenic probes, which are activated by enzymatic transformation, are ideally suited for profiling enzyme activities in complex biological systems.[2][3][4] This application note provides a detailed guide to the use of 3-O-Methylfluorescein-sulfate (MFS) as a highly sensitive fluorogenic probe for the detection of sulfatase activity. We will delve into the underlying mechanism of action, provide detailed protocols for its application, and offer insights gleaned from field experience to ensure robust and reliable results.
Principle of Detection: A Fluorogenic "Switch" for Sulfatase Activity
The utility of 3-O-Methylfluorescein-sulfate (MFS) as a sulfatase probe lies in its clever molecular design, which acts as a fluorogenic "on-switch" in the presence of sulfatase activity. In its native state, MFS is a non-fluorescent molecule. The sulfate group effectively "locks" the fluorescein core in a non-fluorescent lactone form.[4] However, upon enzymatic cleavage of the sulfate ester by a sulfatase, the highly fluorescent molecule 3-O-methylfluorescein (MF) is liberated.[4] This product exhibits a strong fluorescence emission, providing a direct and quantifiable measure of sulfatase activity.
The key advantage of 3-O-Methylfluorescein over other fluorescein-based probes is that it requires only a single hydrolysis step to become fluorescent.[4] This one-to-one activation mechanism contributes to the assay's sensitivity and straightforward kinetic analysis.
Caption: Sulfatase-catalyzed hydrolysis of non-fluorescent MFS to the highly fluorescent MF.
Experimental Protocols
Part 1: Reagent Preparation and Handling
1.1. MFS Stock Solution:
-
Prepare a 10 mM stock solution of 3-O-Methylfluorescein-sulfate in dimethyl sulfoxide (DMSO).
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
1.2. Assay Buffer:
-
A common buffer for sulfatase activity assays is 100 mM sodium acetate, pH 5.0 at 37°C.[5]
-
However, the optimal pH can vary depending on the specific sulfatase being investigated. For instance, some studies have utilized Tris buffers at pH 7.5.[4] It is recommended to empirically determine the optimal buffer conditions for your enzyme of interest.
1.3. Enzyme/Sample Preparation:
-
Purified Enzyme: Dilute the purified sulfatase to the desired concentration in a suitable buffer (e.g., PBS or the chosen assay buffer).
-
Cell Lysates: Homogenize cells in an appropriate lysis buffer (e.g., PBS with protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Tissue Homogenates: Homogenize tissue samples in a suitable buffer and clarify by centrifugation.
1.4. Positive Control:
-
A commercially available sulfatase, such as from Aerobacter aerogenes or Helix pomatia, can be used as a positive control to validate the assay setup.[4]
Part 2: Microplate-Based Sulfatase Activity Assay
This protocol is suitable for high-throughput screening and quantitative determination of sulfatase activity.
Caption: Workflow for a microplate-based sulfatase activity assay using MFS.
Step-by-Step Procedure:
-
Prepare the 96-well plate:
-
Add your samples (e.g., 1-10 µL of cell or tissue homogenate, or purified enzyme) to the wells of a black, clear-bottom 96-well plate.
-
Include appropriate controls:
-
Negative Control (No Enzyme): Assay buffer only.
-
Positive Control: A known concentration of a commercial sulfatase.
-
Sample Blank: Sample in assay buffer without MFS (to account for background fluorescence).
-
-
-
Initiate the reaction:
-
Add the MFS substrate solution to each well to achieve a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically and should ideally be at or near the KM of the enzyme if known. For sulfatase from A. aerogenes, the KM for MFS was determined to be 598 ± 67 µM.[4]
-
The final reaction volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).[5] The incubation time should be optimized to ensure the reaction is within the linear range.
-
Protect the plate from light during incubation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 525 nm.[]
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all experimental wells.
-
Sulfatase activity can be expressed as relative fluorescence units (RFU) per unit time or converted to a specific activity (e.g., pmol/min/mg protein) by creating a standard curve with known concentrations of 3-O-methylfluorescein.
-
Part 3: In-Gel Sulfatase Activity Assay
This method is particularly useful for identifying and characterizing sulfatases in complex protein mixtures, such as cell lysates, based on their electrophoretic mobility.[2][3][4]
Step-by-Step Procedure:
-
Native Protein Gel Electrophoresis:
-
Resolve your protein samples (e.g., 10 µg of total protein per lane) on a native polyacrylamide gel (e.g., 4-15% gradient gel).[4] It is crucial to use native (non-denaturing) conditions to preserve the enzymatic activity of the sulfatases.
-
-
In-Gel Activity Staining:
-
Imaging:
-
Visualize the fluorescent bands of sulfatase activity using a gel documentation system equipped with a UV or blue-light transilluminator and an appropriate emission filter for fluorescein.
-
The resulting fluorescent bands correspond to the positions of active sulfatases in the gel. This technique can reveal "fingerprints" of sulfatase activity that are characteristic of different cell types or microbial species.[7][8]
-
Technical Insights and Troubleshooting
| Parameter | Recommendation & Rationale | Troubleshooting |
| MFS Concentration | Start with a concentration around the KM of your enzyme, if known. If not, a titration from 10-100 µM is a good starting point. Higher concentrations may be needed for enzymes with a high KM. | Low Signal: Increase MFS concentration. Substrate Inhibition: If activity decreases at very high MFS concentrations, reduce the concentration. |
| pH | The optimal pH for sulfatases can vary. Lysosomal sulfatases often have an acidic pH optimum (around pH 5.0), while others may be more active at neutral pH.[1][5] | Low Activity: Perform a pH curve to determine the optimal pH for your specific enzyme. |
| Temperature | Most sulfatase assays are performed at 37°C.[5] However, ensure this temperature does not lead to enzyme instability over the course of the assay. | Non-linear kinetics: The enzyme may be unstable at 37°C. Try a lower temperature (e.g., 30°C or room temperature). |
| Enzyme Concentration | Use an enzyme concentration that results in a linear increase in fluorescence over the desired time course. | Rapid Plateau: The enzyme concentration is too high, leading to rapid substrate depletion. Dilute the enzyme. Low Signal: Increase the enzyme concentration or the incubation time. |
| Stability of MFS | MFS is stable in the absence of enzyme. One study showed that after 40 hours in Tris buffer (pH 7.5) at 37°C, only 0.04% of MFS was hydrolyzed.[4] | High Background: Ensure the MFS stock solution has been stored properly and is not degraded. Prepare fresh dilutions for each experiment. |
Conclusion
3-O-Methylfluorescein-sulfate is a robust and sensitive fluorogenic probe for the detection of sulfatase activity. Its simple one-step activation mechanism and bright fluorescent product make it an excellent tool for a variety of applications, from high-throughput screening of sulfatase inhibitors to the characterization of sulfatase activity in complex biological samples. By following the detailed protocols and considering the technical insights provided in this application note, researchers can confidently and accurately measure sulfatase activity to advance our understanding of the critical roles these enzymes play in health and disease.
References
-
Smith, E. L., Bertozzi, C. R., & Beatty, K. E. (2014). An expanded set of fluorogenic sulfatase activity probes. ChemBioChem, 15(8), 1101–1105. [Link]
-
A Cell-Surface-Targeted Fluorogenic Probe for Detection of Sulfatase 2 Activity. Bioconjugate Chemistry. [Link]
-
An expanded set of fluorogenic sulfatase activity probes. Oregon Health & Science University. [Link]
-
A Cell-Surface-Targeted Fluorogenic Probe for Detection of Sulfatase 2 Activity. ACS Publications. [Link]
-
A sensitive fluorescent nanoprobe for sulfatase detection and imaging in living cells and in vivo. RSC Publishing. [Link]
-
An Expanded Set of Fluorogenic Sulfatase Activity Probes. PMC. [Link]
-
3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase. PubMed. [Link]
-
Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+). PubMed. [Link]
-
Overview of Small Molecules as Fluorescent Probes of Mycobacterium tuberculosis. PMC. [Link]
-
Bioluminescent Probes of Sulfatase Activity. PMC. [Link]
-
A Cell-Surface-Targeted Fluorogenic Probe for Detection of Sulfatase 2 Activity. PMC. [Link]
-
Sulfatase-activated fluorophores for rapid discrimination of mycobacterial species and strains. PubMed. [Link]
Sources
- 1. Bioluminescent Probes of Sulfatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An expanded set of fluorogenic sulfatase activity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. An Expanded Set of Fluorogenic Sulfatase Activity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 7. Overview of Small Molecules as Fluorescent Probes of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfatase-activated fluorophores for rapid discrimination of mycobacterial species and strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-O-Methylfluorescein Assays
Welcome to the technical support guide for 3-O-Methylfluorescein (3-OMF). As a Senior Application Scientist, my goal is to provide you with the in-depth technical and field-proven insights necessary to troubleshoot and optimize your experiments. This guide is structured to address common challenges, particularly the issue of high background fluorescence, and to provide a clear path to generating robust, high-quality data.
Mechanism of Action: The "Switch-On" Probe
3-O-Methylfluorescein is a fluorogenic substrate designed to be virtually non-fluorescent. Its utility lies in its enzymatic conversion to a highly fluorescent product. This process is most notably used for measuring the activity of O-dealkylating enzymes, such as specific cytochrome P450 (CYP) isoforms.[1][2] The core reaction involves the enzymatic removal of the methyl group from the 3-hydroxyl position, liberating the highly fluorescent molecule, fluorescein.
The enzymatic reaction can be summarized as follows: 3-O-Methylfluorescein (Non-Fluorescent) + Enzyme (e.g., CYP2C19) → Fluorescein (Highly Fluorescent) + Formaldehyde
This conversion provides a direct and quantifiable measure of enzyme activity, as the rate of fluorescence increase is proportional to the rate of substrate turnover.
Caption: Enzymatic conversion of 3-OMF to fluorescein.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is the most common challenge in assays using 3-OMF. It compresses the dynamic range of the assay and can mask true biological signals. This section addresses the primary causes in a question-and-answer format.
Q1: My negative control wells (no enzyme) show high and rising fluorescence. What's causing this?
A: This issue typically points to non-enzymatic hydrolysis of the 3-OMF substrate.
While 3-OMF is relatively stable, it can undergo spontaneous hydrolysis to fluorescein under suboptimal conditions, leading to a signal in the absence of enzymatic activity. The primary drivers of this are buffer composition and temperature.
-
Causality Explained: The ether linkage in 3-OMF can be susceptible to cleavage, particularly at non-neutral pH or elevated temperatures. The rate of this spontaneous breakdown must be minimized to ensure the measured signal is a true representation of enzyme activity. The fluorescence of the resulting fluorescein product is itself highly dependent on pH.[3][4]
Troubleshooting Protocol: Substrate Stability Test
-
Prepare Assay Buffer: Prepare your standard assay buffer. If it contains multiple components, test each one individually and in combination.
-
Set Up Controls: In a microplate, add 3-OMF at your working concentration to wells containing:
-
Assay Buffer A (Complete)
-
Assay Buffer B (Without cofactors, e.g., NADPH)
-
Phosphate Buffered Saline (PBS) as a neutral control
-
-
Incubate and Read: Incubate the plate under your standard assay conditions (e.g., 37°C) and take kinetic fluorescence readings every 5 minutes for the duration of your experiment (e.g., 60 minutes).
-
Analyze: A significant, time-dependent increase in fluorescence in these no-enzyme wells indicates substrate instability.
Corrective Actions:
-
pH Optimization: Ensure your buffer pH is stable and within the optimal range for your enzyme, typically between 7.0 and 8.0. The fluorescence of fluorescein is stable in a pH range of 6 to 8 but decreases significantly in acidic conditions.[5][6]
-
Temperature Control: While enzymes require a specific temperature (often 37°C), higher temperatures can accelerate substrate hydrolysis.[5] Confirm that your incubator/plate reader temperature is accurate and stable.
-
Reagent Purity: Ensure all buffer components are of high purity, as contaminants can sometimes catalyze substrate breakdown.[5]
Q2: All my wells, including buffer-only blanks, have a high static background signal. What are the sources?
A: This points to autofluorescence from your assay components or the microplate itself.
Autofluorescence is inherent fluorescence from materials other than your intended fluorophore.[7] When this baseline signal is high, it reduces the signal-to-background ratio.
-
Causality Explained: Many biological molecules (e.g., aromatic amino acids, FAD, NADH) and synthetic compounds (e.g., phenol red, test compounds) can absorb light and emit it in the same spectral range as fluorescein.[8][9] The choice of microplate material and color is also critical; clear or white plates can reflect or transmit excitation light, increasing background.[7]
Troubleshooting Protocol: Identifying Autofluorescent Components
-
Component Check: In a black, clear-bottom plate, measure the fluorescence of each individual assay component at your fluorescein wavelengths:
-
Culture Media (with and without phenol red/serum)
-
Assay Buffer
-
Test Compounds (dissolved in DMSO)
-
DMSO (vehicle control)
-
-
Plate Comparison: If possible, dispense your final reaction mixture (without 3-OMF) into different types of plates (e.g., black, white, clear) and compare the background readings.
Corrective Actions:
| Component | Issue | Recommended Solution |
| Assay Media/Buffer | Phenol red, serum (FBS), and riboflavin are common sources of high autofluorescence.[8][10] | Switch to a low-autofluorescence medium like FluoroBrite™ or a simple buffer such as PBS for the final assay reading.[8] |
| Microplates | Clear plates allow light leakage, while white plates reflect light, both increasing background.[7] Polystyrene plates can have higher autofluorescence than glass.[11] | Use opaque, solid black microplates. These plates absorb scattered light and reduce well-to-well crosstalk, significantly lowering background.[5][7] |
| Test Compounds | Many small molecules are intrinsically fluorescent and can create a false-positive or false-negative signal.[12] | Pre-screen all compounds in your library for fluorescence at the assay's excitation/emission wavelengths before conducting the full screen. |
| Biological Material | Cells and microsomal preparations contain endogenous fluorescent molecules like NADH and flavins.[9] | Always include a "no-substrate" control for every sample type to determine the specific contribution of the biological material to the background. |
Q3: How do I systematically optimize my enzyme and substrate concentrations to maximize my assay window?
A: A matrix titration of both enzyme and 3-O-Methylfluorescein is essential to find the optimal balance between a strong signal and low background, leading to a robust assay window.
-
Causality Explained: The goal is to operate under initial velocity conditions, where the reaction rate is linear over time and proportional to enzyme concentration.[13] Using too little substrate can limit the reaction, while using too much can lead to substrate inhibition or increased background from non-enzymatic hydrolysis. A poor signal-to-background ratio (S:B) or Z'-factor will result in an unreliable assay.[14] For high-throughput screening (HTS), a Z'-factor of ≥0.5 and an S:B ratio of >3 are generally considered robust.[14]
Caption: Workflow for enzyme and substrate optimization.
Experimental Protocol: Matrix Titration
-
Prepare Reagents: Create serial dilutions of your enzyme (e.g., human liver microsomes) and 3-OMF in your optimized assay buffer.
-
Plate Layout: On a solid black 96-well plate, add the enzyme dilutions along the rows and the 3-OMF dilutions along the columns. Include "no enzyme" and "no substrate" controls.
-
Initiate Reaction: If required, add a cofactor solution (like NADPH for CYPs) to initiate the reaction.
-
Read Plate: Immediately place the plate in a fluorescence plate reader set to kinetic mode. Read every 1-2 minutes for 30-60 minutes using the appropriate excitation (~490 nm) and emission (~520 nm) wavelengths.[4]
-
Data Analysis:
-
For each concentration pairing, calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the Signal-to-Background (S/B) ratio for each condition (S = V₀ with enzyme; B = V₀ without enzyme).
-
Select the concentration pair that gives a robust S/B ratio while maintaining a linear reaction rate for the desired assay duration.
-
Example Data: Optimization Matrix
| [3-OMF] (µM) | [Enzyme] (µg/mL) | V₀ (RFU/min) | Background (RFU/min) | S/B Ratio |
| 0.5 | 5 | 150 | 10 | 15.0 |
| 0.5 | 10 | 290 | 10 | 29.0 |
| 1.0 | 5 | 250 | 15 | 16.7 |
| 1.0 | 10 | 480 | 15 | 32.0 |
| 2.0 | 5 | 350 | 25 | 14.0 |
| 2.0 | 10 | 650 | 25 | 26.0 |
In this example, 1.0 µM 3-OMF with 10 µg/mL enzyme provides the best S/B ratio. Studies have shown that for CYP2C19, O-demethylation of 3-OMF is selective at substrate concentrations ≤1 µM.[1]
Frequently Asked Questions (FAQs)
Q: What are the exact excitation and emission wavelengths I should use for the fluorescein product? A: The peak excitation for fluorescein is approximately 495 nm, with a peak emission around 520 nm in a solution with a basic pH.[4] It's always best practice to perform a wavelength scan on your specific plate reader to determine the optimal settings for your instrument and buffer system.
Q: Should I use top or bottom reading on my microplate reader? A: This depends on your assay format. For assays with adherent cells, bottom reading is strongly recommended .[8][10] This allows the reader to focus on the cell layer and avoid measuring the autofluorescent cell culture media above.[8][10] For solution-based assays (e.g., with microsomes), either top or bottom reading can be used, but consistency is key.
Q: Why does the fluorescence signal sometimes decrease after reaching a peak? A: This is likely due to photobleaching or a change in pH. Fluorescein is susceptible to photodegradation upon repeated exposure to high-intensity excitation light.[15] Additionally, the fluorescence of fluorescein is pH-sensitive and will decrease if the local environment in the well becomes acidic.[4][6] To mitigate this, reduce the excitation light intensity, decrease the frequency of reads in a kinetic assay, and ensure your assay buffer has sufficient buffering capacity.
Q: My test compound is an inhibitor, but it increases the fluorescence signal. What is happening? A: This is a classic example of assay interference. The compound itself is likely fluorescent, and its signal is being added to the signal from the assay, masking any true inhibition.[12] This underscores the critical importance of pre-screening all test compounds for intrinsic fluorescence before conducting an inhibition screen.
References
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. BMG LABTECH. Retrieved from [Link]
-
Broussard, G., et al. (2024). Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing. MDPI. Retrieved from [Link]
-
Zhang, H., et al. (2007). Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes. Drug Metabolism and Disposition. Retrieved from [Link]
-
Martin, M. M., & Lindqvist, L. (1975). The pH dependence of fluorescein fluorescence. Journal of Luminescence. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescein. Wikipedia. Retrieved from [Link]
-
Hossain, M., et al. (n.d.). Chemical structures of Fluorescein at different pH values of solution. ResearchGate. Retrieved from [Link]
-
The Scientist. (2024). Tips for Optimizing Cell-Based Readouts. The Scientist. Retrieved from [Link]
-
ResearchGate. (2022). How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance?. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Autofluorescence of the three tested cell culture plates, differing in.... ResearchGate. Retrieved from [Link]
-
Glickman, J. F., et al. (2009). A High-throughput fluorescence assay of cytochrome P450 3A4. National Institutes of Health. Retrieved from [Link]
-
Rossi, A. M., & Taylor, C. W. (1994). Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+). PubMed. Retrieved from [Link]
-
Rich, R. L., & Myszka, D. G. (2009). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Retrieved from [Link]
-
Rogers, K. S., & Higgins, H. (n.d.). Fluorescein Derivatives in Intravital Fluorescence Imaging. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. The pH dependence of fluorescein fluorescence / Journal of Luminescence, 1975 [sci-hub.sg]
- 4. Fluorescein - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Fluorescein Derivatives in Intravital Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. the-scientist.com [the-scientist.com]
- 11. researchgate.net [researchgate.net]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. mdpi.com [mdpi.com]
Photobleaching issues with 3-O-Methylfluorescein and how to prevent it
Welcome to the technical support guide for 3-O-Methylfluorescein (OMF) and its fluorescent product. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly photobleaching, encountered during enzymatic assays and fluorescence microscopy. Here, we provide in-depth, field-proven insights and practical troubleshooting solutions to ensure the integrity and reproducibility of your experiments.
Understanding the Core Issue: The Photobleaching of 3-O-Methylfluorescein's Product
3-O-Methylfluorescein (OMF) itself is a non-fluorescent substrate. Its utility lies in its enzymatic conversion to the highly fluorescent molecule, 3-O-methylfluorescein. This product, a derivative of fluorescein, is susceptible to photobleaching—a light-induced chemical degradation that results in the irreversible loss of fluorescence.[1][2] This phenomenon can significantly compromise quantitative analyses and the overall quality of imaging data, especially in time-lapse studies.[1][2]
The primary mechanism of photobleaching involves the fluorophore absorbing light energy and transitioning from its ground singlet state to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), some can transition to a long-lived, highly reactive triplet state.[3][4] In this triplet state, the fluorophore can interact with molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen.[5][6][7] These ROS can then chemically damage the fluorophore, rendering it non-fluorescent.[5][6][7]
Caption: The photobleaching mechanism of fluorescein derivatives.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal from the 3-O-methylfluorescein product is fading rapidly during imaging. What is happening?
This rapid signal loss is a classic case of photobleaching. The fluorescent product of your enzymatic reaction is being damaged by the excitation light from your microscope or plate reader.[2] Each fluorophore has a finite capacity to be excited and emit photons before it is irreversibly destroyed.[3] Factors like high illumination intensity, prolonged exposure, and the presence of oxygen accelerate this process.[5]
Q2: Can the pH of my buffer affect the fluorescence and photostability of the 3-O-methylfluorescein product?
Yes, absolutely. Like its parent compound fluorescein, the fluorescence of 3-O-methylfluorescein is pH-dependent.[8][9] At pH values below its pKa, the fluorophore exists in a non-fluorescent form, which can be misinterpreted as photobleaching. Ensure your experimental buffer is maintained at a stable and optimal pH (typically >7.5) for consistent fluorescence. While pH directly impacts fluorescence intensity, significant deviations from the optimal range can also contribute to increased susceptibility to photobleaching.[5]
Q3: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to your sample or mounting medium to reduce photobleaching.[10] Most function as reactive oxygen species (ROS) scavengers, neutralizing the harmful molecules generated during fluorescence excitation before they can damage the fluorophore.[10][11] Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo[2.2.2]octane (DABCO).[10][11]
Troubleshooting Guide: Minimizing Photobleaching
This section provides a systematic approach to troubleshooting and preventing photobleaching in your experiments with 3-O-Methylfluorescein.
Issue 1: Rapid Signal Loss During Live-Cell Imaging or Kinetic Assays
Causality: Live-cell experiments are particularly challenging due to the physiological requirement for oxygen, which fuels photobleaching. High-intensity light used for real-time monitoring can quickly destroy the fluorescent signal and induce phototoxicity.
Solutions:
-
Reduce Illumination Intensity: This is the most critical first step. Lower the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio (SNR).[5][12] Using neutral density filters can effectively reduce intensity without changing the spectral quality of the light.[5]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector that still yields a clear image.[5][12] For time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.
-
Use High-Sensitivity Detectors: Employing highly sensitive cameras (e.g., EMCCD or sCMOS) allows you to use lower excitation light levels while still obtaining high-quality images.[5]
-
Incorporate Live-Cell Antifade Reagents: Consider adding a non-toxic, cell-permeable antifade reagent to your imaging medium. Commercial formulations like ProLong Live Antifade Reagent are available for this purpose.[13]
Issue 2: Fading of Signal in Fixed-Cell or Tissue Preparations
Causality: In fixed samples, the primary cause of photobleaching is often suboptimal sample preparation and mounting, coupled with intense illumination during imaging sessions, especially with techniques like confocal microscopy.
Solutions:
-
Use a High-Quality Antifade Mounting Medium: This is the most effective strategy for fixed samples. A good mounting medium not only contains potent antifade reagents but also has a refractive index (RI) matched to that of the coverslip and immersion oil (typically ~1.52), which reduces spherical aberrations and improves signal collection.[11][14]
| Antifade Reagent | Common Base | Key Characteristics |
| PPD (p-Phenylenediamine) | Glycerol/PBS | Highly effective but can be toxic and may reduce initial fluorescence.[10][11] |
| NPG (n-Propyl gallate) | Glycerol/PBS | Less toxic than PPD, good for short-term storage.[10] |
| DABCO (1,4-Diazabicyclo-octane) | Glycerol/PBS | Less effective than PPD but also less toxic; a common choice.[10] |
| Commercial Mountants (e.g., ProLong Gold/Diamond, VECTASHIELD®) | Proprietary | Optimized formulations with high-performance scavengers and stable RI.[5][13] |
-
Proper Sample Storage: After mounting, store your slides in the dark at 4°C. This protects the fluorophores from ambient light and slows down any potential degradation.
-
Limit Light Exposure During Focusing: Use transmitted light or a dim fluorescent channel to find your region of interest before switching to the full fluorescence imaging settings.[2]
Caption: A workflow for troubleshooting photobleaching issues.
Experimental Protocols
Protocol 1: Preparing Fixed Cells with Antifade Mounting Medium
This protocol ensures optimal preservation of the fluorescent signal from the 3-O-methylfluorescein product in fixed samples.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets
-
Enzyme and 3-O-Methylfluorescein substrate solution
-
Microscope slides
-
Antifade Mounting Medium (e.g., ProLong Gold)
-
Nail polish or sealant
Procedure:
-
Enzymatic Reaction: Perform your enzymatic assay with 3-O-Methylfluorescein directly on the coverslip according to your established protocol.
-
Fixation: Gently wash the coverslips with PBS three times. Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each to remove the fixative.
-
(Optional) Permeabilization: If your target enzyme is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Mounting:
-
Carefully wick away excess PBS from the coverslip using the edge of a laboratory wipe. Do not let the cells dry out completely.
-
Place a clean microscope slide on a flat surface.
-
Apply a small drop (approximately 10-20 µL) of antifade mounting medium onto the slide.
-
Gently invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
-
-
Curing and Sealing:
-
Allow the mounting medium to cure according to the manufacturer's instructions (this can range from a few hours to overnight at room temperature in the dark). Hard-setting mountants provide the best stability and refractive index matching.
-
Once cured, seal the edges of the coverslip with nail polish to prevent drying and to secure the coverslip.
-
-
Storage: Store the slide flat in a slide box at 4°C in the dark until you are ready for imaging.
References
-
3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase. PubMed. Available at: [Link]
-
Microscopy: Minimizing Damage from Fluorescence (Ron Vale). YouTube. Available at: [Link]
-
Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. PMC - NIH. Available at: [Link]
-
Photobleaching. Wikipedia. Available at: [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Keyence. Available at: [Link]
-
Fluorescence - Photobleaching - Interactive Tutorial. Molecular Expressions Microscopy Primer. Available at: [Link]
-
Fluorophore Photobleaching Literature References. Nikon's MicroscopyU. Available at: [Link]
-
Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. Available at: [Link]
-
Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes. PubMed. Available at: [Link]
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. PMC - NIH. Available at: [Link]
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Biology. Available at: [Link]
-
CAS 21233-09-0 3-O-Methylfluorescein phosphate cyclohexylammonium salt. Alichem. Available at: [Link]
-
Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. ACS Publications. Available at: [Link]
-
Effect of pH on fluorescence emission of the fluorophores 3a and 3b. ResearchGate. Available at: [Link]
-
The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed. Available at: [Link]
-
Influence of the triplet excited state on the photobleaching kinetics of fluorescein in microscopy. PMC - NIH. Available at: [Link]
-
Exploiting fluorescein based drug conjugates for fluorescent monitoring in drug delivery. ResearchGate. Available at: [Link]
-
Effect of pH on the fluorescence intensity of 3 in the absence ( ) and presence ( ) of Cd² ResearchGate. Available at: [Link]
-
Minimizing photobleaching in fluorescence microscopy by depleting triplet states. AIP Publishing. Available at: [Link]
-
Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing. MDPI. Available at: [Link]
-
Troubleshooting Fluorescence Microscopy Experiments. The Scientist. Available at: [Link]
-
Imaging discovery could accelerate drug development. European Pharmaceutical Review. Available at: [Link]
-
What is the effect of the pH on the fluorescence? Quora. Available at: [Link]
-
Preferred anti-fading agent for confocal fluorescence microscopy? ResearchGate. Available at: [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]
-
Effects Of Reactive Oxygen Species On Cyan Fluorescent Protein. ResearchGate. Available at: [Link]
-
Reactive Oxygen Species Detection Using Fluorescence in Enchytraeus crypticus—Method Implementation through Ag NM300K Case Study. MDPI. Available at: [Link]
Sources
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- 3. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 4. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solving 3-O-Methylfluorescein Solubility in Aqueous Buffers
Welcome to the technical support guide for 3-O-Methylfluorescein. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when using 3-O-Methylfluorescein in aqueous buffers. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Troubleshooting Guide: Precipitate Formation in Aqueous Buffers
One of the most common issues encountered with 3-O-Methylfluorescein is its tendency to precipitate out of aqueous solutions, especially during dilution from an organic stock. This guide provides a systematic approach to diagnose and solve this problem.
Issue 1: Immediate Precipitation Upon Dilution of Stock Solution
You've prepared a concentrated stock solution of 3-O-Methylfluorescein in an organic solvent like DMSO or methanol, but upon diluting it into your aqueous experimental buffer, a precipitate forms immediately.
Root Cause Analysis
3-O-Methylfluorescein is a hydrophobic molecule with limited solubility in water.[1] While it dissolves in organic solvents like DMSO and methanol,[2][3][4] rapidly introducing it to a predominantly aqueous environment can cause it to crash out of solution. This is a classic example of a compound exceeding its solubility limit in the final solvent system. The issue is often exacerbated by localized high concentrations of the dye before it has a chance to disperse.
Step-by-Step Resolution Protocol
-
Verify Stock Solution Concentration: Ensure your stock solution is not oversaturated. While it may appear dissolved, microcrystals could be present, acting as nucleation sites for precipitation upon dilution.
-
Optimize the Dilution Method:
-
Vortexing is Key: Add the 3-O-Methylfluorescein stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to disperse the dye molecules quickly, preventing localized concentrations from exceeding the solubility limit.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual introduction to the aqueous environment can improve solubility.
-
-
Employ a Co-solvent in the Final Buffer: The inclusion of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds in aqueous solutions.[5]
-
Recommended Co-solvents: Consider adding a small percentage of DMSO, ethanol, or methanol to your final aqueous buffer.
-
Protocol for Co-solvent Use:
-
Determine the maximum tolerable percentage of the co-solvent for your specific assay, as high concentrations can affect biological activity.
-
Prepare your aqueous buffer containing the desired final concentration of the co-solvent.
-
Proceed with the optimized dilution method described in the previous step.
-
-
Issue 2: Precipitate Forms Over Time or Upon pH Change
Your 3-O-Methylfluorescein solution is initially clear, but a precipitate develops over time, or after adjusting the pH of the buffer.
Root Cause Analysis
The solubility of 3-O-Methylfluorescein is highly dependent on the pH of the solution.[1] With a predicted pKa of approximately 3.87, its solubility increases at a more alkaline pH.[1][6] If the pH of your buffer is close to or below the pKa, the compound will be in its less soluble, protonated form, leading to precipitation. Fluorescein and its derivatives are known to have pH-dependent ionic equilibria that affect their solubility and fluorescence.[7][8]
Step-by-Step Resolution Protocol
-
Measure and Adjust Buffer pH:
-
Accurately measure the pH of your final experimental buffer.
-
If the pH is below 7, consider if your experimental conditions allow for an increase in pH. For many biological assays, a pH of 7.4 is standard.
-
Adjust the pH of your buffer before adding the 3-O-Methylfluorescein.
-
-
Buffer Selection:
-
The choice of buffer species can influence protein and small molecule aggregation.[9]
-
If you continue to experience issues, consider testing alternative buffer systems that are compatible with your experiment.
-
Decision-Making Workflow for Solubility Issues
Troubleshooting workflow for precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 3-O-Methylfluorescein?
A1: We recommend using anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[10] Methanol is also a viable option, though it may have slightly lower solubilizing capacity.[2][3][4] A stock concentration of 10-20 mM in DMSO is a good starting point.[]
Q2: How should I store my 3-O-Methylfluorescein stock solution?
A2: Store the DMSO stock solution at -20°C, protected from light and moisture.[10] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12]
Q3: Will the fluorescence of 3-O-Methylfluorescein be affected by the pH of my buffer?
A3: Yes, absolutely. Like its parent compound fluorescein, the fluorescence of 3-O-Methylfluorescein is pH-dependent.[7][13] The fluorescence intensity is significantly higher in basic conditions (pH > 7) and decreases dramatically in acidic environments.[8] For optimal fluorescence, it is recommended to work in a buffer with a pH between 7 and 9.
Q4: Can I use a phosphate buffer with 3-O-Methylfluorescein?
A4: While generally compatible, some studies have shown that phosphate buffers can increase the propensity for aggregation of certain molecules compared to other buffers like MES or acetate.[9] If you are observing aggregation or precipitation in a phosphate buffer, and your experimental design allows, consider switching to an alternative buffer system.
Q5: My protein of interest precipitates after labeling with a fluorescein derivative. What could be the cause?
A5: Covalent attachment of a hydrophobic dye like a fluorescein derivative can increase the overall hydrophobicity of your protein, leading to aggregation and precipitation.[14] To mitigate this, you can try reducing the dye-to-protein labeling ratio or introducing a more hydrophilic linker between the protein and the dye.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Solubility | Sparingly in DMSO, slightly in Methanol | [2][4] |
| Predicted pKa | ~3.87 | [1][6] |
| Optimal pH for Fluorescence | > 7.0 | [8] |
| Recommended Stock Solvent | Anhydrous DMSO | [10] |
| Stock Solution Storage | -20°C, protected from light | [10] |
References
-
Fluorescein. (n.d.). In Wikipedia. Retrieved from [Link]
-
Chemical structures of Fluorescein at different pH values of solution. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. (2020, December 3). Molecules. Retrieved from [Link]
-
How do I prepare a stock of fluorescein from powder? (n.d.). Stilla Technologies. Retrieved from [Link]
-
Effects of pH on the mean excited-state fluorescence lifetimes for... (n.d.). ResearchGate. Retrieved from [Link]
-
Solvatochromism of Fluorescein in Aqueous Aprotic Solvents. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Why is my protein precipitating after fluorescent labeling? (2016, January 13). ResearchGate. Retrieved from [Link]
-
How to prepare fluorescent dye stock solution for Flat Field Correction. (n.d.). Allen Cell Explorer. Retrieved from [Link]
-
3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase. (n.d.). PubMed. Retrieved from [Link]
-
Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+). (n.d.). PubMed. Retrieved from [Link]
-
Making Fluorescein. (2015, November 1). YouTube. Retrieved from [Link]
-
Substituent Effects of Fluorescein on Photoredox Initiating Performance under Visible Light. (2023, October 6). ResearchGate. Retrieved from [Link]
-
Tuning the pK(a) of fluorescein to optimize binding assays. (2007, September 1). PubMed. Retrieved from [Link]
-
Tuning the pKa of Fluorescein to Optimize Binding Assays. (n.d.). PubMed Central. Retrieved from [Link]
-
Making Fluorescein. (2024, March 9). YouTube. Retrieved from [Link]
-
Immunofluorescence Troubleshooting Tips. (2021, October 19). Elabscience. Retrieved from [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). National Institutes of Health. Retrieved from [Link]
-
Effect of buffer species on the unfolding and the aggregation of humanized IgG. (n.d.). PubMed. Retrieved from [Link]
-
Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants. (2018, January 5). National Institutes of Health. Retrieved from [Link]
-
Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. (2013, February 4). PubMed. Retrieved from [Link]
-
Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Troubleshooting | Fluorescence: Detection. (2024, September 19). YouTube. Retrieved from [Link]
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- 1. Buy 3-O-Methylfluorescein | 65144-30-1 [smolecule.com]
- 2. 3'-O-Methylfluorescein CAS#: 70672-05-8 [amp.chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 3'-O-Methylfluorescein | 70672-05-8 [amp.chemicalbook.com]
- 5. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 65144-30-1 CAS MSDS (3-O-METHYLFLUORESCEIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of buffer species on the unfolding and the aggregation of humanized IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. allencell.org [allencell.org]
- 13. Fluorescein - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Impact of pH on 3-O-Methylfluorescein fluorescence intensity.
Welcome to the technical support center for 3-O-Methylfluorescein (3-O-MF), a valuable fluorescent probe for researchers in cell biology and drug discovery. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to ensure the successful application of 3-O-MF in your experiments, with a specific focus on the critical impact of pH on its fluorescence intensity.
The Fundamental Principle: Why pH Dictates 3-O-Methylfluorescein Fluorescence
The fluorescence of 3-O-Methylfluorescein, like other fluorescein derivatives, is intrinsically linked to its molecular structure, which is highly sensitive to the hydrogen ion concentration (pH) of its environment. The core of this pH dependence lies in the protonation and deprotonation of the xanthene ring system.
At different pH values, 3-O-MF exists in various ionic forms, each with distinct absorption and fluorescence characteristics. While the parent compound, fluorescein, has known pKa values for its protonation steps (phenol pKa ~6.4, carboxylic acid pKa ~4.3, and a further protonation at pKa ~2.1), the methylation at the 3'-O position on 3-O-MF will slightly alter these values.[1][2] However, the general principle remains the same.
-
High pH (Alkaline): In basic solutions, the phenolic hydroxyl group is deprotonated, resulting in a dianionic form that is highly fluorescent. This form efficiently absorbs light at its excitation maximum and emits a strong fluorescence signal.
-
Neutral to Slightly Acidic pH: As the pH decreases towards neutral and slightly acidic conditions, the phenolic group becomes protonated. This leads to the formation of a monoanionic species, which is significantly less fluorescent than the dianionic form.[3]
-
Low pH (Acidic): At very low pH, further protonation can occur, leading to a cationic or neutral form that is essentially non-fluorescent.[1]
This pH-dependent equilibrium is the cornerstone of using 3-O-MF as a pH indicator. The fluorescence intensity you measure is a direct reflection of the relative concentrations of these different ionic species.
Caption: pH-dependent equilibrium of 3-O-Methylfluorescein.
Frequently Asked Questions (FAQs)
Q1: My 3-O-Methylfluorescein signal is very low, even at high concentrations. What could be the issue?
A1: Several factors could contribute to low fluorescence intensity. The most common culprit is incorrect pH.
-
Verify Buffer pH: Ensure your experimental buffer is at the optimal pH for high fluorescence. For 3-O-MF, this will be in the alkaline range (typically pH > 8). Use a calibrated pH meter to confirm the pH of your solutions.
-
Acidic Microenvironment: If you are working with intracellular measurements, the cellular compartment you are targeting may have an acidic pH, leading to quenched fluorescence.
-
Photobleaching: Like many fluorophores, 3-O-MF is susceptible to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to light.[2] Minimize light exposure by using neutral density filters, reducing excitation light intensity, and limiting exposure time.
-
Incorrect Excitation/Emission Wavelengths: Confirm that you are using the correct filter sets for 3-O-MF. While the optimal wavelengths can vary slightly with the instrument and environment, a common starting point is an excitation around 490 nm and emission detection around 515-525 nm.[4][]
Q2: I am observing inconsistent fluorescence readings between replicate wells. What are the likely causes?
A2: Inconsistent readings often point to variations in experimental conditions across your samples.
-
pH Inconsistency: Small variations in buffer preparation can lead to significant differences in fluorescence. Ensure your buffer is well-mixed and that the pH is consistent across all wells.
-
Inaccurate Pipetting: Ensure precise and consistent pipetting of both the 3-O-MF solution and any other reagents.
-
Cell Density Variation: If you are performing cell-based assays, ensure that cell seeding density is uniform across all wells.
-
Uneven Illumination: On plate readers or microscopes, uneven illumination across the field of view can lead to variability.[6] Consult your instrument's manual for alignment and calibration procedures.
Q3: How can I determine the pKa of 3-O-Methylfluorescein in my specific experimental buffer?
A3: Determining the pKa in your buffer system is crucial for accurate pH measurements. You can do this by generating a pH calibration curve. The pKa will be the pH at which the fluorescence intensity is 50% of the maximum intensity. See the detailed protocol below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from media, cells, or plates. | Use phenol red-free media. Select plates with low autofluorescence (e.g., black-walled plates).[7] Run a blank control (buffer/media only) to determine background levels. |
| Contaminants in the buffer or on labware. | Use high-purity water and reagents. Ensure all glassware and plasticware are thoroughly cleaned. | |
| Signal Decreases Over Time (Photobleaching) | Excessive exposure to excitation light. | Reduce excitation light intensity. Decrease exposure time. Use an anti-fade mounting medium for fixed samples.[6] |
| Sudden Drop in Fluorescence | Precipitation of the dye. | 3-O-Methylfluorescein is soluble in methanol and DMSO. Ensure it is fully dissolved before diluting into your aqueous buffer. Avoid high concentrations that may lead to aggregation and self-quenching. |
| Quenching by components in the sample. | Some molecules can act as quenchers of fluorescence. If you suspect a component in your sample is causing quenching, you may need to perform control experiments to identify and mitigate this effect. |
Experimental Protocol: Generating a pH Calibration Curve for 3-O-Methylfluorescein
This protocol outlines the steps to determine the pH-dependent fluorescence profile of 3-O-MF and to estimate its pKa in your experimental buffer.
Materials:
-
3-O-Methylfluorescein (stock solution in DMSO or methanol)
-
A series of buffers with a range of pH values (e.g., from pH 4 to 10, in 0.5 pH unit increments). A universal buffer system (e.g., a mixture of citrate, phosphate, and borate buffers) can be used to cover a wide pH range.
-
Calibrated pH meter
-
Fluorescence microplate reader or spectrofluorometer
-
Black-walled, clear-bottom 96-well plates
Workflow Diagram:
Caption: Workflow for generating a pH calibration curve.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering your desired pH range. For example, prepare buffers from pH 4.0 to 10.0 in 0.5 pH unit increments. It is critical to accurately measure the final pH of each buffer solution with a calibrated pH meter.
-
3-O-MF Dilution: Prepare a working solution of 3-O-Methylfluorescein in your buffer with the highest pH (e.g., pH 10) to ensure the dye is in its highly fluorescent form. Then, dilute this working solution into each of the different pH buffers to a final concentration that is within the linear range of your instrument (e.g., 1 µM). The final concentration of the dye should be consistent across all pH points.
-
Plating: Pipette a set volume (e.g., 100 µL) of each final solution (3-O-MF in buffers of varying pH) into the wells of a black-walled 96-well plate. Include a "buffer only" blank for each pH value to measure background fluorescence.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow the dye to equilibrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Set the excitation wavelength to approximately 490 nm and the emission wavelength to approximately 520 nm. Optimize the gain setting using the brightest sample (highest pH) to avoid detector saturation.
-
Data Analysis: a. Subtract the background fluorescence (from the "buffer only" wells) from the corresponding sample wells. b. Plot the background-corrected fluorescence intensity (Y-axis) against the pH (X-axis). c. The resulting plot should be a sigmoidal curve. The pKa is the pH value at which the fluorescence is 50% of the maximum fluorescence intensity.
Data Presentation:
| pH | Average Fluorescence Intensity (a.u.) | Standard Deviation | Background Corrected Intensity (a.u.) |
| 4.0 | 150 | 12 | 50 |
| 4.5 | 180 | 15 | 80 |
| 5.0 | 250 | 20 | 150 |
| 5.5 | 400 | 35 | 300 |
| 6.0 | 800 | 60 | 700 |
| 6.5 | 1500 | 110 | 1400 |
| 7.0 | 2800 | 200 | 2700 |
| 7.5 | 4500 | 350 | 4400 |
| 8.0 | 5800 | 400 | 5700 |
| 8.5 | 6500 | 450 | 6400 |
| 9.0 | 6800 | 480 | 6700 |
| 9.5 | 6950 | 490 | 6850 |
| 10.0 | 7000 | 500 | 6900 |
This is example data and will vary based on experimental conditions.
By following this guide, researchers can effectively utilize 3-O-Methylfluorescein as a sensitive pH probe, troubleshoot common experimental issues, and ensure the generation of reliable and reproducible data.
References
-
MDPI. (2024, March 6). Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing. Retrieved from [Link]
-
Virtual Labs. (n.d.). Demonstration of pH Effect on Fluorescence Excitation and Emission Spectra of a Fluorophore. Retrieved from [Link]
-
MDPI. (2020, December 3). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Retrieved from [Link]
-
MDPI. (2020, September 10). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination. Retrieved from [Link]
-
ScienceDirect. (2004). Fluorescence quenching of fluorescein with molecular oxygen in solution. Retrieved from [Link]
Sources
Common artifacts in 3-O-Methylfluorescein imaging and how to avoid them
Welcome to the technical support resource for 3-O-Methylfluorescein (OMF) imaging. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently encountered questions. This resource is structured to not only offer solutions but also to explain the underlying scientific principles, ensuring robust and reliable experimental outcomes.
I. Troubleshooting Guide: From Signal to Science
This section addresses specific issues you might encounter during your 3-O-Methylfluorescein imaging experiments, presented in a question-and-answer format.
Issue 1: High Background Fluorescence Obscuring My Signal
Question: My images have a high level of background fluorescence, making it difficult to distinguish the specific signal from my cells. What is causing this, and how can I fix it?
Answer: High background is one of the most common artifacts in fluorescence microscopy and can originate from several sources. A systematic approach is crucial to identify and mitigate the issue.
Underlying Causes & Solutions:
-
Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, collagen, and flavins.[1][2] This intrinsic fluorescence can be a significant source of background noise.
-
Solution 1: Unstained Controls. Always prepare an unstained control sample that goes through all the same processing steps (including fixation and permeabilization if applicable) but is not treated with OMF. This will reveal the baseline autofluorescence of your sample.[1]
-
Solution 2: Spectral Separation. Autofluorescence is often most prominent in the blue and green regions of the spectrum.[2] While OMF emits in the green range, understanding the spectral profile of your sample's autofluorescence (using a spectral scanner on your microscope) can help you choose the most appropriate filter sets to minimize its detection.
-
Solution 3: Chemical Quenching. For fixed samples, autofluorescence from aldehyde fixatives can be reduced by treatment with sodium borohydride.[3][4] Lipofuscin-induced autofluorescence, common in aging tissues, can be quenched with reagents like Sudan Black B.[3][5]
-
Solution 4: Photobleaching. Intentionally photobleaching the autofluorescence by exposing the sample to high-intensity light before OMF incubation can sometimes reduce background.[2][6] However, this should be done with caution in live-cell imaging to avoid phototoxicity.
-
-
Extracellular Probe & Media Components: Residual, unreacted OMF in the imaging medium is a primary contributor to high background. Additionally, standard cell culture media contain fluorescent components like phenol red and fetal bovine serum (FBS).[1][7]
-
Solution 1: Thorough Washing. After incubating the cells with OMF, perform 2-3 washes with a clear, buffered saline solution (like PBS) or a phenol red-free imaging medium to remove any unbound probe.[8][9]
-
Solution 2: Optimize OMF Concentration. Using too high a concentration of OMF can lead to increased background. Perform a concentration titration to find the lowest possible concentration that still provides a robust signal.[1][8]
-
Solution 3: Use Imaging-Specific Media. For live-cell imaging, switch to an optically clear, phenol red-free medium (e.g., FluoroBrite™ DMEM) for the final incubation and imaging steps.[7]
-
-
Imaging Dish Fluorescence: Standard plastic-bottom cell culture dishes are known to be highly fluorescent.[8][9]
-
Solution: Use glass-bottom dishes or plates specifically designed for high-resolution microscopy. These have significantly lower background fluorescence.[8]
-
Experimental Protocol: Optimizing Signal-to-Noise Ratio (SNR)
-
Determine Optimal OMF Concentration:
-
Seed cells in a multi-well plate.
-
Prepare a serial dilution of OMF (e.g., from 0.5 µM to 20 µM) in your chosen imaging buffer.
-
Incubate the cells with the different concentrations for your standard loading time.
-
Wash the cells three times with imaging buffer.
-
Image all wells using identical acquisition settings.
-
Plot the mean fluorescence intensity against the OMF concentration. The optimal concentration will be the lowest point on the plateau of the curve, representing saturation of the signal with minimal excess probe.
-
-
Assess Autofluorescence Contribution:
-
Prepare two samples: one with your cells loaded with the optimized OMF concentration and an identical, unstained sample.
-
Image both samples using the same settings.
-
The signal from the unstained sample represents the autofluorescence that can be subtracted from your experimental images during analysis.
-
Issue 2: My Signal is Weak or Fades Quickly
Question: I'm not getting a strong signal, or the fluorescence I do see disappears rapidly upon imaging. What's going wrong?
Answer: Weak or fading signals can be due to issues with the probe itself, the cellular environment, or the imaging setup.
Underlying Causes & Solutions:
-
Photobleaching: The irreversible destruction of a fluorophore by light exposure is a common issue, especially with fluorescein derivatives.[10][11]
-
Solution 1: Minimize Light Exposure. Use the lowest possible excitation light intensity that still provides a detectable signal. Reduce the exposure time and, for time-lapse experiments, increase the interval between acquisitions.[12]
-
Solution 2: Use Antifade Reagents. For fixed-cell imaging, use a mounting medium containing an antifade reagent (e.g., ProLong™ Gold).[13] For live-cell imaging, specialized live-cell antifade reagents are available.
-
Solution 3: Sensitive Detectors. Use a high quantum efficiency detector (e.g., an EMCCD or sCMOS camera) that can capture a usable signal with less excitation light.
-
-
Suboptimal pH: Fluorescein and its derivatives are highly sensitive to pH; their fluorescence intensity decreases dramatically in acidic environments.[14][15] The intracellular pH can vary between cell types and can be altered by experimental conditions.
-
Solution: pH Calibration. If you suspect pH changes are affecting your results, you can perform a pH calibration. After your experiment, treat the cells with a buffer containing nigericin (an ionophore that equilibrates intracellular and extracellular pH) at a range of known pH values. This will allow you to generate a standard curve of fluorescence intensity versus pH for your specific system.[16]
-
-
Incomplete Probe Conversion: The OMF probe is non-fluorescent until it is enzymatically demethylated to fluorescein. Incomplete conversion will result in a weak signal.
-
Solution: Optimize Incubation Time. Perform a time-course experiment to determine the optimal incubation time for maximal signal generation in your cell type.[17]
-
Solution: Check for Off-Target Activity. Be aware that enzymes other than your target of interest could potentially metabolize OMF.[18][19] Using specific inhibitors for your target enzyme as a negative control can help confirm that the signal is from the intended activity.
-
Workflow Diagram: Minimizing Photobleaching
Caption: Workflow for minimizing photobleaching during fluorescence imaging.
Issue 3: Signal Appears Punctate or is Rapidly Lost from Cells
Question: My fluorescence signal is not diffuse throughout the cytoplasm; instead, it appears in bright spots. In other experiments, the signal seems to disappear from the cells over time, even with minimal light exposure. What could be happening?
Answer: These artifacts are often related to the active biological processes of probe compartmentalization and efflux.
Underlying Causes & Solutions:
-
Vesicular Sequestration (Compartmentalization): Fluorescein and its derivatives can be actively transported into intracellular vesicles, such as lysosomes.[15] This leads to a punctate staining pattern and can affect the probe's interaction with its intended target in the cytoplasm.
-
Solution 1: Reduce Loading Temperature. Incubating cells with the probe at a lower temperature (e.g., room temperature or 4°C) can reduce active transport processes, though this may require longer incubation times.
-
Solution 2: Image at Early Time Points. Acquire images as soon as possible after loading, before significant sequestration can occur.
-
-
Probe Efflux: Cells express various efflux pumps, such as Multidrug Resistance-Associated Proteins (MRPs), that can actively transport fluorescein and similar molecules out of the cell.[12][20] This will cause a gradual decrease in intracellular fluorescence over time, independent of photobleaching.
-
Solution: Use Efflux Pump Inhibitors. The use of broad-spectrum anion transport inhibitors like probenecid (typically 1-2.5 mM) in the loading and imaging buffers can significantly reduce the leakage of fluorescein derivatives from cells.[1]
-
Logical Diagram: Diagnosing Signal Loss
Caption: Decision tree for troubleshooting the cause of fluorescence signal loss.
Issue 4: Cell Health is Compromised During Live Imaging
Question: My cells start to look unhealthy (blebbing, shrinking, detaching) during my time-lapse experiment. How can I prevent this?
Answer: Cell health is paramount for meaningful live-cell imaging. The observed effects are likely due to phototoxicity.
Underlying Causes & Solutions:
-
Phototoxicity: The excitation light used in fluorescence microscopy is not benign. It can generate reactive oxygen species (ROS) that damage cellular components, leading to stress, altered physiology, and eventually cell death.[12][21]
-
Solution 1: Reduce Total Light Dose. This is the most critical factor. As with preventing photobleaching, use the lowest light intensity and shortest exposure times possible.[12]
-
Solution 2: Use More Efficient Fluorophores (if applicable). While you are using OMF, for other experiments, choosing probes with higher quantum yields allows you to use less excitation light to get the same signal level.[9]
-
Solution 3: Optimize Imaging Environment. Ensure cells are maintained in a proper incubation chamber on the microscope with stable temperature (37°C), CO₂, and humidity.
-
Solution 4: Control for Phototoxicity. A crucial control is to image a parallel sample of cells that have not been loaded with OMF but are subjected to the exact same imaging protocol. If these cells also show signs of stress, the issue is with your imaging parameters, not the probe itself.
-
Data Summary: Phototoxicity Mitigation Strategies
| Strategy | Principle | Key Implementation Step |
| Reduce Light Intensity | Lower photon flux reduces the rate of ROS generation. | Use a neutral density (ND) filter or lower the laser power setting. |
| Reduce Exposure Time | Decreases the total duration of light-induced stress per image. | Set the shortest camera exposure time that provides adequate SNR. |
| Reduce Sampling Rate | Fewer images taken over time equals a lower cumulative light dose. | Increase the interval between acquisitions in a time-lapse series. |
| Use Optimal Filters | Efficiently capture emitted photons to avoid needing higher excitation. | Ensure your filter sets are well-matched to fluorescein's spectra. |
| Maintain Cell Health | Healthy cells are more resilient to stress. | Use an on-stage incubator and appropriate live-cell imaging media. |
II. Frequently Asked Questions (FAQs)
Q1: Do I need to use a specific OMF concentration for my cells? A1: Yes. The optimal concentration can vary between cell lines due to differences in membrane permeability and enzymatic activity. We strongly recommend performing a dose-response curve to determine the ideal concentration for your specific experimental system, as outlined in the troubleshooting guide above.
Q2: Can I fix my cells after OMF incubation to image them later? A2: While possible, it comes with caveats. Fixation, particularly with paraformaldehyde, can alter the localization of molecules and may even cause the fluorescent product to leak from the cells.[8][14][22] If you must fix the sample, do so immediately after the live incubation and washing steps. It is critical to run a control where you compare the signal in live cells to that in an identical fixed sample to understand any fixation-induced artifacts.
Q3: My OMF assay is for a specific enzyme. How do I ensure the signal is not from other, off-target enzymes? A3: This is a critical control for specificity. You should treat a parallel sample of cells with a known, specific inhibitor of your target enzyme before and during incubation with OMF. A significant reduction in fluorescence in the inhibitor-treated sample provides strong evidence that the signal is predominantly from your enzyme of interest.[18]
Q4: How does intracellular pH affect my OMF signal? A4: 3-O-Methylfluorescein, once converted to fluorescein, is highly pH-sensitive. Its fluorescence quantum yield drops significantly in more acidic environments (pKa ≈ 6.4).[6][14] Therefore, a change in fluorescence intensity could reflect a change in intracellular pH rather than a change in enzyme activity. If your experimental treatment is known to alter cellular pH, this is a major confounding variable that must be controlled for, potentially by performing a pH calibration as described earlier.
Q5: What are the best controls to include in my OMF imaging experiment? A5: A robust experiment should always include the following controls:
-
Unstained Control: Cells not treated with OMF to assess autofluorescence.
-
Positive Control: Cells known to have high activity of the target enzyme (if available).
-
Negative Control (Inhibitor): Cells treated with a specific inhibitor for the target enzyme to confirm signal specificity.
-
Phototoxicity Control: Unlabeled cells subjected to the same imaging protocol to check for light-induced cell stress.
References
- Tips to Minimize Autofluorescence - FluoroFinder. (2023-07-19).
- How to reduce autofluorescence | Proteintech Group.
- How to Reduce Autofluorescence | Labcompare.com. (2021-06-29).
- What is Autofluorescence? A Quick Explainer for Biologists - Bitesize Bio. (2024-10-02).
- IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News - Blogs - Cardiff University. (2016-09-12).
- Fluorescein Derivatives in Intravital Fluorescence Imaging - MDPI.
- Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed.
- How to minimize phototoxicity in fluorescence live cell imaging? - Line A. (2020-02-21).
- Background in Fluorescence Imaging | Thermo Fisher Scientific - ES.
- Kinetic analysis of fluorescein and dihydrofluorescein effluxes in tumour cells expressing the multidrug resistance protein, MRP1 - PubMed.
- Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - UK.
- Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+) - PubMed.
- A Researcher's Guide to Fluorophore Selection: Comparing Quantum Yield and Photostability - Benchchem.
- Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes - PubMed.
- Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC - NIH.
- Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog. (2017-06-08).
- Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC - NIH. (2021-05-25).
- Signal-to-Noise R
- Fluo-3FF signal-to-noise r
- Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjug
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI.
- Challenges with Background Fluorescence - Visikol. (2022-02-14).
- How can we reduce the autofluorescence or background fluorescence in immunohistochemistry ?
- Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applic
- Confocal microscopic analysis of fluorescein compartmentation within crab urinary bladder cells - PubMed.
- Paraformaldehyde Fixation May Lead to Misinterpretation of the Subcellular Localization of Plant High Mobility Group Box Proteins | PLOS One. (2015-08-13).
- How to reduce autofluorescence in cell-based assays | BMG LABTECH.
- Troubleshooting Tips for Fluorescence Staining - Biotium. (2022-08-18).
- Multicolor Labeling and Functional Analysis of Live Cells Using Fluorescent Calcein AM Dyes | A
- Signal-to-Noise Consider
- Troubleshooting Tips for Fluorescence Staining - Biotium. (2022-08-18).
- Membrane Potential Indic
- Immunofluorescence (IF) Troubleshooting Guide - Cell Signaling Technology.
- TECHNICAL BULLETIN - ALDEFLUOR™ Assay Optimiz
- Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells - MDPI. (2018-10-02).
- Flow-Driven Loading of Living Cells with Impermeable Fluorescent Molecules. - 2013. (2013-06-24).
- Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - ResearchG
- Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC - NIH.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
A Senior Application Scientist's Guide to Fluorescein and Its Derivatives: A Comparative Analysis of 3-O-Methylfluorescein
For researchers, drug development professionals, and scientists navigating the landscape of fluorescent probes, the selection of the appropriate tool is paramount for generating robust and reproducible data. The fluorescein family of dyes, discovered by Adolf von Baeyer in 1871, remains a cornerstone of biological imaging and assays due to its intense fluorescence, chemical stability, and generally low cytotoxicity.[1] However, the parent molecule, fluorescein, is not without its limitations, including significant pH sensitivity and susceptibility to photobleaching.[1][2]
This guide provides an in-depth comparison of 3-O-Methylfluorescein with fluorescein and its widely used derivatives: Fluorescein Isothiocyanate (FITC), Fluorescein Diacetate (FDA), and Carboxyfluorescein Succinimidyl Ester (CFSE). We will delve into their fundamental mechanisms, compare their photophysical properties, and provide field-proven experimental protocols to empower you to make an informed decision for your specific application.
Understanding the Core Structures and Mechanisms of Action
The utility of fluorescein and its derivatives stems from their shared xanthene core, but subtle modifications to this structure dramatically alter their function and application.
-
Fluorescein: The foundational molecule. Its fluorescence is highly dependent on pH, with the dianionic form that predominates above its pKa of ~6.4 exhibiting the strongest fluorescence.[3] This pH dependency, while a drawback for many applications, can be leveraged for measuring pH in cellular compartments.[3]
-
3-O-Methylfluorescein: This derivative is, in itself, essentially non-fluorescent. Its primary role is that of a fluorogenic substrate . The methyl ether group effectively "cages" the fluorescein structure, preventing the electronic transitions necessary for fluorescence. Specific enzymes, such as Cytochrome P450 isoform CYP2C19, can catalyze the O-demethylation of 3-O-Methylfluorescein, releasing the highly fluorescent parent molecule, fluorescein.[4][5] This "turn-on" mechanism makes it an excellent tool for measuring the activity of these specific enzymes in high-throughput screening assays.
-
Fluorescein Isothiocyanate (FITC): FITC is a derivative where fluorescein is functionalized with an isothiocyanate group (-N=C=S).[6] This reactive group readily forms stable covalent bonds (thiourea linkage) with primary amines on proteins, most notably antibodies.[6] This makes FITC a workhorse for immunofluorescence applications, including flow cytometry and microscopy.
-
Fluorescein Diacetate (FDA): FDA is another non-fluorescent precursor. The two acetate groups render the molecule lipophilic and cell-permeable. Once inside a cell, intracellular esterases cleave the acetate groups, releasing fluorescein.[7] Because active esterases and an intact cell membrane are required to both generate and retain the fluorescent product, FDA serves as a robust marker for cell viability.[7]
-
Carboxyfluorescein Succinimidyl Ester (CFSE): Similar to FITC, CFSE is an amine-reactive dye. However, once it enters a cell, intracellular esterases cleave the acetate groups, making the molecule highly fluorescent and membrane-impermeant. The succinimidyl ester group covalently attaches the dye to intracellular proteins. When a cell divides, the CFSE label is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each generation. This property makes CFSE an invaluable tool for tracking cell proliferation.
Caption: Workflow for a CYP2C19 enzymatic assay using 3-O-Methylfluorescein.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
Substrate Stock: Prepare a 10 mM stock solution of 3-O-Methylfluorescein in DMSO.
-
Enzyme Mix: Dilute recombinant human CYP2C19 and CPR/cytochrome b5 reductase in the assay buffer to the desired working concentration.
-
Cofactor Solution: Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the assay buffer.
-
-
Assay Procedure (96-well black plate):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the enzyme mix.
-
Add inhibitors at various concentrations if performing an inhibition assay, and add an equal volume of vehicle (e.g., DMSO) to control wells.
-
Add 1 µL of the 3-O-Methylfluorescein stock solution (final concentration will be ~100 µM, adjust as needed based on enzyme kinetics).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the cofactor solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) every minute for 30-60 minutes.
-
For each concentration, plot fluorescence intensity against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
For inhibition assays, plot the percentage of inhibition (relative to the vehicle control) against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Photostability Measurement
This protocol provides a method to quantitatively compare the photostability of fluorescein and FITC-conjugated antibodies under controlled illumination conditions using a confocal microscope.
Principle: The rate of fluorescence decay under constant, high-intensity illumination is a direct measure of a fluorophore's susceptibility to photobleaching.
Detailed Protocol:
-
Sample Preparation:
-
Fluorescein Solution: Prepare a 1 µM solution of fluorescein in a suitable buffer (e.g., PBS, pH 7.4).
-
FITC-Conjugate: Prepare a solution of a FITC-conjugated antibody (e.g., Goat anti-Mouse IgG-FITC) at a concentration that yields a similar initial fluorescence intensity to the fluorescein solution under the chosen imaging conditions.
-
Mount a small volume of each solution on a glass-bottom dish.
-
-
Confocal Microscopy Setup:
-
Use a 488 nm laser for excitation.
-
Set the detector to capture emission between 505 nm and 550 nm.
-
Use a high numerical aperture objective (e.g., 60x or 100x oil immersion).
-
Crucially, ensure all settings (laser power, gain, pinhole size, pixel dwell time, and zoom factor) are identical for both samples.
-
-
Image Acquisition (Time-Lapse):
-
Focus on a central plane within the solution.
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 5 seconds for 5 minutes. Use a relatively high laser power to accelerate photobleaching for a practical experiment duration.
-
-
Data Analysis:
-
Using image analysis software (e.g., Fiji/ImageJ), define a region of interest (ROI) in the center of the illuminated field.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
For each sample, normalize the intensity data by dividing each time point's intensity by the intensity of the first time point (t=0).
-
Plot the normalized fluorescence intensity as a function of time for both fluorescein and the FITC conjugate on the same graph.
-
The fluorophore with the slower decay curve is more photostable. For a quantitative comparison, calculate the half-life (t₁/₂) of the fluorescence decay for each.
-
Determination of Apparent pKa by Fluorescence Spectroscopy
This protocol describes how to determine the apparent acid dissociation constant (pKa) of fluorescein and FITC by measuring the change in fluorescence intensity as a function of pH.
Principle: The fluorescence of fluorescein and its derivatives is pH-dependent because only the deprotonated (dianionic) form is highly fluorescent. By titrating the pH and measuring the fluorescence, a sigmoid curve is generated from which the pKa (the pH at which the protonated and deprotonated forms are in equal concentration) can be determined as the inflection point.
Detailed Protocol:
-
Reagent Preparation:
-
Fluorophore Stock: Prepare a 1 mM stock solution of fluorescein or FITC in DMSO.
-
Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., from pH 4.0 to 9.0 in 0.5 pH unit increments). A universal buffer system (e.g., a mixture of citrate, phosphate, and borate) can be used to ensure consistent ionic strength.
-
-
Sample Preparation:
-
In a series of cuvettes or a 96-well black plate, add a fixed amount of the fluorophore stock solution to each buffer of a different pH. The final fluorophore concentration should be low enough to avoid inner-filter effects (e.g., 1 µM).
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer or fluorescence plate reader, measure the fluorescence intensity of each sample. Use an excitation wavelength of ~490 nm (the isosbestic point where both protonated and deprotonated forms have similar absorption) and measure the emission at the peak (~520 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
The data should form a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal dose-response function in a graphing software).
-
The pKa is the pH value at the inflection point of the curve, which corresponds to the point of 50% maximal fluorescence.
-
Conclusion and Recommendations
The choice between 3-O-Methylfluorescein, fluorescein, and its derivatives is entirely application-dependent.
-
Choose 3-O-Methylfluorescein when you need a fluorogenic substrate to measure the specific activity of a demethylating enzyme like CYP2C19. Its "turn-on" nature provides a high signal-to-background ratio, ideal for high-throughput screening of enzyme inhibitors.
-
Choose Fluorescein for applications where its pH sensitivity can be exploited, such as measuring intracellular pH, or for simple, cost-effective visualization where photobleaching is not a major concern.
-
Choose FITC for robust, covalent labeling of antibodies and other proteins for immunofluorescence applications. While it shares fluorescein's limitations in terms of pH sensitivity and photostability, its ease of conjugation has made it a staple in many labs. For demanding imaging applications, consider more photostable alternatives like Alexa Fluor™ 488.
-
Choose FDA for assessing cell viability. Its reliance on both enzymatic activity and membrane integrity provides a reliable measure of healthy cells.
-
Choose CFSE for tracking cell proliferation over multiple generations. The discrete halving of fluorescence with each cell division allows for powerful quantitative analysis of cell population dynamics.
By understanding the fundamental chemistry and performance characteristics of each of these tools, and by employing robust, self-validating experimental protocols, researchers can harness the power of the fluorescein family to generate high-quality, reliable data.
References
-
Zhou, Y. et al. (2007). Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes. Drug Metabolism and Disposition, 35(5), 847-853. Available at: [Link]
-
Eyer, P. et al. (1990). 3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase. Cell Calcium, 11(6), 423-429. Available at: [Link]
-
Sivakumar, V. et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Molecules, 25(23), 5797. Available at: [Link]
-
Ghods, R. et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 13(2), 99-106. Available at: [Link]
-
Sjöback, R. et al. (1995). Spectrophotometric determination of pK values for fluorescein using activity coefficient corrections. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(13), L7-L21. Available at: [Link]
-
TdB Labs. FITC (Fluorescein isothiocyanate) Technical Information. Available at: [Link]
-
Ghosal, A. et al. (2007). Development of New Coumarin-Based Profluorescent Substrates for Human Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 35(5), 847-53. Available at: [Link]
-
Jonkman, J. et al. (2021). A simple method for quantitating confocal fluorescent images. MethodsX, 8, 101230. Available at: [Link]
-
OMLC. Fluorescein Spectroscopic Data. Oregon Medical Laser Center. Available at: [Link]
-
Wikipedia. Fluorescein. Available at: [Link]
-
HPAP. (2018). Qualitative Assessment of Islet Viability by Staining with Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Dyes. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. Live Cell Staining -Cellstain- FDA. Available at: [Link]
- Klonis, N., & Sawyer, W. H. (1996). Spectral properties of the prototropic forms of fluorescein in aqueous solution. Journal of Fluorescence, 6(3), 147-157.
- Martin, M. M., & Lindqvist, L. (1975). The pH dependence of fluorescein fluorescence. Journal of Luminescence, 10(6), 381-390.
-
Jones, K. H., & Senft, J. A. (1985). An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide. The Journal of Histochemistry and Cytochemistry, 33(1), 77-79. Available at: [Link]
- Qualls, C. W., & Lubin, B. H. (1982). A fluorescent staining procedure for determining the viability of mycobacterial cells. International Journal of Leprosy and Other Mycobacterial Diseases, 50(2), 183-189.
-
protocols.io. (2019). Preparation of Fluorescein Diacetate and Propidium Iodide Stock Solutions FDA/PI. Available at: [Link]
-
Wikipedia. Fluorescein isothiocyanate. Available at: [Link]
-
Andor Technology. Testing the illumination profile in a confocal microscope. Available at: [Link]
-
Turner Designs. Fluorescein Measurement. Available at: [Link]
-
BioIVT. Fluorescence CYP Inhibition Assays. Available at: [Link]
-
University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]
- Hawkins, E. D. et al. (2007). Measuring lymphocyte proliferation, survival and differentiation using CFSE time-series data.
- Kremer, S. et al. (1995). Specificity of O-demethylation in extracts of the homoacetogenic Holophaga foetida and demethylation kinetics measured. Archives of Microbiology, 164(2), 121-126.
-
Faria, J. et al. (2013). Cytochrome P450 3A Enzymes Catalyze the O6-Demethylation of Thebaine, a Key Step in Endogenous Mammalian Morphine Biosynthesis. Journal of Biological Chemistry, 288(52), 36940-36949. Available at: [Link]
- Rotman, B., & Papermaster, B. W. (1966). Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters. Proceedings of the National Academy of Sciences, 55(1), 134-141.
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Maria Curie-Skłodowska University. Practical No 4 Fluorescence analysis. Available at: [Link]
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- 7. ila.ilsl.br [ila.ilsl.br]
The Specificity of a Workhorse: A Comparative Guide to the Cross-Reactivity of 3-O-Methylfluorescein
In the landscape of high-throughput screening and enzyme kinetics, fluorogenic substrates are indispensable tools. Among them, 3-O-Methylfluorescein (3-OMF) has carved out a niche as a reliable and sensitive probe, primarily for assaying the activity of specific cytochrome P450 (CYP) enzymes. However, the utility of any chemical probe is defined by its specificity. This guide provides a comprehensive analysis of 3-OMF's cross-reactivity with various enzymes, offering experimental data and protocols to empower researchers to generate robust and reliable results.
The Mechanism of Action: How 3-O-Methylfluorescein Reports Enzyme Activity
3-O-Methylfluorescein is a non-fluorescent molecule that is chemically "caged." The methyl group on the phenolic oxygen of the fluorescein core quenches its quantum yield. Enzymatic activity that can cleave this methyl ether bond, a process known as O-dealkylation, liberates the highly fluorescent molecule, fluorescein. The rate of fluorescein generation, measured by an increase in fluorescence intensity over time, is directly proportional to the enzyme's activity.
This enzymatic conversion is the cornerstone of its use in biochemical assays. The ideal substrate is one that is processed by a single enzyme, ensuring the signal is unambiguous. However, biochemical reality is often more complex, necessitating a thorough understanding of a substrate's potential interactions with non-target enzymes.
Caption: Enzymatic conversion of non-fluorescent 3-O-Methylfluorescein to fluorescent fluorescein.
Comparative Analysis of Enzyme Specificity
Cytochrome P450 Family
The primary application of 3-OMF is in the study of cytochrome P450 enzymes, a superfamily of monooxygenases critical for drug metabolism.[1][2][3]
-
Primary Target: CYP2C19: Extensive research has identified CYP2C19 as the high-affinity enzyme for 3-OMF O-demethylation.[4][5] At substrate concentrations of 1 µM or less, the conversion to fluorescein is highly selective for CYP2C19.[4][5] This makes it an excellent probe for high-throughput screening of CYP2C19 inhibitors.
-
Cross-Reactivity with CYP2C9: As the concentration of 3-OMF increases to 10 µM and above, other P450 isozymes begin to contribute significantly to its metabolism.[4][5] Kinetic studies in human liver microsomes have shown that CYP2C9 is a major low-affinity component of 3-OMF metabolism.[4][5] Therefore, when using higher concentrations of 3-OMF, the resulting signal is a composite of activity from at least two enzymes, complicating data interpretation.
Other Enzyme Classes
The methyl ether linkage in 3-OMF is relatively stable and not a typical substrate for common hydrolytic enzymes.
-
Esterases and Lipases: These enzymes primarily hydrolyze ester bonds.[6][7] The ether bond in 3-OMF is resistant to cleavage by esterases. Therefore, cross-reactivity with these enzyme classes is expected to be negligible. This is a significant advantage over acetate-masked fluorophores like fluorescein diacetate, which can be non-specifically cleaved by a wide range of cellular esterases, leading to high background signals.[7]
-
Phosphatases: Standard 3-OMF is not a substrate for phosphatases. However, a modified version, 3-O-methylfluorescein phosphate (3-OMFP), has been developed as a specific substrate for certain ATPases and phosphatases, such as the (Na+ + K+)-ATPase and plasma membrane Ca2+-ATPase.[8][9] This highlights the principle of substrate design: altering the cleavable moiety can completely redirect the substrate to a different class of enzymes.
Summary of 3-O-Methylfluorescein Reactivity
| Enzyme Target | Substrate Type | Relative Activity | Optimal 3-OMF Conc. | Key Considerations |
| CYP2C19 | O-Dealkylation | High-affinity, High selectivity | ≤ 1 µM | The primary and most selective target for 3-OMF.[4][5] |
| CYP2C9 | O-Dealkylation | Low-affinity, Moderate selectivity | ≥ 10 µM | Becomes a significant contributor at higher substrate concentrations, confounding results.[4][5] |
| Other CYPs | O-Dealkylation | Very Low / Negligible | N/A | Generally not considered significant contributors at typical assay concentrations.[4] |
| Esterases | Ether Hydrolysis | Negligible | N/A | The ether linkage is not a substrate for esterases.[6][7] |
| Phosphatases | Ether Hydrolysis | Negligible | N/A | A phosphate-modified version (3-OMFP) is required for phosphatase activity.[8][9] |
Experimental Protocol: A Self-Validating Cross-Reactivity Assay
To ensure the trustworthiness of your findings, it is crucial to perform a cross-reactivity assessment under your specific experimental conditions. This protocol provides a robust framework for comparing the activity of your enzyme of interest against potential cross-reactive enzymes.
Causality Behind the Design
This protocol is designed to be self-validating.
-
Controls: Including a "No Enzyme" control accounts for non-enzymatic substrate degradation. A "Primary Target" control (e.g., recombinant CYP2C19) confirms the substrate and assay system are working correctly.
-
Enzyme Titration: Testing a range of concentrations for the "Test Enzyme" is critical. Cross-reactivity may only become apparent at higher, non-physiological enzyme concentrations.
-
Kinetic Monitoring: A kinetic read (multiple measurements over time) is superior to a single endpoint read. It provides the reaction rate (slope of the line) and can reveal artifacts like signal instability or substrate depletion.
Materials
-
3-O-Methylfluorescein (3-OMF) stock solution (e.g., 10 mM in DMSO)
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Primary Target Enzyme (e.g., recombinant human CYP2C19)
-
Test Enzyme(s) (the enzyme(s) you are checking for cross-reactivity)
-
NADPH regenerating system (for CYP assays)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader (Excitation: ~490 nm, Emission: ~515 nm)
Experimental Workflow
Caption: Workflow for the 3-OMF enzyme cross-reactivity assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a working solution of 3-OMF by diluting the stock in Reaction Buffer to 2X the final desired concentration (e.g., for a 1 µM final concentration, prepare a 2 µM solution).
-
Prepare dilutions of your Primary Target and Test Enzymes in Reaction Buffer.
-
-
Plate Setup (per well):
-
Add 50 µL of Reaction Buffer.
-
Add 25 µL of the appropriate enzyme solution (or buffer for the "No Enzyme" control).
-
Wells:
-
A1-A3 (No Enzyme Control): 25 µL Reaction Buffer
-
B1-B3 (Primary Target Control): 25 µL of Primary Target Enzyme
-
C1-C3 (Test Enzyme): 25 µL of Test Enzyme
-
-
-
Pre-incubation:
-
Add 25 µL of the 2X 3-OMF working solution to all wells. Mix gently.
-
Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes. This allows the components to reach thermal equilibrium.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of the NADPH regenerating system (if required for your enzyme class) to all wells. The final volume should be 125 µL.
-
Mix the plate thoroughly, avoiding bubbles.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, taking a reading every 60 seconds.
-
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the average rate of the "No Enzyme" control from all other rates.
-
Compare the rate of the Test Enzyme to the rate of the Primary Target to determine the percentage of cross-reactivity.
-
Conclusion: Using 3-OMF with Confidence
3-O-Methylfluorescein is a highly selective and sensitive substrate for CYP2C19 when used at concentrations around 1 µM. Its resistance to hydrolysis by common cellular esterases makes it a robust tool compared to acetate-based probes. However, researchers must be aware of its potential for cross-reactivity with other P450 isoforms, particularly CYP2C9, at higher concentrations.
By understanding the mechanistic basis of its selectivity and by employing rigorous, self-validating experimental protocols that include proper controls, scientists can use 3-OMF to generate reliable and unambiguous data. This guide provides the framework for such an approach, empowering researchers in drug discovery and enzymology to use this valuable probe with the scientific integrity it demands.
References
-
Title: Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes Source: Drug Metabolism and Disposition URL: [Link]
-
Title: 3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase Source: PubMed URL: [Link]
-
Title: Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+)-ATPase Source: PubMed URL: [Link]
-
Title: High-throughput fluorescence assay of cytochrome P450 3A4 Source: Nature Protocols URL: [Link]
-
Title: Far-Red Fluorogenic Probes for Esterase and Lipase Detection Source: ACS Chemical Biology URL: [Link]
-
Title: Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase Source: Nature Protocols URL: [Link]
-
Title: New Advances in the Exploration of Esterases with PET and Fluorescent Probes Source: MDPI URL: [Link]
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A Senior Application Scientist's Guide to the Reproducibility of 3-O-Methylfluorescein (3-OMF)-Based Assays
Introduction: The Promise and Pitfalls of a Fluorogenic Workhorse
In the landscape of biochemical and cell-based screening, the demand for sensitive, high-throughput assays is relentless. Among the tools available, fluorogenic substrates offer a direct and often elegant solution for measuring enzymatic activity. 3-O-Methylfluorescein (3-OMF) and its phosphorylated derivative, 3-O-Methylfluorescein Phosphate (OMFP), have been utilized for decades as substrates for a variety of enzymes, including phosphatases, ATPases, and cytochrome P450s.[1] The core principle is simple and powerful: an enzyme cleaves a specific group from the non-fluorescent 3-OMF derivative, liberating the highly fluorescent 3-O-Methylfluorescein molecule.[2] This conversion provides a real-time, quantitative measure of enzyme activity.
However, as with any widely adopted methodology, the perceived simplicity can mask underlying complexities that critically impact experimental reproducibility. Inconsistent results in cell-based or biochemical assays are a common frustration, stemming from a confluence of biological and technical factors.[3] This guide provides an in-depth comparison of 3-OMF-based assays with key alternatives, offering field-proven insights and detailed protocols to empower researchers to generate robust, reliable, and reproducible data. We will delve into the causality behind experimental choices, establish self-validating systems, and ground our recommendations in authoritative sources.
The Mechanism: A Light-Switch for Enzyme Activity
The utility of 3-OMF assays hinges on a distinct change in fluorescence upon enzymatic action. The substrate, often 3-O-Methylfluorescein Phosphate (OMFP), is essentially a "caged" fluorophore with minimal fluorescence. When a phosphatase, for example, hydrolyzes the phosphate group, it releases 3-OMF, which exhibits strong fluorescence at an emission wavelength of approximately 515-535 nm when excited around 485-488 nm.[2][4] This direct relationship between enzymatic activity and signal generation makes it an attractive choice for high-throughput screening (HTS).
Caption: Enzymatic conversion of 3-OMF phosphate to its fluorescent form.
Core Challenge: Understanding the Sources of Variability
Reproducibility is the cornerstone of scientific integrity.[5] For fluorescence-based assays, variability can be introduced at multiple stages of the workflow.[6][7] Achieving consistent results requires a systematic approach to identifying and controlling these variables.
Key Factors Influencing Reproducibility:
-
Substrate Specificity and Concentration: 3-OMF is not universally specific. For instance, in studies with human liver microsomes, 3-OMF O-demethylation is selective for the enzyme CYP2C19 at low concentrations (≤1 µM), but other P450 isozymes, notably CYP2C9, contribute to its metabolism at higher concentrations (≥10 µM).[8] This dual-enzyme kinetic profile means that improper substrate concentration can lead to misleading results and poor reproducibility if the target enzyme is not the sole actor.
-
Compound Interference: In drug discovery screening, test compounds can possess their own fluorescent properties (autofluorescence) or quench the fluorescence of 3-OMF, leading to false positives or false negatives, respectively.[4] It is crucial to perform a pre-read of the assay plate after compound addition but before substrate addition to identify autofluorescent compounds.[4]
-
Environmental Sensitivity: The fluorescent properties of molecules can be influenced by environmental factors such as pH, temperature, and solvent polarity.[6][7] Maintaining strict control over buffer composition and incubation conditions is paramount for reliable data.
-
Photobleaching: Fluorophores can undergo irreversible photodegradation upon prolonged exposure to excitation light, leading to a loss of signal.[6][7] This necessitates careful control over light exposure times during measurement.
-
General Assay Conditions: As with any enzyme assay, factors like the specific lot and activity of the enzyme, the purity of the substrate, and precise pipetting are fundamental to minimizing variability.[3]
Comparative Analysis: 3-OMF Assays vs. Gold-Standard Alternatives
To critically evaluate 3-OMF-based assays, we must compare them to alternative methods used to study the same biological systems. A prime example is the assessment of P-glycoprotein (P-gp/ABCB1), a critical ATP-binding cassette (ABC) transporter involved in multidrug resistance.[9] P-gp function can be assessed via its ATPase activity (which can utilize OMFP) or more directly by measuring its transport capabilities.
| Feature | 3-OMF-Based P-gp ATPase Assay | Bidirectional Transporter Assay (MDCK-MDR1) |
| Principle | Measures ATP hydrolysis by P-gp indirectly. Drug interaction is detected by stimulation or inhibition of ATPase activity, which cleaves OMFP to produce a fluorescent signal. | Directly measures the efflux of a substrate across a polarized cell monolayer (e.g., MDCK-MDR1 cells). An efflux ratio is calculated by comparing transport in both directions (apical-to-basolateral and basolateral-to-apical).[10] |
| Physiological Relevance | Moderate. Measures a biochemical activity of the transporter, which is a proxy for transport.[11] | High. Considered the "gold-standard" as it models the vectorial transport function of P-gp in a polarized cellular barrier, mimicking its in vivo role.[10] |
| Throughput | High. Amenable to 384- and 1536-well plate formats for rapid screening. | Low to Medium. Requires cell culture on transwell inserts and sampling from two compartments, making it more labor-intensive. |
| Key Reproducibility Challenges | Compound interference (autofluorescence/quenching), non-specific enzyme activity, variability in membrane prep activity. | Cell monolayer integrity (TEER measurement is critical), variability in cell passage number, compound cytotoxicity, non-specific binding of compounds. |
| Primary Output | Rate of fluorescence increase (relative fluorescence units/min), which correlates to ATPase activity. | Efflux Ratio (ER), Apparent Permeability (Papp). |
| Best Suited For | High-throughput primary screening to identify compounds that interact with the P-gp ATPase domain. | Mechanistic follow-up studies and regulatory submissions to confirm a compound is a P-gp substrate or inhibitor.[10] |
Experimental Protocols: A Framework for Self-Validation
The following protocols are designed not just as a series of steps, but as self-validating systems. The inclusion of appropriate controls is non-negotiable for generating trustworthy data.
Protocol 1: 3-OMF-Based Phosphatase Inhibition Assay
This protocol is adapted for screening inhibitors of a generic Protein Tyrosine Phosphatase (PTP) and incorporates best practices for ensuring data quality.[4][12]
Rationale: The goal is to measure the reduction in the rate of OMFP dephosphorylation in the presence of a test compound. Controls are essential to rule out artifacts.
Caption: Workflow for a 3-OMF-based phosphatase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the target enzyme. For many PTPs, a buffer of 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20 is effective.[4] The DTT maintains the catalytic cysteine in a reduced, active state, while Tween-20 prevents protein aggregation and non-specific inhibition.[4]
-
Enzyme Solution: Dilute the PTP stock to the final desired concentration (e.g., 1.25x the final concentration) in ice-cold assay buffer immediately before use. The optimal concentration must be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Substrate Solution: Prepare the OMFP solution (e.g., 5x final concentration) in assay buffer. The concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
-
Compound Plates: Prepare serial dilutions of test compounds and controls in 100% DMSO. Then, dilute these into assay buffer to create the final working solutions for addition to the plate. This minimizes the final DMSO concentration in the assay, which should typically be kept below 1%.
-
-
Assay Execution (in a 384-well plate):
-
Add 20 µL of the enzyme solution to all wells.
-
Add 1 µL of the compound working solutions to the test wells.
-
Crucial Controls:
-
Negative (0% Inhibition) Control: Add 1 µL of assay buffer containing the same percentage of DMSO as the compound wells.
-
Positive (100% Inhibition) Control: Add 1 µL of a known, potent inhibitor of the enzyme.
-
Background Control: Add 1 µL of assay buffer/DMSO to wells containing no enzyme. This is used to subtract the background fluorescence from the substrate itself.
-
-
Mix gently and pre-incubate for 15-30 minutes at room temperature. This allows the test compounds to bind to the enzyme before the reaction starts.
-
Perform a pre-read of the plate using the assay's fluorescence settings. This step is critical for identifying compounds that are inherently fluorescent and would otherwise give a false negative result.
-
Initiate the reaction by adding 5 µL of the OMFP substrate solution to all wells.
-
Immediately place the plate in a kinetic plate reader and measure fluorescence (e.g., Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction by determining the slope of the linear portion of the fluorescence signal over time (RFU/min).
-
Subtract the average rate of the background (no enzyme) wells from all other wells.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Bidirectional Transporter Assay for P-gp Substrate Identification
This protocol outlines the gold-standard method for determining if a compound is a substrate of P-gp.[10]
Rationale: This assay directly measures transport across a cell monolayer that overexpresses the P-gp transporter. An efflux ratio significantly greater than 2, which is reduced by a known P-gp inhibitor, is strong evidence that the compound is a P-gp substrate.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) on permeable transwell inserts until a confluent, polarized monolayer is formed (typically 4-7 days).
-
Validation Step: The integrity of the cell monolayer MUST be confirmed before each experiment by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values should be used. This ensures that transport occurs through the cells (transcellular) rather than between them (paracellular).
-
-
Assay Execution:
-
Wash the cell monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Prepare the dosing solutions of the test compound in transport buffer, both with and without a known P-gp inhibitor (e.g., 1 µM elacridar).[13]
-
A-to-B Transport (Apical to Basolateral): Add the dosing solution to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
B-to-A Transport (Basolateral to Apical): Add the dosing solution to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers. Also, collect a sample of the initial dosing solution.
-
-
Sample Analysis & Data Calculation:
-
Quantify the concentration of the test compound in all collected samples using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) due to its high sensitivity and specificity.
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
Interpretation:
-
An ER > 2.0 suggests the compound is subject to active efflux.
-
If the ER is > 2.0 and is significantly reduced in the presence of the P-gp inhibitor, the compound is confirmed as a P-gp substrate.
-
-
Troubleshooting Guide for 3-OMF Assays
Even with robust protocols, issues can arise. This logical framework can help diagnose and resolve common problems.
Caption: A troubleshooting decision tree for 3-OMF assay issues.
Conclusion: Selecting the Right Tool for the Scientific Question
3-O-Methylfluorescein-based assays are a valuable tool for high-throughput screening due to their sensitivity and homogenous format. However, their reproducibility is not guaranteed; it is earned through meticulous protocol design, rigorous validation, and a deep understanding of the assay's limitations. Key challenges such as substrate non-specificity and interference from test compounds must be proactively addressed.[4][8]
For initial hit-finding campaigns, the speed and cost-effectiveness of a 3-OMF assay are highly advantageous. For more definitive, mechanistic, or regulatory-focused studies, especially in the context of drug transporters, gold-standard methods like the bidirectional transport assay provide more physiologically relevant and unambiguous data.[10] By employing the principles of self-validation, including comprehensive controls and orthogonal follow-up, researchers can harness the power of 3-OMF assays while ensuring the integrity and reproducibility of their findings.
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Tierno, M. B., et al. (2011). Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C). PMC - NIH. [Link]
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Parra, E. R., et al. (2021). Best Practices for Technical Reproducibility Assessment of Multiplex Immunofluorescence. Frontiers in Immunology. [Link]
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BMG Labtech. (2010). P-glycoprotein (Pgp) inhibition assay. BMG Labtech Application Note. [Link]
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Nobre, M. (2021). Why can't I get reproducible results in cell based assays? ResearchGate. [Link]
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Robey, R. W., et al. (2012). Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. PMC - NIH. [Link]
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Loo, T. W., & Clarke, D. M. (2012). The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together. PMC - PubMed Central. [Link]
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Di Martino, S., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC - PubMed Central. [Link]
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Di Martino, S., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. [Link]
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Lebedeva, I. V., et al. (2011). Sensitive and Specific Fluorescent Probes for Functional Analysis of the Three Major Types of Mammalian ABC Transporters. PLOS ONE. [Link]
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Davis, B. H., et al. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part III - analytical issues. PubMed. [Link]
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Parra, E. R., et al. (2021). Best Practices for Technical Reproducibility Assessment of Multiplex Immunofluorescence. ResearchGate. [Link]
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Wang, L., et al. (2023). Development and Validation of Aptasensor Based on MnO2 for the Detection of Sulfadiazine Residues. MDPI. [Link]
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Ferreira, R. J., et al. (2021). Overcoming Multidrug Resistance: Flavonoid and Terpenoid Nitrogen-Containing Derivatives as ABC Transporter Modulators. MDPI. [Link]
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Lee, S., et al. (2022). Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip. MDPI. [Link]
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Ambudkar, S. V., et al. (1997). Drug-stimulated ATPase activity of the human P-glycoprotein. PubMed. [Link]
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Pinter, E., et al. (2019). Investigation of Fluorescein Derivatives as Substrates of Organic Anion Transporting Polypeptide (OATP) 1B1 To Develop Sensitive Fluorescence-Based OATP1B1 Inhibition Assays. ResearchGate. [Link]
-
Evotec. P-glycoprotein (P-gp) Substrate Identification. Evotec. [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
-
BioIVT. P-gp (MDR1) Transporter Assay (ABCB1). BioIVT. [Link]
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Tautz, L., & Sergienko, E. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC - NIH. [Link]
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Jones, G. N., et al. (2024). Automation of fluorescent in situ hybridization (FISH) leading to cost savings and consistent high-quality results. Journal of Clinical Pathology. [Link]
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Chen, Z., et al. (2012). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. eScholarship.org. [Link]
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WOAH. PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES. WOAH - World Organisation for Animal Health. [Link]
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Hendrickson, T. L. (2002). Fluorescence-Based Assays of Lipases, Phospholipases, and Other Lipolytic Enzymes. ResearchGate. [Link]
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Tierno, M.B., et al. Supporting Information for Development and Validation of a Robust and Sensitive Assay.... ResearchGate. [Link]
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A Senior Application Scientist's Guide to 3-O-Methylfluorescein: A Superior Substrate for High-Throughput Enzyme Assays
For fellow researchers and professionals in drug development, the selection of an appropriate enzyme substrate is a critical decision that dictates the reliability, sensitivity, and throughput of an assay. In the realm of fluorescent probes, which are indispensable tools for high-throughput screening (HTS), the challenge often lies in finding a substrate that balances robust signal generation with high specificity for the target enzyme.[1][2] Many common fluorogenic substrates are promiscuous, becoming targets for multiple enzymes, which can confound data interpretation and lead to false positives.[3]
This guide provides an in-depth comparison of 3-O-Methylfluorescein (3-OMF) and its phosphate precursor (3-OMFP) against other fluorescent substrates. We will explore the mechanistic advantages, present supporting experimental data, and provide validated protocols that underscore why 3-OMF is often the superior choice for specific, high-throughput applications, particularly in the study of cytochrome P450 enzymes and phosphatases.
The Mechanism: From "Off" to "On"
3-O-Methylfluorescein operates as a "pro-fluorophore." In its native state, it is essentially non-fluorescent. Enzymatic activity chemically modifies the molecule, releasing a highly fluorescent product. This "off-to-on" transition provides a clear, robust signal directly proportional to enzyme activity, making it ideal for kinetic studies.[4][5]
The activation mechanism depends on the target enzyme family:
-
Cytochrome P450s (CYPs): These enzymes, critical for drug metabolism, catalyze an O-dealkylation reaction.[2] They remove the methyl group from 3-OMF, yielding the highly fluorescent molecule, fluorescein.
-
Phosphatases: For these enzymes, the substrate of choice is 3-O-Methylfluorescein Phosphate (3-OMFP).[] The phosphatase cleaves the phosphate group, releasing 3-OMF, which is then detected.[4][7]
Enzymatic activation pathways for 3-OMF and its precursor, 3-OMFP.
Core Advantage 1: Enhanced Selectivity for CYP2C19
A significant challenge in drug-drug interaction screening is that many fluorogenic substrates are metabolized by multiple P450 isozymes, limiting their utility.[3] 3-OMF stands out due to its remarkable selectivity for CYP2C19, a key enzyme in human drug metabolism, especially at low substrate concentrations.
Studies using cDNA-expressed P450 isoforms have demonstrated that the O-demethylation of 3-OMF to fluorescein is selective for CYP2C19 at substrate concentrations of 1 µM or less.[3] At concentrations of 10 µM or higher, other isozymes, such as CYP2C9, begin to contribute to its metabolism.[3] This concentration-dependent selectivity is a powerful tool. By maintaining the substrate concentration at or below the Michaelis constant (Km) for the high-affinity component (CYP2C19), researchers can create a highly specific assay for this single isozyme, even in complex biological matrices like human liver microsomes (HLMs).[3]
This specificity is crucial for accurately identifying and characterizing compounds that inhibit CYP2C19, avoiding the confounding results that arise from off-target enzyme interactions.
Core Advantage 2: Superior Kinetic Properties
An ideal substrate should have a high affinity for its target enzyme (a low Km value) and be converted efficiently to a product (a high Vmax).[8] A low Km is particularly advantageous as it allows the reaction to approach its maximum velocity more rapidly and enables sensitive detection even with small amounts of enzyme.[8]
In comparative studies, substrates in the 3-OMF family have demonstrated significantly higher affinity than traditional alternatives. For instance, when assaying (Na+ + K+)-ATPase, 3-OMFP exhibits a Km that is two orders of magnitude lower than that of the commonly used substrate p-nitrophenyl phosphate (NPP).[9] Furthermore, its Vmax was found to be two times greater, indicating more rapid product formation and a stronger signal.[9]
| Substrate Comparison: (Na+ + K+)-ATPase Activity | 3-O-Methylfluorescein Phosphate (3-OMFP) | p-Nitrophenyl Phosphate (NPP) |
| Michaelis Constant (Km) | ~100x Lower (Higher Affinity)[9] | Baseline[9] |
| Maximum Velocity (Vmax) | ~2x Greater (Faster Signal)[9] | Baseline[9] |
This combination of high affinity and rapid turnover translates to more sensitive assays that can be performed faster and with less enzyme, reducing costs and conserving precious biological samples.
Application Focus: High-Throughput Screening (HTS) for CYP2C19 Inhibitors
The favorable properties of 3-OMF make it exceptionally well-suited for HTS campaigns designed to identify potential drug-drug interactions.[] Fluorescence-based assays are highly sensitive and can be easily adapted for 96-well or 384-well plate formats, enabling the simultaneous testing of thousands of compounds.[10][11]
The workflow for an HTS assay to find CYP2C19 inhibitors is straightforward and robust. It involves incubating the enzyme (e.g., in HLMs or recombinant form) with 3-OMF and various test compounds. A reduction in the rate of fluorescence generation indicates inhibition of the enzyme.
A typical HTS workflow for identifying CYP2C19 inhibitors using 3-OMF.
Experimental Protocol: A Self-Validating CYP2C19 Inhibition Assay
This protocol describes a robust, self-validating method for determining the IC50 values of test compounds against CYP2C19 in human liver microsomes (HLMs).
1. Reagent Preparation:
-
HLM Suspension: Thaw pooled HLMs on ice and dilute to a final protein concentration of 0.2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.
-
NADPH Regeneration System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in buffer.
-
3-OMF Substrate Stock: Prepare a 1 mM stock solution of 3-O-Methylfluorescein in DMSO.
-
Test Compounds & Controls: Prepare stock solutions of test compounds in DMSO. Use a known CYP2C19 inhibitor (e.g., ticlopidine) as a positive control and DMSO as a negative (vehicle) control.
2. Assay Procedure (96-well black plate):
-
Step 1: Compound Plating: Dispense 1 µL of test compounds, positive control, or DMSO vehicle into appropriate wells. For a 7-point dose-response curve, perform serial dilutions.
-
Rationale: This step establishes the concentration gradient needed to calculate an IC50 value.
-
-
Step 2: Enzyme Addition: Add 100 µL of the HLM suspension to all wells.
-
Rationale: This introduces the source of CYP2C19 enzyme.
-
-
Step 3: Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.
-
Rationale: This allows test compounds to interact with and bind to the enzymes before the reaction starts.
-
-
Step 4: Reaction Initiation: Add 10 µL of the NADPH regeneration system to all wells. Immediately after, add 1 µL of a 100 µM 3-OMF working solution (prepared by diluting the stock in buffer) to achieve a final concentration of 1 µM.
-
Rationale: NADPH is an essential cofactor for CYP activity. Adding the substrate last ensures a synchronized start for the reaction in all wells. The 1 µM concentration ensures selectivity for CYP2C19.[3]
-
-
Step 5: Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) every minute for 30 minutes.[][7]
-
Rationale: A kinetic read is superior to a single endpoint read as it reveals the initial reaction velocity (V0), which is crucial for accurate inhibition studies and helps identify potential assay artifacts.[12]
-
3. Data Analysis:
-
Step 1: Calculate Reaction Rates: For each well, plot fluorescence units versus time. The slope of the initial linear portion of this curve represents the reaction rate.
-
Step 2: Determine Percent Inhibition: Calculate the percent inhibition for each test compound concentration relative to the vehicle control. % Inhibition = 100 * (1 - (Rate_TestCompound / Rate_VehicleControl))
-
Step 3: Calculate IC50: Plot percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The positive control (ticlopidine) should yield an IC50 value consistent with literature reports, confirming the assay is performing correctly.[3]
-
Conclusion
3-O-Methylfluorescein and its phosphate precursor offer a compelling combination of selectivity, sensitivity, and adaptability that distinguishes them from many other fluorescent substrates. For researchers in drug discovery, the ability to selectively probe CYP2C19 activity with 3-OMF provides a clear and reliable path to characterizing potential inhibitors and understanding drug-drug interaction risks.[3] Its superior kinetic properties often translate to more robust and cost-effective assays.[9] By understanding the principles behind its use and employing validated protocols, scientists can leverage 3-OMF to generate high-quality, decision-driving data in their enzyme-focused research programs.
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Kolusheva, S., et al. (2023). The Evolution of Fluorescein into A Potential Theranostic Tool. Chemistry – A European Journal, 29(49), e202301138. [Link]
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Jiang, K., et al. (2022). Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging. Analyst, 147(24), 5777-5783. [Link]
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Kim, Y., et al. (2023). Substituent Effects of Fluorescein on Photoredox Initiating Performance under Visible Light. ACS Omega, 8(43), 40700-40709. [Link]
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Kim, Y., et al. (2023). Substituent Effects of Fluorescein on Photoredox Initiating Performance under Visible Light. ResearchGate. [Link]
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Rezende, C. A., et al. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination. Molecules, 25(18), 4178. [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis Using 3-O-Methylfluorescein: Standards, Controls, and Comparative Insights
For researchers, scientists, and drug development professionals venturing into the realm of high-throughput screening and enzyme kinetics, the selection of an appropriate analytical method is paramount. This guide provides an in-depth technical exploration of quantitative analysis using 3-O-Methylfluorescein (3OMF), a widely utilized fluorogenic substrate. We will delve into the foundational principles of its application, the critical role of standards and controls for data integrity, and an objective comparison with alternative methodologies. Our focus is to equip you with not just the "how," but the "why," fostering a deeper understanding of the experimental choices that lead to robust and reliable data.
The Principle of 3-O-Methylfluorescein in Fluorometric Assays
3-O-Methylfluorescein is a non-fluorescent derivative of the highly fluorescent compound, fluorescein. The core principle of its use in quantitative analysis lies in its enzymatic conversion to fluorescein. This transformation is most notably catalyzed by the O-demethylation activity of certain cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases crucial for drug metabolism.[1][2] The resulting fluorescein emits a strong fluorescent signal that is directly proportional to the enzymatic activity, providing a sensitive and continuous method for monitoring enzyme kinetics.[3]
The enzymatic reaction can be visualized as follows:
Caption: Enzymatic conversion of 3-O-Methylfluorescein.
Establishing a Robust Quantitative Framework: Standards and Controls
The trustworthiness of any quantitative assay hinges on the meticulous implementation of standards and controls. These elements form a self-validating system that ensures the accuracy and reproducibility of your experimental data.
The Gold Standard: Fluorescein Calibration Curve
To translate the arbitrary fluorescence units (AFU) or relative fluorescence units (RFU) from a plate reader into a meaningful measure of product formation (e.g., picomoles of fluorescein), a standard curve is essential.[4] Fluorescein, the product of the enzymatic reaction, is the ideal standard for this purpose.
Experimental Protocol: Preparation of a Fluorescein Standard Curve
-
Stock Solution Preparation: Prepare a 1 mM stock solution of fluorescein in a suitable solvent such as methanol or DMSO.[5][6] Store this stock solution protected from light at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare a series of dilutions from the stock solution in the same buffer that will be used for the enzymatic assay (e.g., 100 mM potassium phosphate buffer, pH 7.4). A typical concentration range for the standard curve might be from 0 to 1000 nM.
-
Plate Loading: Add a fixed volume (e.g., 100 µL) of each fluorescein dilution to multiple wells of a black, clear-bottom 96-well plate.[7] Include buffer-only wells as blanks.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for fluorescein (typically around 485 nm for excitation and 520-530 nm for emission).[4][6]
-
Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. Plot the corrected fluorescence intensity against the known fluorescein concentrations and perform a linear regression to obtain the equation of the line (y = mx + c). This equation will be used to convert the fluorescence readings from your enzymatic assay into the concentration of fluorescein produced.
Essential Controls for Assay Specificity and Validity
The inclusion of appropriate controls is non-negotiable for interpreting your results accurately.
-
Negative Controls (No Enzyme): These wells contain all reaction components except the enzyme source (e.g., human liver microsomes). This control accounts for any background fluorescence or non-enzymatic conversion of the substrate.
-
Positive Controls (Known Inhibitor/Inducer): A known inhibitor or inducer of the target enzyme should be included to confirm that the assay can detect expected modulatory effects. For instance, when studying CYP2C19, ticlopidine can be used as a selective inhibitor.[1][2]
-
Vehicle Controls: If test compounds are dissolved in a solvent like DMSO, a control containing the highest concentration of the solvent used in the assay is necessary to assess any effects of the vehicle on enzyme activity.
-
Inhibitor Controls for Isozyme Specificity: 3OMF can be metabolized by multiple CYP isozymes, particularly at higher concentrations.[1] To dissect the contribution of a specific isozyme in a complex system like human liver microsomes, selective chemical inhibitors are employed. For example, to specifically measure CYP2C19 activity, the assay can be run in the presence of sulfaphenazole, a potent inhibitor of CYP2C9, which is another enzyme that can metabolize 3OMF.[1][2]
A Comparative Look: 3-O-Methylfluorescein vs. Alternative Probes
While 3OMF is a valuable tool, it is not a one-size-fits-all solution. A variety of other fluorogenic probes are available, each with its own set of advantages and disadvantages. The choice of probe should be guided by the specific CYP isozyme of interest and the experimental context.
| Probe | Primary Target CYP(s) | Advantages | Disadvantages |
| 3-O-Methylfluorescein (3OMF) | CYP2C19 (at low concentrations), CYP2C9[1][2] | Good sensitivity, commercially available. | Can be metabolized by multiple CYPs, requiring inhibitors for specificity.[1][8] |
| 7-Ethoxycoumarin (EC) | Broad substrate for multiple CYPs | Well-characterized, historically used. | Lacks specificity.[8] |
| 3-Cyano-7-Ethoxycoumarin (CEC) | CYP1A2, CYP2C19[9] | Higher fluorescence yield than EC. | Substrate for multiple CYPs.[9] |
| 7-Methoxy-4-(trifluoromethyl)coumarin (MFC) | CYP2C9, CYP2E1[9] | Good probe for CYP2C9 activity. | Also a substrate for CYP2E1.[9] |
| 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) | CYP3A4[9][10] | Commonly used and validated probe for CYP3A4. | Substrate-dependent inhibition can be observed. |
| Dibenzylfluorescein (DBF) | CYP2C8[9] | Selective probe for CYP2C8. | May have lower signal intensity compared to other probes. |
Validated Experimental Workflow for a 3OMF-based CYP2C19 Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of test compounds on CYP2C19 activity using 3OMF in human liver microsomes.
Caption: Experimental workflow for a 3OMF-based CYP inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of 3-O-Methylfluorescein in a suitable organic solvent (e.g., methanol). The final concentration in the assay should be low (e.g., ≤1 µM) to ensure selectivity for CYP2C19.[1]
-
Prepare stock solutions of test compounds and control inhibitors (e.g., ticlopidine for CYP2C19, sulfaphenazole for CYP2C9) in a suitable solvent (e.g., DMSO).
-
Prepare a NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10]
-
Thaw human liver microsomes (HLMs) on ice.
-
-
Assay Plate Setup:
-
In a 96-well black plate, add the potassium phosphate buffer.
-
Add the test compounds at various concentrations, the vehicle control, and the positive control inhibitor.
-
To specifically assess CYP2C19 activity, add a selective inhibitor for other contributing enzymes, such as sulfaphenazole to inhibit CYP2C9.[1]
-
Add the diluted HLMs to all wells. The final protein concentration should be optimized for linear reaction kinetics.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitors to interact with the enzymes.
-
Initiate the enzymatic reaction by adding the 3OMF substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains within the linear range.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding a quenching solution, such as acetonitrile.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for fluorescein.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-enzyme control wells from all other measurements.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value. The IC50 data obtained from this fluorometric assay have been shown to correlate well with those from non-fluorescence assays.[1]
-
Conclusion
Quantitative analysis using 3-O-Methylfluorescein offers a sensitive and high-throughput method for studying the activity of certain cytochrome P450 enzymes. However, the scientific integrity of the data is directly linked to the rigorous application of appropriate standards and controls. By establishing a robust fluorescein standard curve and incorporating a well-designed set of controls, researchers can ensure the accuracy and specificity of their findings. Furthermore, a comprehensive understanding of the available alternative probes allows for the selection of the most suitable tool for the scientific question at hand, ultimately leading to more reliable and impactful research in drug development and beyond.
References
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A Senior Application Scientist's Guide to 3-O-Methylfluorescein: A Comparative Review of Applications and Limitations
For researchers in drug discovery and development, the selection of appropriate assay reagents is a critical decision that directly impacts data quality and experimental efficiency. Among the vast arsenal of chemical probes, 3-O-Methylfluorescein (OMF) has carved out a niche, particularly in the high-throughput screening (HTS) of cytochrome P450 (CYP) enzyme activity.[1] This guide provides an in-depth, experience-driven analysis of OMF, objectively comparing its performance against key alternatives and offering the technical insights needed to make informed experimental choices.
The Fundamental Principle: A Pro-Fluorescent Probe
3-O-Methylfluorescein is a non-fluorescent derivative of fluorescein. Its utility lies in a simple yet effective mechanism: enzymatic O-demethylation. Specific enzymes, most notably certain cytochrome P450 isoforms, can cleave the methyl group from the 3-hydroxyl position. This reaction liberates the parent molecule, fluorescein, which is highly fluorescent. The rate of fluorescein generation, measured by the increase in fluorescence intensity over time, is directly proportional to the enzyme's activity. This "switch-on" mechanism makes it a valuable tool for monitoring enzymatic reactions in real-time.
Mechanism of Action: OMF to Fluorescein
The enzymatic conversion is a critical step that transforms the probe from a dormant to an active state.
Caption: Enzymatic conversion of 3-O-Methylfluorescein to fluorescein.
Core Application: High-Throughput Screening of CYP2C19
The primary application of OMF in drug discovery is in fluorometric high-throughput inhibition assays for cytochrome P450 enzymes.[1] These assays are fundamental for identifying potential drug-drug interactions (DDIs), a major concern for regulatory bodies like the FDA and EMA.[2]
Expertise in Action: Why OMF for CYP2C19?
OMF's value proposition is its relative selectivity for the CYP2C19 isozyme, but this selectivity is highly concentration-dependent.
-
High-Affinity Component: Kinetic studies in human liver microsomes (HLMs) reveal that OMF O-demethylation follows two-enzyme kinetics. The high-affinity component, with a Michaelis constant (Km) of approximately 1.14 µM, is selectively catalyzed by CYP2C19.[1]
-
Low-Affinity Component: At higher concentrations (≥10 µM), a lower-affinity component becomes significant, which has been identified as CYP2C9.[1]
This kinetic profile is the cornerstone of a valid OMF-based assay. To selectively probe CYP2C19 activity, the OMF concentration must be kept at or below 1 µM .[1] Using higher concentrations introduces confounding activity from other CYP isozymes, rendering the results for CYP2C19 unreliable.
Experimental Protocol: Fluorometric CYP2C19 Inhibition Assay
This protocol is designed as a self-validating system, incorporating controls to ensure data integrity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP2C19 activity in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
3-O-Methylfluorescein (OMF) stock solution (in DMSO)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control inhibitor (e.g., Ticlopidine for CYP2C19)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
Workflow:
Caption: Workflow for a typical CYP2C19 inhibition assay using OMF.
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, add 100 mM potassium phosphate buffer.
-
Inhibitor Addition: Add the test compound across a range of concentrations (typically serial dilutions). Include a "no inhibitor" control (vehicle, e.g., DMSO) and a positive control inhibitor.
-
Causality Check: This step establishes the dose-response relationship. The vehicle control defines 100% enzyme activity.
-
-
Enzyme Addition: Add HLMs to each well to a final protein concentration of ~0.1 mg/mL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Causality Check: This allows the test compound to interact with the enzyme before the substrate is introduced, which is critical for detecting mechanism-based inhibitors.
-
-
Substrate Addition: Add OMF to a final concentration of 1 µM.
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Causality Check: CYP enzymes require NADPH as a cofactor for their catalytic activity. Its addition marks the true start of the reaction.
-
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a solvent like acetonitrile.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence (from a well with no NADPH), plot the percentage of inhibition against the log of the inhibitor concentration, and fit the data to a four-parameter logistic equation to determine the IC50 value.
The Limitations: A Trustworthy Assessment
While useful, OMF is not a universally perfect probe. Its limitations stem from both its own properties and the properties of its fluorescent product, fluorescein. Acknowledging these is key to robust experimental design.
| Limitation | Technical Explanation & Impact on Data | Mitigation Strategy / Alternative |
| Concentration-Dependent Selectivity | As discussed, at concentrations above 1 µM, OMF is also metabolized by CYP2C9, leading to an overestimation of CYP2C19 activity or inaccurate inhibition profiles.[1] | Strictly control substrate concentration. For broader CYP screening, use a panel of more selective probes (e.g., resorufin or coumarin derivatives for other isoforms).[3][4] |
| pH Sensitivity | The fluorescence of the product, fluorescein, is highly pH-dependent. Its quantum yield drops dramatically in acidic environments (pKa ~6.4).[5] Cellular assays or poorly buffered solutions can lead to artifacts where a change in fluorescence is due to pH, not enzyme activity.[6] | Maintain a stable, well-buffered pH (typically 7.4). For intracellular studies, consider ratiometric dyes like SNARF indicators, which are less prone to pH-induced artifacts.[7] |
| Photobleaching | Fluorescein is susceptible to photobleaching, an irreversible loss of fluorescence upon repeated or intense light exposure.[5][6] This is a significant issue in kinetic assays that require continuous monitoring or in fluorescence microscopy. | Minimize light exposure. Use a plate reader that takes single endpoint readings. For microscopy, use anti-fade reagents or select more photostable dyes like Alexa Fluor™ or newly developed photostable organic fluorophores.[8] |
| Spectral Overlap | Fluorescein has a relatively small Stokes shift and a broad emission spectrum, which can cause spectral "bleed-through" in multiplexing experiments with other green/yellow fluorophores.[6] | Use spectrally distinct probes. For multiplexed assays, choose probes with narrow emission spectra and large Stokes shifts, such as lanthanide-based probes or specialized dyes. |
Comparative Guide: 3-O-Methylfluorescein vs. Key Alternatives
The decision to use OMF should be made in the context of available alternatives, particularly modern luminescent assays.
| Feature | 3-O-Methylfluorescein (Fluorescence) | P450-Glo™ Assays (Luminescence) | Other Fluorogenic Probes (e.g., Coumarins) |
| Principle | Enzymatic O-demethylation produces fluorescent fluorescein. | Enzymatic conversion of a luciferin derivative to luciferin, which emits light via luciferase.[9] | Enzymatic modification of a pro-fluorescent coumarin or resorufin derivative.[3] |
| Signal Type | Fluorescence | Luminescence ("Glow-type") | Fluorescence |
| Key Advantage | Cost-effective; good probe for CYP2C19 at low concentrations.[1] | Exquisite sensitivity, low background, broad dynamic range, minimal compound interference with the detection system.[9] | A wide variety of derivatives are available, allowing for a panel of probes with selectivity for different CYP isoforms.[3] |
| Primary Limitation | pH sensitivity, photobleaching, and concentration-dependent selectivity.[1][5][6] | Higher reagent cost; requires a luminometer. | Each probe has its own specific selectivity profile and potential for off-target metabolism that must be validated. |
| Throughput | High; suitable for 96/384-well formats. | Very High; long signal half-life (>2 hours) allows for batch processing without injectors.[9] | High; suitable for 96/384-well formats. |
| Ideal Use Case | Targeted, cost-sensitive HTS for CYP2C19 inhibitors. | Primary HTS campaigns where sensitivity and low false-positive rates are paramount; screening for inhibitors of multiple CYP isoforms. | Creating a selective panel for CYP phenotyping across multiple isozymes in a fluorescence-based platform. |
Conclusion and Authoritative Recommendation
3-O-Methylfluorescein remains a viable and cost-effective tool for a specific task: the high-throughput screening of CYP2C19 inhibitors. Its utility is, however, conditional upon a rigorous understanding and control of its limitations, particularly substrate concentration and pH. The causality is clear: exceeding a 1 µM concentration engages other CYP enzymes, invalidating the assay's selectivity.[1]
For researchers conducting broader drug-drug interaction panels or primary screening campaigns where data quality cannot be compromised, the superior sensitivity, low background, and reduced compound interference of luminescent alternatives like the P450-Glo™ systems often justify the additional cost.[9]
Ultimately, the choice of probe is a strategic one. By understanding the mechanistic nuances and inherent limitations of 3-O-Methylfluorescein and its alternatives, the scientist can design more robust, reliable, and efficient screening assays, accelerating the path of drug discovery.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Applications of 3-O-Methylfluorescein
In the landscape of preclinical drug development, the accurate prediction of a drug candidate's in vivo performance from in vitro data is a perpetual challenge. Fluorescent probes serve as critical tools in this endeavor, offering high-throughput screening capabilities for assessing drug-drug interactions (DDIs). Among these, 3-O-Methylfluorescein (3-OMF) has emerged as a valuable substrate for interrogating the activity of cytochrome P450 (CYP) enzymes, a superfamily of proteins responsible for the metabolism of the vast majority of clinically used drugs. This guide provides a comprehensive comparison of the in vitro and in vivo results obtained with 3-O-Methylfluorescein, offering researchers, scientists, and drug development professionals a deeper understanding of its utility and translational potential.
The Foundational Science: Understanding 3-O-Methylfluorescein's Mechanism
3-O-Methylfluorescein is a non-fluorescent molecule that undergoes O-demethylation by CYP enzymes to produce the highly fluorescent product, fluorescein. This enzymatic conversion forms the basis of its use as a probe, where an increase in fluorescence intensity directly correlates with CYP enzyme activity. The primary utility of 3-OMF lies in its application in high-throughput screening assays to identify potential inhibitors of specific CYP isoforms, thereby flagging potential DDIs early in the drug discovery pipeline.[1][2]
In Vitro Characterization: A High-Throughput Workhorse
The controlled environment of in vitro systems, such as human liver microsomes (HLMs) and recombinant CYP enzymes, allows for precise characterization of a probe's enzymatic kinetics and selectivity.[3][4][5] Studies have extensively profiled 3-OMF in these systems, revealing key performance parameters.
Cytochrome P450 Isoform Selectivity
A critical aspect of any CYP probe is its selectivity for a specific isoform. Research has demonstrated that 3-O-Methylfluorescein is a selective substrate for CYP2C19 at concentrations of 1 µM or lower in human liver microsomes.[1] However, at higher concentrations (≥10 µM), other P450 isozymes, most notably CYP2C9 , also contribute to its metabolism.[1] This concentration-dependent selectivity is a crucial consideration when designing in vitro inhibition assays to ensure accurate interpretation of the results.
The kinetic studies of 3-OMF O-demethylation in HLMs have revealed a two-enzyme kinetic profile, with a high-affinity component attributed to CYP2C19 and a low-affinity component primarily associated with CYP2C9.[1]
Experimental Workflow: In Vitro CYP Inhibition Assay
Caption: Workflow for a typical in vitro CYP inhibition assay using 3-O-Methylfluorescein.
Quantitative Data from In Vitro Assays
The following table summarizes the key kinetic parameters for 3-O-Methylfluorescein O-demethylation in human liver microsomes. This data is essential for establishing appropriate assay conditions and for building robust models for in vitro-in vivo extrapolation (IVIVE).
| Parameter | High-Affinity Component (CYP2C19) | Low-Affinity Component (CYP2C9) | Source |
| Apparent Km (µM) | 1.14 ± 0.90 | 57.0 ± 6.4 | [1] |
| Apparent Vmax (pmol/mg/min) | 11.3 ± 4.6 | 258 ± 6 | [1] |
These values highlight the significantly higher affinity of CYP2C19 for 3-OMF compared to CYP2C9, reinforcing the importance of using low substrate concentrations to maintain isoform selectivity.
The Translational Bridge: In Vivo Performance and Correlation
While in vitro assays provide a controlled environment for mechanistic studies, in vivo experiments in animal models or human subjects are necessary to understand a compound's behavior in a complex biological system.[3][4][6] The transition from in vitro to in vivo introduces physiological factors such as absorption, distribution, metabolism, and excretion (ADME), which can significantly influence a probe's performance and the interpretation of DDI studies.[7]
Challenges in Direct In Vivo Application of 3-OMF
Direct data on the in vivo pharmacokinetics and use of 3-O-Methylfluorescein as a specific probe for CYP2C19 or CYP2C9 activity in animal models or humans is not as extensively documented as its in vitro applications. This is likely due to several factors:
-
Fluorescence Detection in Deep Tissues: The fluorescent signal from the metabolized product, fluorescein, can be challenging to detect non-invasively in deep tissues due to light scattering and absorption by biological molecules.[8]
-
Pharmacokinetic Properties: The ADME properties of 3-OMF itself, including its absorption, distribution to the liver (the primary site of CYP metabolism), and subsequent clearance, would need to be well-characterized to allow for accurate interpretation of in vivo results.
-
Contribution of Multiple Enzymes: As seen in vitro, the involvement of multiple CYP isoforms in 3-OMF metabolism at higher concentrations complicates the attribution of its clearance to a single enzyme in vivo.
Signaling Pathway: 3-OMF Metabolism
Caption: Metabolic activation of 3-O-Methylfluorescein by cytochrome P450 enzymes.
Correlating In Vitro Inhibition Data to In Vivo Drug-Drug Interactions
Despite the challenges of direct in vivo use, the in vitro IC50 data generated using 3-OMF can be a valuable predictor of in vivo DDIs. The IC50 value represents the concentration of a test compound required to inhibit 50% of the enzymatic activity. A strong correlation has been observed between IC50 values obtained from fluorometric assays with 3-OMF and those from non-fluorescence-based assays, lending confidence to its use in preclinical DDI screening.[1]
To bridge the gap between in vitro and in vivo findings, IVIVE models are employed. These models integrate in vitro potency data (like IC50) with anticipated human pharmacokinetic parameters of the inhibitor to predict the magnitude of a DDI in a clinical setting. The accuracy of these predictions is highly dependent on the quality of the in vitro data and the robustness of the physiological models used.
Methodologies: A Closer Look at the Experiments
Detailed Protocol: In Vitro 3-O-Methylfluorescein Inhibition Assay in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of 3-O-Methylfluorescein in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration (typically 1 µM for CYP2C19 selectivity) in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare serial dilutions of the test compound (potential inhibitor) in the same buffer.
-
Prepare a suspension of human liver microsomes (e.g., 0.2 mg/mL) in the incubation buffer.
-
Prepare a fresh NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained CYP activity.
-
-
Incubation:
-
In a 96-well microplate, add the microsomal suspension and the test compound dilutions.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzymes.
-
Initiate the metabolic reaction by adding the 3-O-Methylfluorescein substrate solution.
-
-
Reaction and Detection:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a strong acid).
-
Measure the fluorescence intensity of the formed fluorescein using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
Conceptual Framework: In Vivo Study Design for DDI Assessment
While direct measurement of 3-OMF metabolism in vivo is challenging, a clinical DDI study to assess the impact of a new drug on a known CYP2C19 substrate would follow this general structure:
-
Study Population: Healthy volunteers with known CYP2C19 genotypes.
-
Study Design: A crossover design where subjects receive a probe drug (a known CYP2C19 substrate like omeprazole) alone in one period and in combination with the new investigational drug in another period.
-
Pharmacokinetic Sampling: Serial blood samples are collected over a defined period after administration of the probe drug.
-
Bioanalysis: Plasma concentrations of the probe drug and its metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Area Under the Curve (AUC) and maximum concentration (Cmax) of the probe drug are calculated. A significant increase in the AUC of the probe drug in the presence of the investigational drug would indicate inhibition of its metabolism, suggesting a potential DDI.
Conclusion: An Integrated Perspective
3-O-Methylfluorescein stands as a robust and valuable tool for the in vitro assessment of CYP2C19- and, to a lesser extent, CYP2C9-mediated drug metabolism and inhibition. Its utility in high-throughput screening allows for the early identification of potential drug-drug interactions, a critical step in ensuring the safety and efficacy of new chemical entities. While its direct application as an in vivo probe is limited by practical challenges, the data generated from well-designed in vitro assays using 3-OMF provides a crucial foundation for predictive modeling and informs the design of definitive clinical DDI studies. The key to successfully bridging the in vitro-in vivo gap lies in a thorough understanding of the probe's characteristics, careful experimental design, and the intelligent application of pharmacokinetic and pharmacodynamic modeling principles.
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A Senior Application Scientist's Guide to the Selectivity of 3-O-Methylfluorescein for CYP2C19
For researchers and drug development professionals, the accurate assessment of Cytochrome P450 (CYP) enzyme activity is a cornerstone of modern ADME-Tox screening. The selection of a suitable probe substrate is paramount, as a lack of specificity can lead to misleading inhibition data and costly errors in developmental pipelines. This guide provides an in-depth comparison of 3-O-Methylfluorescein (3-OMF), a widely used fluorogenic substrate, focusing on its selectivity for CYP2C19 and the critical experimental parameters required to ensure data integrity.
The Principle: From Stealth to Signal
The utility of 3-O-Methylfluorescein as a probe lies in its metabolic activation from a non-fluorescent molecule into a highly fluorescent product. This transformation is catalyzed by the monooxygenase activity of CYP enzymes.[1][2] The specific reaction is an O-dealkylation, where the methyl group is removed from the parent molecule, yielding the highly fluorescent compound, fluorescein.[3] The intensity of the resulting fluorescence is directly proportional to the rate of the enzymatic reaction, providing a real-time kinetic readout of CYP2C19 activity.
Caption: High-throughput workflow for a selective CYP2C19 inhibition assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well or 384-well plate format suitable for high-throughput screening.
1. Reagent Preparation:
-
Assay Buffer: Prepare a potassium phosphate buffer (100 mM, pH 7.4).
-
Enzyme Mix: Dilute human liver microsomes (or recombinant CYP2C19) in the assay buffer to the desired final concentration (e.g., 0.1 mg/mL). Keep on ice.
-
Test Compound Plate: Prepare serial dilutions of your test compounds (inhibitors) in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Substrate/Inhibitor Mix: Prepare a 2X working solution containing 2 µM 3-O-Methylfluorescein and 4 µM Sulfaphenazole in assay buffer. This mix is designed to achieve a final concentration of 1 µM and 2 µM, respectively, in the reaction. [3]* Cofactor Mix: Prepare a 2X NADPH regenerating system solution in assay buffer as per the manufacturer's instructions.
2. Assay Procedure:
-
Add 50 µL of the Enzyme Mix to each well of the microplate.
-
Add 50 µL of the serially diluted test compounds (or vehicle control) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the test compounds to interact with the enzyme.
-
Initiate the reaction by adding 100 µL of a pre-warmed (37°C) 1:1 mixture of the Substrate/Inhibitor Mix and the Cofactor Mix.
-
Immediately place the plate into a fluorescence microplate reader pre-set to 37°C.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over 30-60 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
For each well, determine the reaction rate (Vmax) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
3-O-Methylfluorescein is a potent and valuable probe for measuring CYP2C19 activity, but its selectivity is not absolute. It is incumbent upon the researcher to understand the underlying enzyme kinetics and design experiments that account for potential off-target metabolism. By employing a low substrate concentration (≤1 µM) and incorporating a selective inhibitor for CYP2C9 like sulfaphenazole, one can develop a robust, reliable, and high-throughput assay. [3]This method provides a self-validating system that yields specific and actionable data for drug discovery and development programs.
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National Center for Biotechnology Information. (2024). Deep mutational scanning of CYP2C19 in human cells reveals a substrate specificity-abundance tradeoff. [Link]
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National Center for Biotechnology Information. (2024). Changes in Plasma Clearance of CYP450 Probe Drugs May Not be Specific for Altered In Vivo Enzyme Activity Under (Patho)Physiological Conditions. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-O-Methylfluorescein
As researchers and developers, our focus is often on the application of reagents to unlock new scientific insights. However, the lifecycle of these chemicals extends beyond the experiment; it concludes with their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-O-Methylfluorescein (CAS 70672-05-8), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are built on a foundation of chemical hazard awareness and risk mitigation.
Core Principle: Hazard Identification and Risk Assessment
3-O-Methylfluorescein is a fluorescent probe widely used in fluorimetric studies.[1][2] While it is a valuable tool, understanding its hazard profile is the first principle of safe handling and disposal. The primary documented hazard is serious eye irritation (H319).[3] However, based on safety data for structurally similar fluorescein compounds, it is prudent to assume additional risks, including potential harm if swallowed, inhaled, or in contact with skin.[4][5]
Therefore, all personnel must handle this compound with the assumption that it is hazardous until or unless specific institutional assessments prove otherwise.[6][7] The following table summarizes the key hazards to consider.
| Hazard Statement | GHS Hazard Code | Rationale & Precautionary Action |
| Causes serious eye irritation | H319 | Direct contact with eyes can cause significant irritation. Always wear safety glasses or goggles.[3] |
| May be harmful if swallowed | (H303) | Based on analogous compounds, ingestion could be harmful. Do not eat, drink, or smoke in the lab.[4] |
| May be harmful in contact with skin | (H313) | Skin absorption may be a route of exposure. Always wear chemical-resistant gloves (e.g., nitrile).[4] |
| May cause respiratory irritation | (H335) | Inhalation of the powder may irritate the respiratory tract. Handle solids in a well-ventilated area or chemical fume hood.[5] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling or preparing 3-O-Methylfluorescein for disposal, ensure the following PPE is worn. This is a non-negotiable baseline for minimizing exposure risk.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against the primary hazard of eye irritation.[4]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[8]
-
Protective Clothing: A standard laboratory coat must be worn and fully fastened to protect skin and clothing from contamination.[4]
-
Respiratory Protection (Conditional): When handling the bulk powder outside of a certified chemical fume hood where dust generation is possible, a NIOSH-approved dust mask or respirator is recommended.[4]
The Cardinal Rule: Waste Segregation
Effective chemical disposal hinges on rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process for your institution's Environmental Health & Safety (EHS) department.[9]
-
Solid vs. Liquid: Never mix solid waste (contaminated gloves, weigh boats, wipers) with liquid waste.
-
Aqueous vs. Organic: Waste solutions of 3-O-Methylfluorescein in aqueous buffers must be collected separately from solutions in organic solvents (e.g., DMSO, Methanol).[2][8]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
Full chemical name: "3-O-Methylfluorescein Waste"
-
All constituents, including solvents (e.g., "DMSO, Water") with approximate percentages.[10]
-
The primary hazard(s) (e.g., "Irritant")
-
The date the waste was first added to the container.
-
Keep all hazardous waste containers tightly closed except when actively adding waste.[9]
Step-by-Step Disposal Protocols
The following protocols provide a systematic approach to managing different forms of 3-O-Methylfluorescein waste.
Protocol 4.1: Disposal of Unused or Expired Solid 3-O-Methylfluorescein
-
Work Area: Conduct this procedure in a chemical fume hood or a designated area with minimal air currents to prevent dust dispersal.
-
Containment: The original manufacturer's container holding the unused solid is the primary waste container. Ensure the cap is sealed tightly.
-
Labeling: If not already present, apply a hazardous waste label to the container.
-
Transfer to EHS: Arrange for a scheduled pickup with your institution's EHS department. Do not dispose of the solid chemical in the regular trash.[11]
Protocol 4.2: Disposal of Liquid Waste (Aqueous & Organic Solutions)
-
Waste Collection: Pour liquid waste containing 3-O-Methylfluorescein into a designated, chemically compatible, and properly labeled hazardous waste container. Use a funnel to prevent spills.
-
Segregation: Use separate waste containers for aqueous solutions and organic solvent solutions.[8]
-
Prohibition of Drain Disposal: Under no circumstances should solutions of 3-O-Methylfluorescein be poured down the drain.[4][8] This is critical for preventing environmental contamination and ensuring regulatory compliance.
-
Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.
Protocol 4.3: Decontamination of Reusable Labware (e.g., Glassware)
-
Initial Rinse (Capture): Perform an initial rinse of the contaminated labware with a small amount of a suitable solvent (e.g., ethanol or acetone) to dissolve any remaining residue.[8]
-
Collect Rinse: Decant this first rinse (now referred to as "rinsate") into the appropriate liquid hazardous waste container (i.e., the organic solvent waste stream).[8]
-
Secondary Wash: After the initial solvent rinse, the labware can be washed thoroughly with soap and water as per standard laboratory procedure.[8]
Protocol 4.4: Disposal of Contaminated Solid Disposables
-
Collection: Place all disposables that have come into direct contact with 3-O-Methylfluorescein (e.g., pipette tips, gloves, weigh paper, absorbent bench paper) into a designated solid hazardous waste container.[12]
-
Container: This is typically a plastic-lined cardboard box or a designated plastic drum. Ensure it is labeled "Solid Hazardous Waste" and lists the relevant chemical contaminants.
-
Storage and Pickup: Once the container is full, seal it and arrange for pickup by EHS.
Emergency Procedures: Managing Spills
Accidents happen, but a prepared response minimizes risk.
-
For Small Solid Spills:
-
For Small Liquid Spills:
-
Alert personnel in the immediate area.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pad.[8]
-
Collect the absorbent material using non-sparking tools and place it in a sealed container. Label it as hazardous waste for disposal.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[8]
-
For large spills, evacuate the area and immediately contact your institution's EHS emergency line.
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for correctly segregating and disposing of waste generated from work with 3-O-Methylfluorescein.
Caption: Logical workflow for the proper disposal of 3-O-Methylfluorescein waste.
Ultimately, the safe disposal of 3-O-Methylfluorescein is a matter of procedural diligence. By understanding the material's hazards, using appropriate PPE, and rigorously following segregation and disposal protocols, you contribute to a safe and compliant research environment. Always consult your institution's specific EHS guidelines, as they constitute the final authority on waste disposal. [4][9][11]
References
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Glen Research. (2018). SAFETY DATA SHEET 3'-Fluorescein CPG (20-2963-xx). Glen Research LLC. Available at: [Link]
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Columbia University. (n.d.). Safely Handling Dyes. Columbia Research. Available at: [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]
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UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney Health & Safety. Available at: [Link]
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Sigma-Aldrich. (2008). Material Safety Data Sheet - METHYL ORANGE INDICATOR. Sigma-Aldrich. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 3-O-Methylfluorescein: Essential Safety Protocols and Disposal
As researchers and drug development professionals, our work with fluorescent probes like 3-O-Methylfluorescein is pivotal for advancing scientific understanding. This potent derivative of fluorescein is instrumental in various fluorimetric studies, including as a selective substrate for enzymes like CYP2C19 and CYP1A1.[1][2] However, the very properties that make it valuable necessitate a robust and informed approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the causality of chemical hazards and field-proven laboratory practices. Our goal is to ensure that your innovative work is not only successful but also conducted with the highest degree of safety.
This document serves as your essential guide to the safe handling, use, and disposal of 3-O-Methylfluorescein, ensuring the integrity of your experiments and, most importantly, the protection of all laboratory personnel.
Hazard Identification and Risk Mitigation: Understanding the Compound
3-O-Methylfluorescein is typically supplied as a light red to brown powder and is soluble in solvents like DMSO.[1][2] While extensive toxicological data is not available, Safety Data Sheets (SDS) for 3-O-Methylfluorescein and structurally similar fluorescein compounds classify it as a hazardous substance.[3] The primary risks stem from its physical form (a fine powder) and its potential biological effects upon exposure.
Key Hazards:
-
Eye Irritation: The compound is classified as causing serious eye irritation.[2][4][5] Direct contact with the powder or solutions can lead to redness, tearing, and discomfort.[3]
-
Inhalation Hazard: As a powder, there is a significant risk of aerosolization during handling, which may lead to respiratory tract irritation.[5][6]
-
Skin Contact: May be harmful if it comes into contact with the skin.[6] While not classified as a primary skin irritant, good hygiene practices are essential, and exposure to open cuts or abraded skin should be strictly avoided.[3]
The core principle of mitigation is to establish effective barriers between the researcher and the chemical. This is achieved through a combination of engineering controls (e.g., ventilation) and a meticulously followed Personal Protective Equipment (PPE) protocol, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8]
Core Personal Protective Equipment (PPE) Protocol
A hazard assessment dictates the selection of appropriate PPE.[7] For 3-O-Methylfluorescein, the protocol must account for handling both the solid powder and liquid solutions.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid Powder | Safety Goggles with Side Shields or Face Shield | Chemical-Resistant Gloves (e.g., Nitrile) | Full-Length Lab Coat (sleeves buttoned) | NIOSH-Approved Dust Mask (e.g., N95) or use of a ventilated balance enclosure |
| Preparing/Handling Solutions | Safety Goggles with Side Shields | Chemical-Resistant Gloves (e.g., Nitrile) | Full-Length Lab Coat (sleeves buttoned) | Not typically required if handled in a fume hood or well-ventilated area |
| Spill Cleanup | Safety Goggles and Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron over Lab Coat | NIOSH-Approved Respirator (as dictated by spill size and location) |
Causality Behind PPE Choices:
-
Eye Protection: Safety goggles are mandatory to prevent irritation from airborne particles and accidental splashes.[9][10] A face shield should be worn over goggles during tasks with a higher splash potential, such as cleaning up spills.[9]
-
Hand Protection: Nitrile gloves provide an effective barrier against incidental contact.[11] It is crucial to inspect gloves for tears before each use and to remove them without touching the outer surface to the skin. Contaminated gloves must be disposed of immediately as chemical waste.
-
Body Protection: A buttoned lab coat protects the skin and personal clothing from contamination by dust or droplets.[10]
-
Respiratory Protection: The primary risk from the solid form is inhalation.[6] Therefore, weighing should be performed in a chemical fume hood or a ventilated balance enclosure. If this is not possible, a NIOSH-approved dust mask is essential to prevent inhalation of fine particles.[6]
Operational Plan: From Receipt to Disposal
A self-validating safety protocol relies on consistent, step-by-step procedures. The following workflow is designed to minimize exposure at every stage of handling.
Caption: Workflow for safe handling of 3-O-Methylfluorescein.
-
Preparation: Before handling the chemical, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment: vial of 3-O-Methylfluorescein, DMSO, microcentrifuge tubes, pipettes, and a vortex mixer.
-
Don PPE: Put on a full-length lab coat, nitrile gloves, and safety goggles with side shields.
-
Weighing: In a chemical fume hood or ventilated balance enclosure, carefully weigh the desired amount of 3-O-Methylfluorescein powder into a compatible container (e.g., a microcentrifuge tube). For 1 mL of a 10 mM stock, weigh 3.46 mg (MW = 346.33 g/mol ).[1]
-
Solubilization: Add the appropriate volume of DMSO to the powder. Use a calibrated pipette to ensure accuracy. Cap the tube securely.
-
Mixing: Gently vortex the solution until all the powder has dissolved. Visually inspect to ensure no particulates remain.
-
Storage: Clearly label the tube with the compound name, concentration, solvent, date, and your initials. Store the solution protected from light at -20°C.[1][2]
-
Immediate Cleanup: Wipe down the balance and surrounding work area with a damp towel to remove any residual powder. Dispose of the towel as solid chemical waste.
Spill and Disposal Management
Accidents can happen, but a clear plan ensures a swift and safe response.
-
Minor Solid Spill (<1g):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep the material into a dustpan.[6]
-
Place the contaminated materials into a sealed bag and label it as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Liquid Solution Spill:
-
Alert personnel and, if necessary, evacuate the area.
-
If the solvent is flammable, remove all ignition sources.
-
Contain the spill using a spill kit or absorbent pads.
-
Once absorbed, collect the materials using tongs or a scoop and place them in a sealed, labeled hazardous waste container.
-
Decontaminate the area as appropriate for the solvent used.
-
Proper waste disposal is a critical component of laboratory safety and environmental responsibility. All disposal methods must comply with federal, state, and local regulations.[6]
-
Solid Waste: Unused 3-O-Methylfluorescein powder and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves, paper towels) must be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused or waste solutions containing 3-O-Methylfluorescein should be collected in a designated, labeled hazardous liquid waste container. Do not pour solutions down the drain.[6]
-
Contaminated Glassware: Empty or contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove residual dye. This rinsate must be collected as hazardous liquid waste. The cleaned glassware can then be washed normally or, if broken, disposed of in a designated broken glass container.[12]
By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. Trust in these procedures is built upon the scientific rationale behind each step, ensuring that every time you handle 3-O-Methylfluorescein, you are doing so with the utmost confidence and care.
References
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- Santa Cruz Biotechnology, Inc. (n.d.). 3-O-Methylfluorescein phosphate cyclohexylammonium salt Safety Data Sheet.
- UMass Lowell. (n.d.). SOP BIO-001 LAB GLASSWARE USE AND DISPOSAL.
- AdipoGen Life Sciences. (n.d.). 3'-O-Methylfluorescein Product Sheet.
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- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Sigma-Aldrich. (2025, September 13). Fluorescein Safety Data Sheet.
- Fisher Scientific. (2010, June 4). Fluorescein Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
